molecular formula C27H48O3 B047416 Cholestane-3,5,6-triol CAS No. 115510-05-9

Cholestane-3,5,6-triol

Cat. No.: B047416
CAS No.: 115510-05-9
M. Wt: 420.7 g/mol
InChI Key: YMMFNKXZULYSOQ-MHZASZHRSA-N
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Description

Cholestane-3,5,6-triol is a significant oxygenated derivative of cholesterol (oxysterol) that serves as a critical biomarker and research tool in the study of cholesterol metabolism and related diseases. Its primary research value lies in its direct association with Niemann-Pick Disease Type C (NPC), a lysosomal storage disorder characterized by defective cholesterol trafficking. Elevated levels of this compound in plasma and tissues are a hallmark of NPC, making it a crucial analyte for developing and validating diagnostic assays and for monitoring therapeutic efficacy in pre-clinical models. Researchers utilize this triol to investigate oxidative stress pathways, as its formation is linked to the generation of reactive oxygen species (ROS) and cholesterol autoxidation. Furthermore, it is employed in studies exploring the role of oxysterols in atherosclerosis, neuronal function, and the regulation of immune responses. The mechanism of action for this compound is multifaceted; as an oxysterol, it can interact with various nuclear receptors (e.g., Liver X Receptors or LXRs) and other cellular targets, potentially influencing cholesterol homeostasis, inflammation, and apoptosis. This high-purity compound is an indispensable standard for mass spectrometry, chromatography, and cell-based assays, enabling precise quantification and mechanistic insights into lipid biology and pathophysiology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115510-05-9

Molecular Formula

C27H48O3

Molecular Weight

420.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol

InChI

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,24?,25-,26-,27?/m1/s1

InChI Key

YMMFNKXZULYSOQ-MHZASZHRSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C

Synonyms

5alpha-cholestane-3beta,5,6beta-triol
cholestane-3 beta,5 alpha,6 beta-triol
cholestane-3,5,6-triol
cholestane-3,5,6-triol, (3beta)-isomer
cholestane-3,5,6-triol, (3beta, 5alpha, 6alpha)-isomer
cholestane-3,5,6-triol, (3beta, 5alpha, 6beta)-isomer
cholestane-3,5,6-triol, (3beta, 5beta, 6beta)-isomer
cholestane-3,5,6-triol, (3beta, 6beta)-isome

Origin of Product

United States

Foundational & Exploratory

Cholestane-3,5,6-triol: A Comprehensive Technical Guide on its History, Discovery, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestane-3,5,6-triol, an oxidized derivative of cholesterol, has emerged from relative obscurity to become a molecule of significant interest in various fields of biomedical research. Initially identified as a product of cholesterol metabolism, its potent biological activities, including neuroprotection and anti-cancer effects, have garnered considerable attention. This technical guide provides an in-depth overview of the history, discovery, and key biological functions of this compound. It details the seminal moments in its isolation and synthesis, compiles its physicochemical and biological activity data into structured tables, and provides detailed experimental protocols for its study. Furthermore, this guide visualizes the core signaling pathways and experimental workflows associated with this compound, offering a comprehensive resource for researchers and professionals in drug development.

History and Discovery

The story of this compound begins in the early 1940s with investigations into the metabolism of steroids.

  • Initial Isolation: In 1943, G. A. D. Haslewood reported the isolation of a trihydroxylated derivative of cholestane (B1235564) from ox liver extracts. This was one of the earliest encounters with what would later be identified as a member of the this compound family.

  • First Chemical Synthesis: A significant milestone in the study of this molecule was its first chemical synthesis, achieved in 1949 by Louis F. Fieser and Srinivasa Rajagopalan. Their work provided a method for obtaining the compound in a laboratory setting, paving the way for more detailed investigations into its properties and biological activities.

  • A Metabolite of Cholesterol: It was later established that this compound is a naturally occurring metabolite of cholesterol in mammals. The metabolic pathway involves the epoxidation of the 5,6-double bond of cholesterol to form cholesterol-5,6-epoxide, which is subsequently hydrated by the enzyme cholesterol-5,6-epoxide hydrolase to yield Cholestane-3β,5α,6β-triol. This particular stereoisomer is the most extensively studied and is often referred to simply as "the triol."

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of Cholestane-3β,5α,6β-triol are crucial for its identification and characterization.

PropertyValueReference
Molecular Formula C₂₇H₄₈O₃--INVALID-LINK--
Molecular Weight 420.67 g/mol --INVALID-LINK--
Melting Point 230-232 °CSteraloids Inc.
Appearance White SolidChemicalBook
Optical Rotation -0.3° (EtOH)Steraloids Inc.
CAS Number 1253-84-5--INVALID-LINK--

Spectroscopic Data:

SpectroscopyData HighlightsReference
¹H NMR Spectra available in public databases.--INVALID-LINK--
¹³C NMR Spectra available in public databases.--INVALID-LINK--
Mass Spectrometry GC-MS data available.--INVALID-LINK--
IR Spectroscopy FTIR spectra available.--INVALID-LINK--

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily focusing on neuroprotection and anti-cancer effects.

Neuroprotective Effects

Cholestane-3β,5α,6β-triol has been identified as an endogenous neuroprotectant.[1] It has shown efficacy in protecting neurons from excitotoxicity and ischemic injury.[2][3]

Signaling Pathways:

  • NMDA Receptor Antagonism: One of the primary mechanisms of its neuroprotective action is the negative modulation of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Overstimulation of these receptors is a key factor in neuronal death in various neurological disorders.[1][2][3] Cholestane-3β,5α,6β-triol directly binds to NMDA receptors, reducing glutamate-induced calcium influx and subsequent neuronal damage.[1]

NMDA_Receptor_Antagonism cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor GluN1 GluN2 Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Glutamate Glutamate Glutamate->NMDA_R:GluN2 Activates Triol This compound Triol->NMDA_R Inhibits Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity GSDME_Pyroptosis_Pathway Triol This compound Casp3_inactive Pro-caspase-3 Triol->Casp3_inactive Induces activation Casp3_active Activated Caspase-3 Casp3_inactive->Casp3_active GSDME_full Full-length GSDME Casp3_active->GSDME_full Cleaves GSDME_N GSDME-N Fragment GSDME_full->GSDME_N Membrane_pore Membrane Pore Formation GSDME_N->Membrane_pore Pyroptosis Pyroptosis Membrane_pore->Pyroptosis Synthesis_Workflow Cholesterol Cholesterol Epoxidation Epoxidation (e.g., m-CPBA) Cholesterol->Epoxidation Epoxide Cholesterol-5,6-epoxide Epoxidation->Epoxide Hydration Hydration (Acid-catalyzed or enzymatic) Epoxide->Hydration Triol Cholestane-3β,5α,6β-triol Hydration->Triol Purification Purification (e.g., Chromatography) Triol->Purification Final_Product Pure Triol Purification->Final_Product

References

Endogenous Synthesis of Cholestane-3,5,6-triol from Cholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestane-3β,5α,6β-triol (C-triol) is a significant oxysterol, an oxidized derivative of cholesterol, implicated in a variety of physiological and pathological processes. As an endogenous metabolite, its formation is a critical area of study in fields ranging from neurodegenerative diseases to oncology. This technical guide provides an in-depth overview of the core pathways of C-triol synthesis from cholesterol, detailing both enzymatic and non-enzymatic routes. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic pathway and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Oxysterols are 27-carbon molecules derived from the enzymatic or non-enzymatic oxidation of cholesterol.[1][2] These molecules are more than mere byproducts of cholesterol metabolism; they are bioactive lipids that play crucial roles in cellular signaling, membrane homeostasis, and the regulation of lipid metabolism.[1][2] Cholestane-3β,5α,6β-triol is a major metabolite of cholesterol found in mammals and is known to accumulate in various disease states.[2][3] Its synthesis primarily proceeds through an epoxide intermediate, highlighting a key metabolic branch from the main cholesterol pathways.[1][4] Understanding the endogenous synthesis of C-triol is paramount for elucidating its role in disease and for the development of novel therapeutic interventions.

Biosynthetic Pathways of Cholestane-3,5,6-triol

The conversion of cholesterol to Cholestane-3β,5α,6β-triol involves a two-step process: the epoxidation of the C5-C6 double bond of cholesterol to form cholesterol-5,6-epoxides (5,6-CEs), followed by the enzymatic hydration of this epoxide.

Step 1: Formation of Cholesterol-5,6-Epoxides

The initial and rate-limiting step is the formation of the unstable intermediate, cholesterol-5,6-epoxide. This can occur through two primary mechanisms:

  • Non-Enzymatic Autoxidation: Cholesterol is susceptible to oxidation by reactive oxygen species (ROS) and lipid peroxidation, leading to the formation of a mixture of 5α,6α- and 5β,6β-epoxycholesterol.[3][5] This process is often associated with conditions of oxidative stress.

  • Enzymatic Epoxidation: Cytochrome P450 (CYP) enzymes can catalyze the epoxidation of cholesterol. While the specific isozymes responsible for cholesterol epoxidation are not fully elucidated, members of the CYP2J and CYP2C families are known for their epoxygenase activity on other substrates like arachidonic acid.[6] Some studies suggest that steroidogenic P450s, such as CYP17A1, may also possess occult epoxidase activities.[7]

Step 2: Hydration of Cholesterol-5,6-Epoxide

The definitive step in C-triol synthesis is the hydration of the epoxide ring of 5,6-CEs.

  • Enzyme: This reaction is catalyzed by cholesterol-5,6-epoxide hydrolase (ChEH) (EC 3.3.2.11).[8][9]

  • Reaction: ChEH stereoselectively hydrates both 5,6α-epoxy-5α-cholestan-3β-ol and 5,6β-epoxy-5β-cholestan-3β-ol to a single product, 5α-cholestane-3β,5α,6β-triol.[8][9]

  • Enzyme Complex: Recent research has identified ChEH not as a single protein, but as a complex of two proteins primarily localized to the endoplasmic reticulum: 3β-hydroxysteroid-Δ8-Δ7-isomerase (D8D7I) and 3β-hydroxysteroid-Δ7-reductase (DHCR7).[8][10] The formation of a dimer appears to be required for full enzymatic activity.[10]

Below is a diagram illustrating the primary enzymatic pathway for the synthesis of this compound from cholesterol.

Cholestane_Triol_Synthesis cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Hydration Cholesterol Cholesterol CE_intermediate Cholesterol-5,6-epoxide (5α,6α- and 5β,6β-isomers) Cholesterol->CE_intermediate  Cytochrome P450s  or Autoxidation (ROS) CTriol Cholestane-3β,5α,6β-triol CE_intermediate->CTriol Cholesterol-5,6-epoxide hydrolase (ChEH)

Biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of C-triol and related metabolites is crucial for understanding its physiological and pathological roles. The following table summarizes key quantitative parameters.

ParameterValue/RangeMethodOrganism/SystemReference
C-triol Quantification Limit (LOQ)0.03 ng/mLGC-MSHuman Plasma[11]
C-triol Detection Limit (LOD)0.01 ng/mLGC-MSHuman Plasma[11]
C-triol GC-MS Linearity0.03-200 ng/mLGC-MSHuman Plasma[11]
C-triol Extraction Recovery98.6% (mean)Liquid-Liquid ExtractionHuman Plasma[11]
ChEH Inhibition by Tamoxifen (B1202)Positive Correlation (r² = 0.95)In vitro assayN/A[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the endogenous synthesis of this compound.

Extraction and Quantification of this compound from Plasma by GC-MS

This protocol is adapted from a method for the routine screening of Niemann-Pick type C disease.[11]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated C-triol).
  • Perform alkaline saponification to release esterified sterols.

2. Extraction:

  • Extract the saponified sample with an organic solvent such as carbon tetrachloride or a chloroform:methanol mixture.[11][12]
  • Vortex thoroughly and centrifuge to separate the phases.
  • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

3. Derivatization:

  • To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS) to form trimethylsilyl (B98337) (TMS) ethers of the sterols.
  • Incubate at 60-80°C for 30-60 minutes.

4. GC-MS Analysis:

  • Inject the derivatized sample onto a gas chromatograph equipped with a fused silica (B1680970) capillary column with a nonpolar stationary phase.
  • Use a mass spectrometer in selected ion monitoring (SIM) mode for detection and quantification.
  • Monitor characteristic ions for C-triol-TMS and the internal standard.

5. Quantification:

  • Generate a standard curve using known concentrations of C-triol.
  • Calculate the concentration of C-triol in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vitro Assay for Cholesterol-5,6-epoxide Hydrolase (ChEH) Activity

This protocol outlines a general procedure for measuring ChEH activity in microsomal fractions, which can be adapted from commercially available soluble epoxide hydrolase inhibitor screening kits.[13][14][15][16]

1. Preparation of Microsomal Fraction:

  • Homogenize tissue (e.g., liver) in a suitable buffer.
  • Perform differential centrifugation to isolate the microsomal fraction (typically the 100,000 x g pellet).
  • Resuspend the microsomal pellet in an appropriate assay buffer.

2. Assay Reaction:

  • In a microplate, combine the microsomal preparation with the substrate, cholesterol-5,6-epoxide (either α or β isomer). Radiolabeled substrate (e.g., [14C]cholesterol-5,6-epoxide) can be used for sensitive detection.
  • Incubate the reaction mixture at 37°C for a defined period.

3. Termination and Extraction:

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
  • Extract the lipids, including the product this compound.

4. Analysis:

  • Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • If using a radiolabeled substrate, quantify the amount of product formed by liquid scintillation counting or radio-TLC scanning.
  • Alternatively, non-radiolabeled product can be quantified by GC-MS after derivatization as described in Protocol 4.1.

5. Data Analysis:

  • Calculate the rate of product formation to determine the enzyme activity.
  • For inhibitor screening, perform the assay in the presence of varying concentrations of the test compound and determine the IC50.

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

Experimental_Workflow start Biological Sample (e.g., Plasma, Tissue Homogenate) saponification Alkaline Saponification (Optional, for total sterols) start->saponification extraction Liquid-Liquid Extraction (e.g., with Chloroform/Methanol) start->extraction For free sterols saponification->extraction derivatization Derivatization (e.g., Silylation for GC-MS) extraction->derivatization analysis Instrumental Analysis derivatization->analysis gcms Gas Chromatography- Mass Spectrometry (GC-MS) analysis->gcms   lcms Liquid Chromatography- Mass Spectrometry (LC-MS) analysis->lcms   quantification Data Processing and Quantification gcms->quantification lcms->quantification

General workflow for C-triol analysis.

Conclusion

The endogenous synthesis of this compound from cholesterol represents a significant metabolic pathway with implications for cellular health and disease. The two-step conversion, involving an epoxide intermediate and subsequent hydration by the cholesterol-5,6-epoxide hydrolase complex, is a tightly regulated process. The methodologies outlined in this guide provide a framework for researchers to accurately quantify C-triol and to investigate the activity of the enzymes involved in its synthesis. A deeper understanding of this pathway will be instrumental in the development of novel diagnostics and therapeutics targeting a range of cholesterol-related pathologies.

References

enzymatic conversion of cholesterol epoxide to Cholestane-3,5,6-triol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymatic Conversion of Cholesterol Epoxide to Cholestane-3β,5α,6β-triol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydration of cholesterol epoxides to cholestane-3β,5α,6β-triol, a critical reaction in sterol metabolism. This document details the enzyme responsible, its kinetic properties, relevant experimental protocols, and the biological significance of this pathway, with a focus on providing actionable information for research and development.

Introduction

Cholesterol, an essential component of mammalian cell membranes, can be oxidized to form cholesterol-5,6-epoxides (5,6-ECs), which exist as two diastereoisomers: 5,6α-EC and 5,6β-EC.[1] These epoxides are formed through various mechanisms, including reactions involving reactive oxygen species and cytochrome P450 enzymes. The enzymatic hydration of these stable epoxides is a key metabolic step, leading to the formation of cholestane-3β,5α,6β-triol. This conversion is catalyzed by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH).[1] The product of this reaction, cholestane-3β,5α,6β-triol, is not an inert metabolite; it exhibits a range of biological activities, including neuroprotective and potential anti-cancer effects, making the ChEH-mediated pathway a subject of significant interest in drug development and disease research.[2][3]

The Enzyme: Cholesterol-5,6-Epoxide Hydrolase (ChEH)

Cholesterol-5,6-epoxide hydrolase (EC 3.3.2.11) is a microsomal enzyme that catalyzes the hydrolysis of the epoxide ring of both 5,6α-EC and 5,6β-EC to form cholestane-3β,5α,6β-triol.[4][5] It is catalytically distinct from epoxide hydrolases that metabolize xenobiotic epoxides.[4][5] ChEH is an intracellular membrane-bound enzyme, primarily located on the endoplasmic reticulum.

Enzymatic Reaction and Kinetics

ChEH facilitates the addition of a water molecule to the epoxide ring of cholesterol epoxide, resulting in the formation of cholestane-3β,5α,6β-triol. The enzyme acts on both the α and β diastereomers of cholesterol epoxide with similar efficiency.[4][5]

Kinetic Parameters

Kinetic studies of hepatic microsomal ChEH have revealed important characteristics of the enzyme's function. Both cholesterol 5α,6α-epoxide and 5β,6β-epoxide are substrates for a common catalytic site.[4][5] The enzymatic reaction is subject to competitive product inhibition by cholestane-3β,5α,6β-triol.[4][5]

ParameterSubstrateValue (µM)
Apparent Km Cholesterol 5α,6α-epoxide3.69[4][5]
Cholesterol 5β,6β-epoxide4.42[4][5]
Apparent Ki Cholestane-3β,5α,6β-triol (vs. α-epoxide)10.8[4][5]
Cholestane-3β,5α,6β-triol (vs. β-epoxide)6.8[4][5]

Table 1: Kinetic parameters for cholesterol epoxide hydrolase.

Inhibitors

Several sterol oxidation products have been identified as effective inhibitors of ChEH, while not significantly affecting xenobiotic epoxide hydrolase. These include 7-ketocholesterol, 6-ketocholestanol, and 7-ketocholestanol, with 7-ketocholestanol showing a particularly low apparent Ki.[4]

Experimental Protocols

Cholesterol Epoxide Hydrolase Activity Assay

This protocol is adapted from methodologies described for the characterization of hepatic microsomal ChEH.

Objective: To determine the enzymatic activity of ChEH by quantifying the formation of cholestane-3β,5α,6β-triol from a cholesterol epoxide substrate.

Materials:

  • Microsomal fraction (from liver or other tissues)

  • Cholesterol 5α,6α-epoxide or 5β,6β-epoxide (substrate)

  • Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Internal standard (e.g., epicoprostanol (B1214048) or a deuterated version of the analyte)

  • Organic solvents for extraction (e.g., hexane, isopropanol, carbon tetrachloride)[6][7]

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Substrate Preparation: Prepare a stock solution of the cholesterol epoxide substrate in a suitable organic solvent like ethanol. The final concentration in the assay should be around the Km value (e.g., 5-10 µM).

  • Enzyme Reaction:

    • In a glass tube, add the microsomal protein (e.g., 50-200 µg) to the potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the cholesterol epoxide substrate. The final reaction volume can be, for example, 1 mL.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a volume of organic solvent (e.g., 2 mL of a hexane:isopropanol 3:2 v/v mixture).

    • Add the internal standard.

    • Vortex vigorously to extract the lipids.

    • Centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a clean tube.

  • Sample Preparation for GC-MS:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Re-dissolve the lipid residue in a small volume of a suitable solvent.

    • Derivatize the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers by adding a silylating agent and incubating at an elevated temperature (e.g., 60°C for 30 minutes).

  • GC-MS Analysis:

    • Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar stationary phase).[6]

    • Use a temperature program to separate the analytes.

    • Monitor for the characteristic ions of the TMS-derivatized cholestane-3β,5α,6β-triol and the internal standard.

    • Quantify the product based on a standard curve generated with an authentic cholestane-3β,5α,6β-triol standard.

Purification of Cholesterol Epoxide Hydrolase

A general approach for the purification of epoxide hydrolases involves affinity chromatography.

Objective: To purify ChEH from a solubilized microsomal fraction.

Materials:

  • Microsomal fraction

  • Solubilization buffer (containing a detergent like cholate)[8]

  • Affinity chromatography resin (e.g., epoxy-activated Sepharose coupled with a suitable ligand)

  • Wash buffer

  • Elution buffer (containing a competitive inhibitor or a chaotropic agent)

Procedure:

  • Solubilization: Resuspend the microsomal fraction in a solubilization buffer and stir at 4°C to extract membrane proteins. Centrifuge at high speed to pellet insoluble material.

  • Affinity Chromatography:

    • Load the solubilized protein supernatant onto the pre-equilibrated affinity column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the bound ChEH using an elution buffer.

  • Dialysis and Concentration: Dialyze the eluted fractions against a suitable buffer to remove the eluting agent and concentrate the purified enzyme.

  • Purity Assessment: Analyze the purity of the enzyme preparation by SDS-PAGE.

Visualizations

Enzymatic Reaction

Enzymatic_Reaction sub Cholesterol-5,6-epoxide (α or β isomer) prod Cholestane-3β,5α,6β-triol sub->prod Hydration h2o H₂O h2o->prod enzyme Cholesterol Epoxide Hydrolase (ChEH) enzyme->sub

Caption: The enzymatic hydration of cholesterol epoxide by ChEH.

Experimental Workflow

Experimental_Workflow start Start: Microsomal Fraction reaction Enzymatic Reaction (Substrate + Enzyme, 37°C) start->reaction stop Reaction Termination & Lipid Extraction reaction->stop deriv Derivatization (Silylation) stop->deriv analysis GC-MS Analysis deriv->analysis quant Quantification of Cholestane-3,5,6-triol analysis->quant

Caption: A typical experimental workflow for the ChEH activity assay.

Signaling Pathway Context

Signaling_Pathway chol Cholesterol epoxide Cholesterol-5,6-epoxide chol->epoxide Oxidation ros_p450 ROS / P450 ros_p450->epoxide triol Cholestane-3β,5α,6β-triol epoxide->triol Hydration other_path Other Metabolic Pathways epoxide->other_path cheh ChEH cheh->epoxide bio_effects Biological Effects (e.g., Neuroprotection, Anti-cancer activity) triol->bio_effects

Caption: Simplified metabolic pathway involving ChEH.

References

Cholestane-3,5,6-triol as a major metabolite of cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Cholestane-3,5,6-triol: A Major Metabolite of Cholesterol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholestane-3β,5α,6β-triol (CT), a significant and abundant oxysterol, is a primary metabolite of cholesterol.[1][2] Oxysterols are oxidized derivatives of cholesterol that play crucial roles in various physiological and pathological processes.[2] CT, in particular, has garnered considerable attention due to its diverse biological activities, ranging from neuroprotection to cytotoxicity in cancer cells. It is formed through both enzymatic and non-enzymatic oxidation of cholesterol and is found in various mammalian tissues and fluids.[3][4] This guide provides a comprehensive overview of the formation, biological functions, and analytical methodologies related to this compound, with a focus on its implications for disease and drug development.

Formation of Cholestane-3β,5α,6β-triol

Cholestane-3β,5α,6β-triol is derived from cholesterol through a multi-step process involving oxidation. The 5,6-double bond in the B-ring of cholesterol is particularly susceptible to oxidation.[3] This can occur non-enzymatically, often initiated by reactive oxygen species (ROS) from processes like lipid peroxidation, or via enzymatic reactions.[3][4] The primary pathway involves the formation of cholesterol-5,6-epoxide intermediates (both 5α,6α and 5β,6β isomers).[3][5] These epoxides are then hydrolyzed by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH), a microsomal epoxide hydrolase, to yield cholestane-3β,5α,6β-triol.[3][6] This metabolic conversion has been observed in various tissues, including the liver, skin, and adrenal cortex.[6][7]

G Cholesterol Cholesterol Epoxides Cholesterol-5,6-epoxides (5α,6α and 5β,6β isomers) Cholesterol->Epoxides Oxidation (Non-enzymatic or Enzymatic) Triol Cholestane-3β,5α,6β-triol Epoxides->Triol Cholesterol-5,6-epoxide hydrolase (ChEH)

Caption: Biosynthetic pathway of Cholestane-3β,5α,6β-triol from cholesterol.

Quantitative Data Summary

The biological effects of this compound are often concentration-dependent. The following table summarizes key quantitative data from various studies.

ParameterValueContextReference(s)
In Vitro Cytotoxicity
IC5020.14 µMA549 lung cancer cells (24h treatment)[3]
Effective Concentration5–15 µMNeuroprotection in cultured spinal cord, cortical, and cerebellar neurons[2]
Receptor Binding
Kd279.21 ± 43.88 nMSpecific and saturable binding of [³H]triol to primary cultured cerebellar granule neurons[2]
In Vivo Efficacy
Oral Administration20 mg/kg (5 times/week)65% reduction in PC-3 prostate xenograft tumor volume in nude mice[5]
Intraperitoneal Injection50 mg/kg (daily for 14 days)36% reduction in DU-145 prostate xenograft tumor volume in nude mice[5]
Analytical Method
Linearity Range0.03–200 ng/mLIsotope dilution GC-MS method for plasma C-triol quantification[8]
Limit of Quantification0.03 ng/mLIsotope dilution GC-MS method for plasma C-triol quantification[8]
Limit of Detection0.01 ng/mLIsotope dilution GC-MS method for plasma C-triol quantification[8]

Biological Activities and Signaling Pathways

This compound exhibits a paradoxical range of biological effects, acting as a protective agent in the central nervous system while promoting cell death and inflammation in other contexts.

Neuroprotection

CT functions as an endogenous neuroprotectant against neuronal injury.[2][9] Its primary mechanism involves the negative modulation of NMDA-type glutamate (B1630785) receptors, which, when overstimulated, lead to neuronal death in conditions like cerebral and spinal cord ischemia.[2][9] CT directly blocks NMDA receptors, attenuating glutamate-induced intracellular calcium ([Ca²⁺]i) influx.[2][9] Furthermore, recent studies have identified CT as a novel inhibitor of acid-sensing ion channels (ASICs), particularly the ASIC1a subunit.[10] Activation of these channels by tissue acidosis during ischemia contributes significantly to brain injury, and CT's ability to block them provides another layer of neuroprotection.[10]

G cluster_0 Ischemia / Glutamate Excess Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Acidosis Acidosis (↓pH) ASIC1a ASIC1a Channel Acidosis->ASIC1a Activates Ca_Influx Excessive Ca²⁺ Influx NMDA_R->Ca_Influx ASIC1a->Ca_Influx Triol Cholestane-3β,5α,6β-triol Triol->NMDA_R Inhibits Triol->ASIC1a Inhibits Injury Neuronal Injury / Death Ca_Influx->Injury

Caption: Neuroprotective mechanisms of Cholestane-3β,5α,6β-triol.

Anti-Cancer Activity and Cytotoxicity

CT displays potent anti-cancer properties against various cell lines, including prostate and lung cancer.[3][5] It suppresses cancer cell proliferation, migration, and invasion.[5] The cytotoxic mechanisms are multifaceted and include the induction of:

  • ER Stress and Autophagy: In A549 lung cancer cells, CT induces endoplasmic reticulum (ER) stress and activates death-promoting autophagy.[3]

  • Pyroptosis: CT can trigger pyroptosis, a form of inflammatory cell death, by activating the Caspase-3/GSDME signaling pathway.[11]

  • Apoptosis: CT is a known apoptosis-inducing agent in multiple cancer cell lines.[5][11]

G Triol Cholestane-3β,5α,6β-triol ER_Stress ER Stress Triol->ER_Stress Caspase3 Caspase-3 Activation Triol->Caspase3 Autophagy Autophagy ER_Stress->Autophagy CellDeath Cancer Cell Death Autophagy->CellDeath GSDME GSDME Cleavage Caspase3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis Pyroptosis->CellDeath G cluster_0 Assess Cellular Effects Start Cancer Cell Line (e.g., A549, PC-3) Treatment Treat with this compound (Dose-response) Start->Treatment Viability Cell Viability (CCK-8, MTT) Treatment->Viability Apoptosis Apoptosis/Cell Death (Annexin V, TUNEL) Treatment->Apoptosis Migration Migration/Invasion (Transwell Assay) Treatment->Migration ROS ROS Production (DCFH-DA) Treatment->ROS Analysis Data Analysis (IC50, Statistical Significance) Viability->Analysis Apoptosis->Analysis Migration->Analysis ROS->Analysis

References

An In-depth Technical Guide on the Biological Functions of Cholestane-3,5,6-triol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of Cholestane-3,5,6-triol stereoisomers, with a primary focus on the most extensively studied isomer, Cholestane-3β,5α,6β-triol. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and drug development efforts in this area.

Introduction to this compound Stereoisomers

Cholestane-3,5,6-triols are oxygenated derivatives of cholesterol, known as oxysterols. The stereochemistry at positions 3, 5, and 6 of the cholestane (B1235564) backbone gives rise to eight possible stereoisomers. While the synthesis of all eight stereoisomers has been reported, the biological activities of most of these compounds remain largely unexplored[1]. The vast majority of published research has concentrated on the Cholestane-3β,5α,6β-triol isomer (CT), a naturally occurring metabolite of cholesterol in mammals. This guide will primarily focus on the multifaceted biological roles of CT, while acknowledging the significant knowledge gap concerning the other seven stereoisomers.

Biological Functions of Cholestane-3β,5α,6β-triol (CT)

Cholestane-3β,5α,6β-triol has been implicated in a diverse range of physiological and pathological processes, including neuroprotection, cancer cell cytotoxicity, and vascular biology.

Neuroprotective Effects

CT has emerged as a promising endogenous neuroprotectant. Studies have demonstrated its ability to mitigate neuronal injury in both in vitro and in vivo models of ischemia. The primary mechanism underlying this neuroprotection is the negative modulation of N-methyl-D-aspartate (NMDA) receptors, which are key mediators of excitotoxicity in the central nervous system[2][3]. Overstimulation of these receptors leads to excessive calcium influx and subsequent neuronal death, a common pathway in ischemic brain injury[2].

More recently, CT has been identified as a novel inhibitor of acid-sensing ion channels (ASICs), which are implicated in acidosis-mediated ischemic brain injury. This inhibition is subunit-dependent, with CT targeting homomeric ASIC1a and ASIC3 channels[4][5]. Structure-activity relationship analyses suggest that the hydroxyl groups at the C-5 and C-6 positions are crucial for this inhibitory activity[4].

Quantitative Data on Neuroprotective Effects of Cholestane-3β,5α,6β-triol

ParameterModel SystemConcentration/DoseEffectReference
Neuronal SurvivalCultured spinal motoneurons, cortical neurons, and cerebellar granule neurons5–15 µMConcentration-dependent increase in survival against glutamate-induced toxicity[2]
NMDA Receptor Binding (Kd)Primary cultured cerebellar granule neurons279.21 ± 43.88 nMSpecific and saturable binding of [3H]triol[2]
Infarct Volume ReductionRats with middle cerebral artery occlusion (MCAO)12 mg/kgSignificant reduction in infarct volume when administered up to 4 hours post-occlusion[2]
ASIC1a InhibitionCHO cells expressing ASIC1a10 µM~50% inhibition of peak current[4]
Cytotoxicity in Cancer Cells

CT exhibits cytotoxic effects against a variety of cancer cell lines, inducing cell death through multiple mechanisms, including apoptosis and pyroptosis. In human prostate cancer cells, CT has been shown to suppress proliferation, migration, and invasion[6]. It can induce G1 cell cycle arrest and apoptosis in these cells.

Recent studies have elucidated a novel mechanism of CT-induced cell death involving the activation of gasdermin E (GSDME)-mediated pyroptosis[6]. This inflammatory form of cell death is triggered by caspase-3-dependent cleavage of GSDME. Furthermore, CT has been shown to induce endoplasmic reticulum (ER) stress and autophagy in A549 lung cancer cells, contributing to its cytotoxic effects[7][8].

Quantitative Data on Cytotoxic Effects of Cholestane-3β,5α,6β-triol

Cell LineAssayConcentrationEffectReference
A549 (Lung Carcinoma)CCK-8IC50 = 20.14 µM (24h)Inhibition of cell viability
DU-145 (Prostate Cancer)Cell Proliferation20 µM~40% inhibition after 72h
PC-3 (Prostate Cancer)Cell Proliferation20 µM~50% inhibition after 72h
HeLa (Cervical Cancer)Cell Viability20 µMSignificant decrease in viability[6]
Role in Vascular Biology and Atherosclerosis

CT has been implicated in the pathogenesis of atherosclerosis. It has been shown to promote the calcification of vascular smooth muscle cells (VSMCs) by increasing alkaline phosphatase (ALP) activity and inducing apoptosis, a process that can be attenuated by antioxidants[9]. Additionally, CT can decrease the barrier function of endothelial cell monolayers, potentially contributing to the increased permeability of the vascular endothelium observed in atherosclerosis[10]. In rats, oral administration of CT led to toxic cell damage in aortic smooth muscle cells and the endothelium[11].

Quantitative Data on Vascular Effects of Cholestane-3β,5α,6β-triol

Cell Type/ModelParameterConcentrationEffectReference
Rat Vascular Smooth Muscle CellsCalcium Deposition10 µMSignificant increase after 10 days[9]
Cultured Endothelial Cell MonolayersAlbumin Transfer20 µMMaximum increase after 24h[10]

Signaling Pathways

Neuroprotective Signaling of Cholestane-3β,5α,6β-triol

The neuroprotective effects of CT are mediated through the inhibition of NMDA receptors and ASICs, preventing excitotoxicity and acidosis-induced neuronal damage.

G cluster_0 Ischemic Insult cluster_1 Neuronal Membrane Glutamate Release Glutamate Release NMDA Receptor NMDA Receptor Glutamate Release->NMDA Receptor Activates Tissue Acidosis Tissue Acidosis ASIC1a ASIC1a Tissue Acidosis->ASIC1a Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Mediates ASIC1a->Ca2+ Influx Mediates CT Cholestane-3β,5α,6β-triol CT->NMDA Receptor Inhibits CT->ASIC1a Inhibits Neuronal Death Neuronal Death Ca2+ Influx->Neuronal Death Leads to

Neuroprotective mechanism of Cholestane-3β,5α,6β-triol.
GSDME-Mediated Pyroptosis Induced by Cholestane-3β,5α,6β-triol

In cancer cells, CT can trigger a pro-inflammatory cell death pathway known as pyroptosis.

G CT Cholestane-3β,5α,6β-triol Caspase-3 Caspase-3 CT->Caspase-3 Activates GSDME Gasdermin E Caspase-3->GSDME Cleaves GSDME-N GSDME N-terminal fragment GSDME->GSDME-N Pore Formation Pore Formation GSDME-N->Pore Formation Induces Pyroptosis Pyroptosis Pore Formation->Pyroptosis

GSDME-mediated pyroptosis pathway induced by CT.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited research.

Cell Viability and Cytotoxicity Assays
  • MTT/CCK-8 Assay: Cancer cell lines (e.g., A549, DU-145, PC-3) are seeded in 96-well plates and treated with various concentrations of this compound stereoisomers for specified durations (e.g., 24, 48, 72 hours). MTT or CCK-8 reagent is then added, and the absorbance is measured to determine cell viability.

  • LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is measured as an indicator of plasma membrane damage and cytotoxicity.

Neuroprotection Assays
  • Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures: Primary cultures of cortical or hippocampal neurons are pre-treated with this compound stereoisomers before being exposed to a high concentration of glutamate. Neuronal survival is assessed by cell counting or viability assays.

  • Middle Cerebral Artery Occlusion (MCAO) in Rodents: This in vivo model of stroke is used to evaluate the neuroprotective effects of systemically administered this compound stereoisomers. Infarct volume is typically measured 24-48 hours after MCAO.

Ion Channel Electrophysiology
  • Whole-Cell Patch-Clamp Recording: Chinese Hamster Ovary (CHO) cells or neurons are transfected to express specific ion channel subunits (e.g., ASIC1a). The whole-cell patch-clamp technique is used to record ion currents in response to channel activators in the presence and absence of this compound stereoisomers to determine their inhibitory or modulatory effects.

Western Blotting
  • Cells are treated with this compound stereoisomers and then lysed. Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., caspase-3, GSDME, Akt) to analyze changes in their expression and activation status.

Experimental Workflow for Assessing Neuroprotective Effects

G cluster_0 In Vitro cluster_1 In Vivo Neuron Culture Neuron Culture CT Treatment CT Treatment Neuron Culture->CT Treatment Glutamate Glutamate CT Treatment->Glutamate Viability Assay Viability Assay Glutamate->Viability Assay MCAO Model MCAO Model CT Admin CT Administration MCAO Model->CT Admin Infarct Analysis Infarct Analysis CT Admin->Infarct Analysis

Workflow for neuroprotection assessment.

Biological Functions of Other this compound Stereoisomers

There is a significant dearth of information regarding the biological activities of the other seven stereoisomers of this compound. While the synthesis of the complete set of eight isomers has been achieved, comprehensive biological screening and comparative studies are lacking in the published literature[1]. The available data is almost exclusively focused on the 3β,5α,6β-triol isomer.

Future Directions and Conclusion

The extensive research on Cholestane-3β,5α,6β-triol has revealed its significant potential as a modulator of key biological processes, with therapeutic implications for neurological disorders, cancer, and vascular diseases. However, the biological functions of the other seven stereoisomers remain a largely unexplored frontier.

Future research should prioritize the systematic biological evaluation of all eight this compound stereoisomers. Comparative studies are crucial to elucidate the structure-activity relationships and to identify isomers with potentially enhanced or novel biological activities. Such investigations will not only deepen our understanding of the physiological roles of these oxysterols but also open new avenues for the development of novel therapeutics.

References

Cholestane-3,5,6-triol: A Technical Guide to its Neuroprotective Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestane-3β,5α,6β-triol, an endogenous metabolite of cholesterol, has emerged as a potent neuroprotective agent with significant therapeutic potential for neurological disorders characterized by excitotoxicity and ischemic neuronal injury. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its neuroprotective effects, focusing on its dual role as a negative modulator of N-methyl-D-aspartate (NMDA) receptors and an inhibitor of acid-sensing ion channels (ASICs). This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols, and visualizes the involved signaling pathways and workflows to facilitate further research and drug development efforts in this area.

Core Neuroprotective Mechanisms

Cholestane-3,5,6-triol exerts its neuroprotective effects through at least two distinct, yet potentially synergistic, mechanisms:

  • Negative Modulation of NMDA Receptors: Overstimulation of NMDA-type glutamate (B1630785) receptors is a primary driver of neuronal death in various neurological disorders, including cerebral and spinal cord ischemia.[1] this compound directly counteracts this by acting as a non-competitive antagonist of the NMDA receptor.[1][2] This interaction blocks excessive calcium (Ca²⁺) influx into neurons, a key event in the excitotoxic cascade that leads to mitochondrial dysfunction, activation of apoptotic pathways, and eventual cell death.[2][3] The binding of this compound to NMDA receptors has been shown to be specific and saturable, and it can displace known NMDA receptor channel blockers like MK-801.[2]

  • Inhibition of Acid-Sensing Ion Channels (ASICs): Tissue acidosis is a common pathological feature of ischemic events like stroke.[4][5] The drop in pH activates ASICs, particularly the ASIC1a subunit, which contributes significantly to ischemic brain injury.[4][6] this compound has been identified as a novel inhibitor of ASICs.[4] It specifically inhibits homomeric ASIC1a and ASIC3 channels, as well as heteromeric channels containing the ASIC1a subunit, thereby reducing acidosis-mediated neuronal injury.[4][5][6] This protective effect is dependent on the presence of ASIC1a.[4][5]

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several key preclinical studies. The following tables summarize these findings.

Table 1: In Vitro Neuroprotective Effects
ParameterCell TypeConditionTreatment ConcentrationResultReference
Neuronal Survival Spinal Cord Motoneurons, Cortical Neurons, Cerebellar Granule NeuronsGlutamate-induced excitotoxicity5–15 μMConcentration-dependent increase in neuronal survival[2]
NMDA Receptor Binding Cerebellar Granule NeuronsRadioligand binding assayN/AKd of 279.21 ± 43.88 nM for [³H]triol binding[2]
NMDA-Mediated Current Cortical Neurons & HEK-293 cells (NR1/NR2B)ElectrophysiologyPhysiological concentrationsDecrease in inward NMDA-mediated currents[1][2]
Intracellular Ca²⁺ Influx Cortical NeuronsGlutamate stimulationPhysiological concentrationsAttenuation of [Ca²⁺]i increase[1][2]
Acidosis-Mediated Injury Cultured Mouse Cortical NeuronsAcid-induced injuryNot SpecifiedAlleviation of neuronal injury[4][5]
Table 2: In Vivo Neuroprotective Effects
ParameterAnimal ModelConditionTreatment Dose & RegimenResultReference
Neurological Score Rabbit Spinal Cord Ischemia48h reperfusion8 mg/kgImproved hindlimb motor function (average score 2.50 vs 0.83 in control)[2]
Infarct Volume Rat Middle Cerebral Artery Occlusion (MCAO)24h & 7d reperfusion12 mg/kg (IV) at 0.5, 1, 2, 3, and 4h post-MCAOSignificant reduction in infarction area[2]
Neuronal Injury Rabbit Spinal Cord Ischemia48h reperfusion8 mg/kgSignificantly decreased neuronal injury[2][7]
Ischemic Brain Injury Mouse MCAONot SpecifiedNot SpecifiedProtection against MCAO-induced brain injury[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental procedures described in the literature.

G cluster_0 Excitotoxicity Cascade cluster_1 Acidosis Cascade Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Over-activation Ca_influx ↑↑ Ca²⁺ Influx NMDA_R->Ca_influx Excitotoxicity Neuronal Injury & Death Ca_influx->Excitotoxicity Ischemia Ischemia Acidosis Tissue Acidosis (↓ pH) Ischemia->Acidosis ASIC ASIC1a Activation Acidosis->ASIC Acid_Injury Neuronal Injury ASIC->Acid_Injury Triol This compound Triol->NMDA_R Direct Blockade Triol->ASIC Inhibition

Figure 1. Dual neuroprotective signaling pathways of this compound.

G cluster_0 In Vitro Neuroprotection Assay start Primary Neuronal Culture (e.g., Cortical, Spinal) pretreatment Pre-treatment with This compound (5-15 µM, 30 min) start->pretreatment glutamate Induce Excitotoxicity (e.g., high concentration Glutamate) pretreatment->glutamate assessment Assess Neuronal Survival (e.g., Cell Counting, LDH Assay) glutamate->assessment G cluster_1 In Vivo Ischemia Model (MCAO) animal Rodent Model (Rat or Mouse) mcao Induce Transient Focal Cerebral Ischemia (MCAO) animal->mcao treatment Administer this compound (e.g., 12 mg/kg IV) at various time points post-ischemia mcao->treatment reperfusion Reperfusion (e.g., 24h or 7d) treatment->reperfusion outcome Assess Outcome: - Infarct Volume (TTC Staining) - Neurological Deficit Score reperfusion->outcome

References

Cholestane-3,5,6-triol: A Negative Allosteric Modulator of NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory synaptic transmission in the central nervous system (CNS), plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] However, its overstimulation can lead to excitotoxicity, a key factor in the pathophysiology of various neurological disorders, including cerebral and spinal cord ischemia.[3][4] Consequently, the modulation of NMDA receptor activity presents a significant therapeutic avenue. Neuroactive steroids and their metabolites, such as oxysterols, have emerged as important endogenous modulators of NMDA receptor function.[1][5][6][7] This guide focuses on a specific cholesterol metabolite, Cholestane-3β,5α,6β-triol, and its role as an endogenous negative modulator of NMDA receptors, offering neuroprotective effects.[3][4]

Cholestane-3β,5α,6β-triol, a major metabolite of cholesterol, has been identified as an endogenous neuroprotectant that mitigates neuronal injury both in vitro and in vivo.[3][4] Its neuroprotective properties are attributed to its negative modulation of NMDA receptors.[3][4] This document provides a comprehensive overview of the current understanding of Cholestane-3β,5α,6β-triol's interaction with NMDA receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of Cholestane-3β,5α,6β-triol on NMDA receptor activity and its binding characteristics.

Table 1: Inhibitory Effects on NMDA-Mediated Responses

Experimental SystemNMDA Receptor SubunitMeasured EffectConcentration of Cholestane-3β,5α,6β-triolResultReference
Cultured Cortical NeuronsEndogenousInward NMDA-mediated currentsNot specifiedDecrease in current[3][4]
HEK-293 CellsNR1/NR2BInward NMDA-mediated currentsNot specifiedDecrease in current[3][4]
HEK-293 CellsNR1/NR2BNMDA-evoked Ca²+ influx1-10 µMConcentration-dependent reduction[3]

Table 2: Binding Affinity and Displacement

LigandExperimental SystemBinding ParameterValueReference
[³H]triolPrimary cultured cerebellar granule neuronsKd (dissociation constant)279.21 ± 43.88 nM[3]
[³H]MK-801Cultured cerebellar granule neuronsDisplacementConcentration-dependent displacement by triol[3]

Experimental Protocols

This section details the methodologies employed in the key experiments that have elucidated the modulatory effects of Cholestane-3β,5α,6β-triol on NMDA receptors.

Cell Culture and Transfection
  • Primary Neuronal Cultures: Cortical and cerebellar granule neurons are prepared from embryonic or neonatal rats. The tissues are dissected, dissociated, and plated on coated culture dishes. Neurons are maintained in appropriate culture media for several days to allow for maturation before experiments.[3]

  • HEK-293 Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in standard media. For studying specific NMDA receptor subtypes, cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., NR1 and NR2B) using standard transfection protocols.[3][4]

Electrophysiology (Whole-Cell Patch-Clamp)
  • Objective: To measure the effect of Cholestane-3β,5α,6β-triol on NMDA-mediated ion currents.

  • Cell Preparation: Cultured neurons or transfected HEK-293 cells are placed on the stage of an inverted microscope and continuously perfused with an extracellular solution.

  • Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential (e.g., -70 mV).

  • Drug Application: NMDA, along with the co-agonist glycine, is applied to the cell to evoke an inward current. Cholestane-3β,5α,6β-triol is then co-applied with NMDA to determine its effect on the current amplitude.[3][4][5]

Intracellular Calcium Imaging
  • Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation in the presence and absence of Cholestane-3β,5α,6β-triol.

  • Cell Loading: Cultured cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3/AM) in the dark. The dye enters the cells and is cleaved by intracellular esterases, trapping it inside.

  • Imaging: The cells are then imaged using a laser scanning confocal microscope. The fluorescence intensity, which is proportional to the [Ca²⁺]i, is monitored over time.

  • Stimulation: A baseline fluorescence is recorded, after which NMDA is applied to stimulate calcium influx through NMDA receptors. The effect of pre-incubating the cells with Cholestane-3β,5α,6β-triol on the NMDA-evoked calcium response is then measured.[3]

Radioligand Binding Assays
  • Objective: To determine the binding characteristics of Cholestane-3β,5α,6β-triol to neuronal membranes and its ability to displace known NMDA receptor channel blockers.

  • Membrane Preparation: Primary cultured cerebellar granule neurons are harvested and homogenized. The cell membranes are then isolated by centrifugation.

  • Saturation Binding: To determine the binding affinity (Kd), membranes are incubated with increasing concentrations of radiolabeled Cholestane-3β,5α,6β-triol ([³H]triol). Nonspecific binding is determined in the presence of a high concentration of unlabeled triol. Specific binding is calculated by subtracting nonspecific from total binding.

  • Displacement Assay: To investigate if Cholestane-3β,5α,6β-triol binds within the NMDA receptor ion channel, its ability to displace the binding of a radiolabeled open-channel blocker, such as [³H]MK-801, is assessed. Membranes are incubated with a fixed concentration of [³H]MK-801 in the presence of increasing concentrations of unlabeled Cholestane-3β,5α,6β-triol.[3]

Signaling Pathways and Mechanisms of Action

The available evidence suggests that Cholestane-3β,5α,6β-triol acts as a negative modulator of the NMDA receptor, likely through direct interaction with the receptor-channel complex.

NMDA_Modulation cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2B) Glutamate->NMDAR Binds to NR2B Glycine Glycine Glycine->NMDAR Binds to NR1 Triol Cholestane-3,5,6-triol Triol->NMDAR Negative Modulation Block Channel Block Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Reduced_Influx Reduced Ca²⁺ Influx Block->NMDAR Neuroprotection Neuroprotection Reduced_Influx->Neuroprotection Leads to

Caption: Proposed mechanism of NMDA receptor negative modulation by this compound.

The displacement of [³H]MK-801, an open-channel blocker, by Cholestane-3β,5α,6β-triol suggests that it may act by directly blocking the ion channel pore of the NMDA receptor.[3] This action prevents the influx of Ca²⁺ ions, thereby reducing the excitotoxic cascade initiated by excessive NMDA receptor activation.

Experimental_Workflow start Start: Prepare Cultured Neurons patch Establish Whole-Cell Patch-Clamp Configuration start->patch baseline Record Baseline Current patch->baseline apply_nmda Apply NMDA + Glycine baseline->apply_nmda record_control Record Control NMDA Current apply_nmda->record_control apply_triol Apply NMDA + Glycine + this compound record_control->apply_triol record_triol Record Modulated NMDA Current apply_triol->record_triol analyze Analyze Data: Compare Current Amplitudes record_triol->analyze end End: Determine Inhibitory Effect analyze->end

Caption: Workflow for electrophysiological assessment of NMDA receptor modulation.

The negative modulatory effect of Cholestane-3β,5α,6β-triol is in contrast to other oxysterols, such as 24(S)-hydroxycholesterol, which has been shown to be a positive allosteric modulator of NMDA receptors.[2][5][8][9] This highlights the structural specificity and diverse regulatory roles of cholesterol metabolites in the CNS.

Oxysterol_Comparison NMDAR NMDA Receptor Negative_Mod Negative Modulation (Inhibition) NMDAR->Negative_Mod Positive_Mod Positive Modulation (Potentiation) NMDAR->Positive_Mod Antagonism Antagonism of Positive Modulation NMDAR->Antagonism Triol This compound Triol->NMDAR Acts on HC24S 24(S)-Hydroxycholesterol HC24S->NMDAR Acts on HC25 25-Hydroxycholesterol HC25->NMDAR Acts on

Caption: Comparative effects of different oxysterols on NMDA receptor function.

Conclusion and Future Directions

Cholestane-3β,5α,6β-triol has been identified as a significant endogenous negative modulator of NMDA receptors. Its ability to reduce NMDA-mediated currents and calcium influx, likely through direct channel blockade, underlies its neuroprotective effects against excitotoxicity. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research in this area.

Future investigations should focus on:

  • Elucidating the precise binding site of Cholestane-3β,5α,6β-triol on the NMDA receptor complex.

  • Determining the subunit specificity of its modulatory effects.

  • Exploring its therapeutic potential in animal models of neurological disorders characterized by NMDA receptor overactivation.

  • Investigating the structure-activity relationships of related cholestane (B1235564) derivatives to develop more potent and selective modulators.

A deeper understanding of the modulatory role of Cholestane-3β,5α,6β-triol and other oxysterols will undoubtedly open new avenues for the development of novel therapeutics for a range of CNS disorders.

References

In-depth Technical Guide on the Structure-Activity Relationship of Cholestane-3,5,6-triol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestane-3,5,6-triol, a significant oxysterol derived from cholesterol metabolism, and its synthetic analogs have garnered considerable attention in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their neuroprotective and anticancer properties. This document details the critical structural features influencing their therapeutic potential, summarizes available quantitative biological data, outlines key experimental methodologies for their synthesis and evaluation, and visualizes the intricate signaling pathways they modulate. This in-depth analysis aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the cholestane (B1235564) scaffold.

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are not merely metabolic byproducts but crucial signaling molecules involved in a myriad of physiological and pathological processes. Among these, cholestane-3β,5α,6β-triol has emerged as a particularly interesting molecule due to its pronounced neuroprotective and cytotoxic effects against various cancer cell lines. The unique stereochemistry of its hydroxylated cholestane backbone presents a rich scaffold for medicinal chemistry exploration, offering the potential to develop potent and selective therapeutic agents. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of new and improved drug candidates. This guide will delve into the current understanding of the SAR of this compound and its derivatives, providing a foundational resource for advancing research in this promising area.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogs is intrinsically linked to their three-dimensional structure. Key structural features that have been identified to influence their neuroprotective and anticancer activities include the stereochemistry of the hydroxyl groups at positions C-3, C-5, and C-6, as well as modifications to the C-17 side chain.

Core Cholestane Scaffold and Hydroxylation Pattern

The rigid tetracyclic core of the cholestane skeleton provides a fundamental framework for the spatial orientation of the crucial hydroxyl groups. The presence and stereochemistry of the hydroxyl groups at C-3, C-5, and C-6 are critical determinants of biological activity.

  • Neuroprotective Activity: For the inhibition of acid-sensing ion channels (ASICs), a key mechanism in protecting against acidosis-mediated ischemic brain injury, the hydroxyl groups at the 5 and 6 positions of the A/B ring have been identified as critical functional groups.[1][2] Their removal or modification can lead to a significant loss of activity. The parent compound, cholestane-3β,5α,6β-triol, demonstrates potent negative modulation of NMDA receptors, a key target in preventing excitotoxicity.[3][4][5]

  • Anticancer Activity: The triol moiety is also crucial for the cytotoxic effects of these compounds. Cholestane-3β,5α,6β-triol has been shown to induce a form of programmed cell death called pyroptosis in cancer cells, a process mediated by caspase-3 and gasdermin E (GSDME).[5][6][7] The specific arrangement of the hydroxyl groups likely plays a critical role in the interaction with the molecular targets that initiate this signaling cascade.

Side-Chain Modifications

Modifications to the alkyl side chain at the C-17 position offer an avenue for modulating the pharmacokinetic and pharmacodynamic properties of this compound analogs. While systematic studies with quantitative data are limited in the publicly available literature, some insights can be gleaned. For instance, a 24-ethyl-cholestane-3β,5α,6α-triol has been reported to exhibit high antitumor activity, suggesting that alterations in the side chain are well-tolerated and can even enhance potency.[8] Further exploration of various side-chain analogs is a promising direction for future drug development.

Quantitative Biological Data

CompoundBiological ActivityAssayCell Line/SystemQuantitative DataReference
Cholestane-3β,5α,6β-triolNeuroprotectionNMDA Receptor BindingPrimary cultured cerebellar granule neuronsKd = 279.21 ± 43.88 nM[3]
Cholestane-3β,5α,6β-triolAnticancerCytotoxicityA549 (Lung Carcinoma)IC50 ≈ 20 µM[9]
Cholestane-3β,5α,6β-triolAnticancerCytotoxicityIEC-6 (Intestinal Epithelial)Cytotoxic at 100 µM[6][10]
Cholestane-3β,5α,6β-triolAnticancerProliferation InhibitionLNCaP, DU-145, PC-3 (Prostate Cancer)Dose-dependent inhibition (10-40 µM)[11]

Note: The lack of a comprehensive public dataset of analogs with their corresponding IC50 or EC50 values highlights a significant gap in the current research landscape. Such data is crucial for building robust QSAR models and guiding the rational design of next-generation cholestane-based therapeutics.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of this compound and its analogs.

Synthesis of this compound Stereoisomers

A method for the synthesis of the full set of eight stereoisomers of this compound has been developed, providing access to a diverse range of stereochemistries for biological evaluation.[12] The general synthetic strategy involves the stereoselective cleavage of diastereomerically pure 4,5-epoxycholestane-3,6-diols.

General Procedure:

  • Epoxidation: Stereocontrolled epoxidation of the corresponding cholest-4-ene-3,6-diols yields the eight diastereomerically pure 4,5-epoxycholestane-3,6-diols.

  • Epoxide Cleavage: The stereoselective cleavage of the epoxide ring is achieved using a reducing agent such as lithium aluminum hydride (LiAlH4). The stereochemical outcome of the cleavage is dependent on the stereochemistry of the starting epoxide.

  • Purification: The resulting this compound stereoisomers are purified to diastereomeric purity, often without the need for chromatography for most isomers.

Biological Evaluation
  • NMDA Receptor Binding Assay: This assay is used to determine the binding affinity of the test compounds to the NMDA receptor. It typically involves a competitive binding experiment using a radiolabeled ligand (e.g., [3H]MK-801) and membrane preparations from a brain region rich in NMDA receptors, such as the cerebellum. The displacement of the radioligand by the test compound is measured, and the inhibition constant (Ki) or the dissociation constant (Kd) is calculated.[3]

  • Whole-Cell Patch-Clamp Electrophysiology: This technique is used to directly measure the effect of the compounds on the function of NMDA receptors and ASICs. Cultured neurons or cell lines expressing these receptors are used to record the ion currents flowing through the channels in response to agonist application. The ability of the test compounds to modulate these currents (e.g., inhibition or potentiation) is quantified.[1][2]

  • Cell-Based Excitotoxicity Assays: Primary neuronal cultures are exposed to an excitotoxic insult, such as a high concentration of glutamate (B1630785), in the presence or absence of the test compounds. Neuronal viability is then assessed using methods like the MTT assay or by counting surviving neurons. The ability of the compounds to protect neurons from glutamate-induced cell death is a measure of their neuroprotective potential.[3]

  • Cytotoxicity Assays: A variety of cancer cell lines are treated with a range of concentrations of the test compounds for a defined period. Cell viability is then measured using assays such as the MTT, XTT, or LDH release assays. The half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxic potency of the compounds.[5][6][9][10]

  • Apoptosis and Pyroptosis Assays: To determine the mechanism of cell death, specific assays are employed. Apoptosis can be detected by methods such as TUNEL staining or Annexin V/propidium iodide flow cytometry. Pyroptosis, a form of inflammatory cell death, is characterized by the activation of caspases and the cleavage of gasdermin E (GSDME). Caspase activity can be measured using colorimetric or fluorometric substrate assays, while GSDME cleavage can be detected by Western blotting.[5][6][7]

  • Colony Formation Assay: This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony. Cells are seeded at a low density and treated with the test compounds. After a period of incubation, the number and size of the colonies are quantified to determine the effect of the compounds on the clonogenic survival of cancer cells.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for identifying potential biomarkers and combination therapy strategies.

Neuroprotection: Modulation of NMDA Receptors and ASICs

The neuroprotective effects of this compound are primarily attributed to its ability to negatively modulate the activity of N-methyl-D-aspartate (NMDA) receptors and acid-sensing ion channels (ASICs).

  • NMDA Receptor Negative Modulation: Overstimulation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx into neurons, a key event in excitotoxic cell death observed in conditions like ischemic stroke. Cholestane-3β,5α,6β-triol acts as a negative allosteric modulator of NMDA receptors, reducing the ion flow through the channel and thereby mitigating the detrimental effects of glutamate excitotoxicity.[3][4][5]

  • ASIC Inhibition: During ischemic conditions, tissue acidosis leads to the activation of ASICs, which contributes to neuronal injury. Cholestane-3β,5α,6β-triol has been shown to inhibit ASIC1a-containing channels, providing an additional mechanism for its neuroprotective effects in the context of ischemic brain injury.[1][2]

Neuroprotection_Pathway cluster_excitotoxicity Excitotoxicity cluster_acidosis Acidosis Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Neuronal Death Neuronal Death Ca2+ Influx->Neuronal Death Ischemia Ischemia H+ H+ Ischemia->H+ ASICs ASICs H+->ASICs Neuronal Injury Neuronal Injury ASICs->Neuronal Injury This compound This compound This compound->NMDA Receptor Inhibition This compound->ASICs Inhibition Anticancer_Pathway This compound This compound Apoptotic Stimuli Apoptotic Stimuli This compound->Apoptotic Stimuli Caspase-3 (Inactive) Caspase-3 (Inactive) Apoptotic Stimuli->Caspase-3 (Inactive) Caspase-3 (Active) Caspase-3 (Active) Caspase-3 (Inactive)->Caspase-3 (Active) Activation GSDME (Full-length) GSDME (Full-length) Caspase-3 (Active)->GSDME (Full-length) Cleavage GSDME-N (Pore-forming) GSDME-N (Pore-forming) GSDME (Full-length)->GSDME-N (Pore-forming) Pyroptosis Pyroptosis GSDME-N (Pore-forming)->Pyroptosis

References

Cholestane-3,5,6-triol: A Multifaceted Regulator in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestane-3β,5α,6β-triol (CT), a prominent oxysterol derived from cholesterol oxidation, has emerged as a critical modulator of diverse cellular signaling pathways. Its involvement extends from inducing programmed cell death in cancer cells to providing neuroprotection against ischemic injury. This technical guide provides a comprehensive overview of the core signaling cascades influenced by CT, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of its mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this multifaceted molecule.

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are not merely byproducts of cellular metabolism but are increasingly recognized as potent signaling molecules. Among them, Cholestane-3β,5α,6β-triol (CT) has garnered significant attention for its diverse biological activities. CT is formed non-enzymatically through the oxidation of the 5,6-double bond in cholesterol's B-ring, leading to the formation of cholesterol epoxides which are subsequently hydrolyzed to CT.[1] Its accumulation has been noted in various pathological conditions, including cancer and neurodegenerative diseases, highlighting its potential as both a biomarker and a therapeutic target.[2][3] This guide delves into the intricate cellular and molecular mechanisms orchestrated by CT, with a focus on its role in apoptosis, pyroptosis, neuroprotection, and cancer cell signaling.

Quantitative Data on the Cellular Effects of Cholestane-3,5,6-triol

The biological activity of this compound is concentration-dependent and varies across different cell types. The following tables summarize the key quantitative findings from various studies.

Cell LineAssayParameterValueReference
MMNK-1 (human cholangiocytes)Cell ViabilityIC50 (Parental)16.7 ± 1.0 µM[4]
MMNK-1 (Triol-resistant)Cell ViabilityIC5022.7 ± 1.1 µM[4]
A549 (human lung carcinoma)Cell ViabilityIC5020.14 µM[1]
PC-3 (human prostate cancer)Xenograft GrowthTumor Growth InhibitionSignificant at 20 mg/kg daily[5]
Cultured Spinal Cord MotoneuronsNeuroprotectionNeuronal SurvivalConcentration-dependent increase (5-15 µM)[6]
Cultured Cortical NeuronsNeuroprotectionNeuronal SurvivalConcentration-dependent increase (5-15 µM)[6]
Cerebellar Granule NeuronsNeuroprotectionNeuronal SurvivalConcentration-dependent increase (5-15 µM)[6]

Table 1: Cytotoxicity and Neuroprotective Concentrations of this compound. This table outlines the concentrations of CT required to induce cell death in cancer cell lines and to confer protection to neuronal cells.

Cell LineTreatment ConcentrationEffectFold Change/PercentageReference
A54910, 15, 20 µMIncreased Pro-inflammatory Cytokine ExpressionDose-dependent increase[2]
A54920 µMIncreased Beclin-1 ExpressionSignificant increase[1]
A54920 µMIncreased LC3-II ExpressionSignificant increase[1]
CDXR-3, DU-145, PC-310, 20 µMReduced Akt1 ExpressionDose-dependent decrease[5]
CDXR-3, DU-145, PC-310, 20 µMReduced p-Akt (S473, T308) ExpressionDose-dependent decrease[5]
CDXR-3, DU-145, PC-310, 20 µMIncreased p27Kip ExpressionDose-dependent increase[5]
CDXR-3, DU-145, PC-310, 20 µMIncreased E-cadherin ExpressionDose-dependent increase[5]
CDXR-3, DU-145, PC-310, 20 µMDecreased N-cadherin ExpressionDose-dependent decrease[5]

Table 2: Effects of this compound on Protein Expression. This table highlights the impact of CT on key signaling proteins involved in inflammation, autophagy, and cancer cell proliferation and metastasis.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical signaling pathways. The following sections provide a detailed overview of these pathways, accompanied by visual diagrams.

GSDME-Mediated Pyroptosis in Cancer Cells

Recent studies have elucidated a novel mechanism of CT-induced cancer cell death involving pyroptosis, a form of programmed cell death characterized by inflammation.[2][7] In this pathway, CT treatment leads to the activation of Caspase-3, which in turn cleaves Gasdermin E (GSDME). The N-terminal fragment of GSDME then translocates to the plasma membrane, forming pores that lead to cell swelling and lysis, accompanied by the release of pro-inflammatory cytokines.[2]

GSDME_Pyroptosis CT This compound Casp3 Caspase-3 CT->Casp3 activates GSDME GSDME Casp3->GSDME cleaves GSDME_N GSDME-N Fragment GSDME->GSDME_N Membrane Plasma Membrane Pore Formation GSDME_N->Membrane translocates to & forms pores in Pyroptosis Pyroptosis Membrane->Pyroptosis Cytokines Pro-inflammatory Cytokine Release Pyroptosis->Cytokines

Figure 1: GSDME-Mediated Pyroptosis Pathway Induced by this compound.

Neuroprotection via NMDA Receptor Modulation

This compound has been identified as an endogenous neuroprotectant, particularly in the context of ischemic brain injury.[6][8] Its protective effects are mediated through the negative modulation of N-methyl-D-aspartate (NMDA) receptors.[6] Overstimulation of NMDA receptors leads to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity.[8] CT directly blocks NMDA receptors, thereby attenuating the intracellular calcium concentration ([Ca2+]i) and protecting neurons from glutamate-induced neurotoxicity.[6]

NMDA_Neuroprotection Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR activates Ca_influx Ca2+ Influx NMDAR->Ca_influx Neuroprotection Neuroprotection NMDAR->Neuroprotection Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity CT This compound CT->NMDAR blocks CT->Neuroprotection ER_Stress_Autophagy CT This compound ROS Reactive Oxygen Species (ROS) CT->ROS induces ER_Stress ER Stress / UPR ROS->ER_Stress triggers Autophagy Autophagy Flux ER_Stress->Autophagy enhances Cell_Death Cell Death Autophagy->Cell_Death promotes Akt_Inhibition CT This compound Akt Akt Signaling CT->Akt inhibits p27 p27Kip1 Akt->p27 inhibits EMT Epithelial-Mesenchymal Transition (EMT) Akt->EMT promotes Proliferation Proliferation Akt->Proliferation promotes CellCycle G1 Cell Cycle Arrest p27->CellCycle induces CellCycle->Proliferation Metastasis Migration & Invasion EMT->Metastasis Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation Cell_Selection Select Cell Line Dose_Response Determine CT Concentration Range Cell_Selection->Dose_Response Time_Course Define Treatment Duration Dose_Response->Time_Course Cell_Culture Cell Seeding & Treatment Time_Course->Cell_Culture Viability_Assay Cell Viability/Cytotoxicity Assay (SRB, CCK-8, LDH) Cell_Culture->Viability_Assay Mechanism_Assay Mechanism of Action Assays (Apoptosis, Western Blot, etc.) Cell_Culture->Mechanism_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) Viability_Assay->Data_Acquisition Mechanism_Assay->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Conclusion Conclusion & Hypothesis Generation Statistical_Analysis->Conclusion

References

Cholestane-3,5,6-triol: A Technical Whitepaper on its Cytotoxic Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestane-3β,5α,6β-triol (CT), an oxidized derivative of cholesterol, has emerged as a molecule of significant interest in oncology research. Found to accumulate in tumor tissues, this oxysterol has demonstrated potent cytotoxic effects across a variety of cancer cell lines.[1] This technical guide provides an in-depth analysis of the current understanding of CT's anticancer activities, focusing on its mechanisms of action, quantitative cytotoxic parameters, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanisms of Cholestane-3,5,6-triol-Induced Cancer Cell Death

This compound exerts its cytotoxic effects on cancer cells through multiple, interconnected mechanisms, primarily leading to programmed cell death. The key pathways identified include the induction of pyroptosis, apoptosis, endoplasmic reticulum (ER) stress, and cell cycle arrest.

Pyroptosis Induction via Gasdermin E (GSDME)

A predominant mechanism of CT-induced cell death is pyroptosis, a form of inflammatory programmed cell death.[1][2][3] In cancer cells with high expression of Gasdermin E (GSDME), CT treatment triggers a caspase-3-dependent cleavage of GSDME. This cleavage event unleashes the N-terminal fragment of GSDME, which then oligomerizes and forms pores in the plasma membrane, leading to cell swelling and lytic death.[1][2] Pharmacological inhibition or genetic knockdown of GSDME has been shown to abolish CT-induced cytotoxicity, highlighting the critical role of this pathway.[1][2]

Apoptosis and Cell Cycle Arrest

Beyond pyroptosis, this compound is a well-established inducer of apoptosis.[4][5][6][7][8][9] Treatment with CT leads to a dose- and time-dependent increase in the population of apoptotic cells in various cancer cell lines, including prostate and lung cancer.[1][7][8][10] This is often accompanied by cell cycle arrest, particularly at the G1 phase.[7][8][9] The apoptotic cascade initiated by CT involves a mitochondria-dependent mechanism and is associated with the modulation of key regulatory proteins.[6]

Endoplasmic Reticulum (ER) Stress and Autophagy

Recent studies have elucidated the role of ER stress and autophagy in CT-mediated cytotoxicity.[4][5] CT treatment has been shown to induce the ER stress response, a state of cellular distress that can trigger apoptosis if unresolved. Concurrently, CT enhances autophagy flux. In the context of CT's effects on A549 lung cancer cells, this upregulation of autophagy appears to contribute to, rather than protect from, cell death.[4][5] This suggests that CT can co-opt the autophagic machinery to accelerate cancer cell demise.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound varies across different cancer cell lines and experimental conditions. The following tables summarize the key quantitative data reported in the literature.

Cell LineAssayParameterValueTreatment ConditionsReference
A549 (Lung Carcinoma)CCK-8IC5020.14 µM24 hours[4]
LNCaP (Prostate Carcinoma)Cell Proliferation AssayProliferation InhibitionDose-dependentNot specified[7][8][10]
DU-145 (Prostate Carcinoma)Cell Proliferation AssayProliferation InhibitionDose-dependentNot specified[7][8][10]
PC-3 (Prostate Carcinoma)Cell Proliferation AssayProliferation InhibitionDose-dependentNot specified[7][8][10]
Cell LineAssayTreatmentApoptotic Cell PopulationReference
A549 (Lung Carcinoma)Annexin V/PI StainingDose- and time-dependent increase with CTSignificant increase[1][4]
LNCaP (Prostate Carcinoma)TUNEL Assay20-40 µM CT for 96 hoursSignificant increase[7][10]
DU-145 (Prostate Carcinoma)TUNEL Assay20-40 µM CT for 96 hoursSignificant increase[7][10]
PC-3 (Prostate Carcinoma)TUNEL Assay20-40 µM CT for 96 hoursSignificant increase[7][10]

Signaling Pathways Modulated by this compound

This compound's cytotoxic effects are a consequence of its ability to modulate several critical intracellular signaling pathways.

GSDME-Mediated Pyroptosis Pathway

GSDME_Pyroptosis CT This compound Casp3 Caspase-3 CT->Casp3 activates GSDME Gasdermin E (GSDME) Casp3->GSDME cleaves GSDME_N GSDME N-terminal fragment GSDME->GSDME_N Membrane Plasma Membrane GSDME_N->Membrane inserts into Pore Pore Formation Membrane->Pore Pyroptosis Pyroptosis Pore->Pyroptosis

Caption: CT-induced GSDME-mediated pyroptosis signaling cascade.

Akt Signaling Pathway in Prostate Cancer

In prostate cancer cells, this compound has been shown to suppress the Akt signaling pathway, a key regulator of cell survival and proliferation.[7] This inhibition contributes to its anti-proliferative and pro-apoptotic effects.

Akt_Pathway CT This compound PDK1 PDK1 CT->PDK1 pAkt_S473 p-Akt (Ser473) CT->pAkt_S473 pAkt_T308 p-Akt (Thr308) CT->pAkt_T308 Akt Akt PDK1->Akt Skp2 Skp2 Akt->Skp2 Proliferation Cell Proliferation Akt->Proliferation p27 p27Kip1 Skp2->p27 p27->Proliferation

Caption: Inhibition of the Akt signaling pathway by CT in prostate cancer.

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 8,000 cells per well and incubate overnight.[4]

  • Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).[4]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 24-well plate at a density of 70,000 cells per well and treat with this compound as required.[4]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Caspase-3, GSDME, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action Studies Cell_Culture Cancer Cell Culture (e.g., A549, PC-3) CT_Treatment This compound Treatment Cell_Culture->CT_Treatment CCK8 CCK-8 Assay (Cell Viability) CT_Treatment->CCK8 AnnexinV Annexin V/PI Staining (Apoptosis) CT_Treatment->AnnexinV TUNEL TUNEL Assay (Apoptosis) CT_Treatment->TUNEL Western_Blot Western Blotting (Protein Expression) CT_Treatment->Western_Blot RNA_Seq RNA Sequencing (Gene Expression) CT_Treatment->RNA_Seq

Caption: General experimental workflow for studying CT's cytotoxic effects.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted cytotoxic effects against cancer cells. Its ability to induce pyroptosis, apoptosis, and ER stress, while inhibiting critical survival pathways like Akt signaling, underscores its potential as a lead compound for anticancer drug development. Future research should focus on in vivo efficacy studies to validate the promising in vitro findings, as well as on medicinal chemistry efforts to synthesize more potent and selective analogs of CT. A deeper understanding of the interplay between the different cell death mechanisms induced by CT will be crucial for its successful translation into a clinical setting.

References

role of Cholestane-3,5,6-triol in lysosomal storage diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Cholestane-3,5,6-triol in Lysosomal Storage Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholestane-3β,5α,6β-triol (CT), a cholesterol oxidation product, has emerged as a pivotal molecule in the study of certain lysosomal storage diseases (LSDs). Its accumulation is a key pathological feature and a valuable biomarker, particularly for Niemann-Pick disease type C (NPC). In NPC, impaired intracellular cholesterol trafficking leads to the build-up of unesterified cholesterol within lysosomes. This accumulation, coupled with increased oxidative stress, results in the non-enzymatic conversion of cholesterol to CT. Beyond its role as a diagnostic marker, CT is a bioactive molecule that actively contributes to the cytotoxicity and pathology of the disease by inducing multiple cell death pathways, including pyroptosis, apoptosis, and endoplasmic reticulum (ER) stress-mediated cell death. This guide provides a comprehensive overview of the formation, pathological roles, and analytical methodologies related to CT in the context of LSDs.

This compound as a Biomarker for Lysosomal Storage Diseases

The measurement of plasma CT has become a crucial first-line diagnostic tool for NPC. Its levels are significantly elevated in affected individuals compared to healthy controls. However, it is important to note that while CT is a sensitive biomarker for NPC, it is not entirely specific. Elevated levels have also been observed in other LSDs involving lipid storage, such as Lysosomal Acid Lipase (LAL) Deficiency and Cerebrotendinous Xanthomatosis (CTX). Therefore, CT analysis should be part of a broader diagnostic algorithm that includes genetic testing for definitive diagnosis.

Quantitative Data on Plasma this compound Levels

The following tables summarize the plasma concentrations of CT across different studies and patient populations.

Table 1: Plasma CT Concentrations in NPC Patients and Healthy Controls

CohortAnalyteMedian Concentration (ng/mL)Range / Percentiles (ng/mL)Reference
Healthy Controls (n=135)This compound4.11.1–21.9 (2.5th-97.5th)
NPC Patients (n=16)This compound55.316.3–608
Healthy Controls (n=107)This compoundNot specified< 24.5 (putative cut-off)
NPC Patients (n=16)This compound~10-600+(Varies widely by patient)

Table 2: Plasma CT Concentrations in Other Related Lysosomal Storage Diseases

Disease StateAnalyteMedian Concentration (ng/mL)Range (ng/mL)Reference
LAL Deficiency (n=2)This compound25.522.8–45.1
LAL Deficiency (n=3)This compoundElevated(Data not specified)
CTX (n=11)This compoundElevated(Data not specified)
CTX (n=2)This compound5-10 fold increase vs controls(Data not specified)

Pathophysiological Role and Signaling Pathways

CT is not merely a bystander biomarker but an active participant in disease pathology. Its accumulation triggers a cascade of cytotoxic events contributing to the cellular dysfunction seen in LSDs like NPC.

Formation of this compound

In LSDs such as NPC, genetic defects in NPC1 or NPC2 proteins disrupt the egress of cholesterol from lysosomes. The resulting accumulation of lysosomal cholesterol, in an environment of high oxidative stress, leads to the non-enzymatic oxidation of the cholesterol molecule. The 5,6-double bond of cholesterol is particularly susceptible to this oxidation, forming cholesterol-5,6-epoxides (both 5α,6α and 5β,6β isomers). These epoxide intermediates are subsequently hydrolyzed by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH) to form the stable end-product, Cholestane-3β,5α,6β-triol.

G cluster_lysosome Lysosome cluster_disease Disease Context Chol Accumulated Cholesterol Epoxide Cholesterol-5,6-Epoxides (Intermediates) Chol->Epoxide Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) ROS->Chol CT This compound (CT) Epoxide->CT ChEH Cholesterol-5,6-Epoxide Hydrolase (ChEH) ChEH->Epoxide NPC Niemann-Pick Type C (NPC1/NPC2 mutation) Lysosome_Dys Lysosomal Cholesterol Egress Defect NPC->Lysosome_Dys Lysosome_Dys->Chol G cluster_pyroptosis Pyroptosis Pathway cluster_er_stress ER Stress & Autophagy Pathway cluster_inflammation Inflammatory Pathway CT This compound (CT) Casp3 Caspase-3 Activation CT->Casp3 ROS ROS Production CT->ROS PI3K PI3K/Akt NF-κB CT->PI3K GSDME Gasdermin E (GSDME) Casp3->GSDME Cleavage GSDME_N GSDME N-Terminal Fragment GSDME->GSDME_N Pore Membrane Pore Formation GSDME_N->Pore Pyroptosis Pyroptotic Cell Death Pore->Pyroptosis ER_Stress ER Stress (UPR) ROS->ER_Stress Autophagy Death-Promoting Autophagy ER_Stress->Autophagy CellDeath_Auto Cell Death Autophagy->CellDeath_Auto COX2 COX-2 & Cytokine Expression PI3K->COX2 Inflammation Inflammation COX2->Inflammation G Sample 1. Sample Collection (Patient Plasma/Serum) Spike 2. Internal Standard Spiking (e.g., CT-d7) Sample->Spike Prep 3. Sample Preparation (Saponification / Extraction) Spike->Prep Deriv 4. Derivatization (e.g., Silylation for GC-MS or Dimethylglycine for LC-MS) Prep->Deriv Analysis 5. Instrumental Analysis (GC-MS or LC-MS/MS) Deriv->Analysis Data 6. Data Processing (Integration & Quantification) Analysis->Data Report 7. Result Reporting (Concentration in ng/mL) Data->Report

Cholestane-3,5,6-triol involvement in atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Involvement of Cholestane-3,5,6-triol in Atherosclerosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a significant oxidation product of cholesterol, is increasingly implicated in the pathogenesis of atherosclerosis. Unlike its parent molecule, this oxysterol exhibits potent cytotoxic and pro-inflammatory properties that contribute to key events in atherosclerotic plaque development. It is formed via non-enzymatic and enzymatic pathways and has been identified in human atherosclerotic lesions.[1] This technical guide consolidates the current understanding of this compound's role in atherosclerosis, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular pathways to support further research and therapeutic development.

Formation and Presence in Atherosclerosis

Cholestane-3β,5α,6β-triol (referred to as Triol) is a major metabolite of cholesterol.[2][3] Its formation occurs when the 5,6-double bond in cholesterol's B-ring undergoes oxidation, leading to the formation of 5,6-cholesterol epoxides.[4] These epoxides are subsequently hydrated by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH) to form the triol.[4][5] This process can be a result of non-enzymatic autoxidation under conditions of oxidative stress, which are prevalent in the atherosclerotic microenvironment.[4]

Evidence confirms the presence of this compound isomers in human atherosclerotic plaques at concentrations significantly higher than in non-atherosclerotic vessels, suggesting a direct role in the disease's progression.[1]

Data Presentation: Oxysterol Concentrations

The following table summarizes the findings on the presence of this compound and related oxysterols in relevant biological contexts.

OxysterolSample TypeContextKey FindingsReference
Cholestane-3β,5α,6α-triolOxidized LDLIn Vitro (Copper-mediated)Found at similar concentrations to the 6β isomer.[1]
Cholestane-3β,5α,6β-triolOxidized LDLIn Vitro (Copper-mediated)A well-known cytotoxic oxysterol formed during LDL oxidation.[1]
Cholest-5-ene-3β,4-diolsHuman Atherosclerotic TissueIn VivoConcentration >10-times higher than in non-atherosclerotic vessels.[1]

Core Mechanisms in Atherogenesis

This compound contributes to atherosclerosis by directly impacting the function of key vascular cells, including endothelial cells, vascular smooth muscle cells (VSMCs), and macrophages.

Endothelial Dysfunction

The endothelium is a primary target of circulating oxysterols. This compound induces endothelial injury by increasing oxidative stress, promoting apoptosis, and disrupting the endothelial barrier function.

  • Increased Permeability : The triol significantly increases the transfer of albumin across endothelial cell monolayers in a time- and concentration-dependent manner, indicating a loss of barrier integrity.[6] This allows for greater infiltration of lipids and inflammatory cells into the arterial wall.

  • Cytotoxicity and Apoptosis : It decreases endothelial cell viability and induces apoptosis, further compromising the vascular lining.[7] This cytotoxic effect is linked to an increase in malondialdehyde (MDA), a marker of lipid peroxidation.[7]

Data Presentation: Effects on Endothelial Cells
ParameterCell TypeTriol ConcentrationExposure TimeResultReference
Albumin TransferCultured Endothelial Monolayers20 µM24 hMaximum increase in albumin transfer observed.[6]
Cell ViabilityBovine Aortic Endothelial Cells20-100 µmol·L⁻¹Time-dependentDose- and time-dependent decrease in viability.[7]
MDA ContentBovine Aortic Endothelial Cells20 µmol·L⁻¹18 h22.45% increase in MDA content vs. cholesterol control.[7]
MDA ContentBovine Aortic Endothelial Cells100 µmol·L⁻¹18 h60.20% increase in MDA content vs. cholesterol control.[7]
ApoptosisBovine Aortic Endothelial Cells100 µmol·L⁻¹-12.73% increase in apoptotic cells.[7]
ApoptosisBovine Aortic Endothelial Cells200 µmol·L⁻¹-18.80% increase in apoptotic cells.[7]
Vascular Smooth Muscle Cell (VSMC) Calcification

Vascular calcification is a hallmark of advanced atherosclerotic plaques. This compound actively promotes this process in VSMCs.

  • ROS Generation : The triol induces the dose- and time-dependent generation of reactive oxygen species (ROS) in VSMCs.[8]

  • Increased ALP Activity and Apoptosis : It enhances calcifying nodule formation, calcium deposition, alkaline phosphatase (ALP) activity, and apoptosis of nodular cells.[8] The promotion of VSMC calcification appears to be mediated by this ROS-related mechanism.[8] Antioxidants like vitamins C and E can attenuate these effects.[8]

Macrophage-Mediated Inflammation

Macrophages within atherosclerotic plaques are central to the chronic inflammation that drives the disease. This compound enhances the pro-inflammatory activity of these cells. While endothelial cells can inhibit VSMC calcification, macrophages promote it, and this effect is further enhanced by the triol.[9] This suggests a complex interplay where the triol exacerbates macrophage-driven pathology.

Signaling Pathway Visualizations

The following diagrams illustrate the key molecular pathways affected by this compound.

G cluster_formation Formation of this compound Cholesterol Cholesterol Epoxides 5,6-Cholesterol Epoxides Cholesterol->Epoxides Oxidative Stress (Non-enzymatic) Triol This compound Epoxides->Triol Cholesterol Epoxide Hydrolase (ChEH) G cluster_vsmc Effects on Vascular Smooth Muscle Cells (VSMC) Triol This compound ROS ↑ Reactive Oxygen Species (ROS) Triol->ROS Apoptosis ↑ Apoptosis ROS->Apoptosis promotes ALP ↑ Alkaline Phosphatase (ALP) Activity ROS->ALP promotes Calcium ↑ Calcium Deposition Apoptosis->Calcium ALP->Calcium Calcification VSMC Calcification Calcium->Calcification G start Start: Culture VSMCs induce Induce Calcification (add β-glycerophosphate) start->induce treat Treat Cells: - Vehicle Control - this compound induce->treat incubate Incubate for a defined period treat->incubate analysis_ca Measure Calcium Deposition (Alizarin Red S) incubate->analysis_ca analysis_alp Measure ALP Activity incubate->analysis_alp analysis_apop Assess Apoptosis (TUNEL / Flow Cytometry) incubate->analysis_apop end End: Compare Results analysis_ca->end analysis_alp->end analysis_apop->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestane-3β,5α,6β-triol is an oxygenated derivative of cholesterol, belonging to the broad class of molecules known as oxysterols. These molecules are not merely byproducts of cholesterol oxidation but are increasingly recognized as potent signaling molecules involved in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the natural sources of cholestane-3β,5α,6β-triol and related oxysterols, details on their quantification in various matrices, and an exploration of their roles in key signaling pathways. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of oxysterols and their therapeutic potential.

Natural Occurrence and Dietary Sources

Cholestane-3β,5α,6β-triol and its related oxysterols are found in a variety of natural sources, arising from both endogenous metabolic pathways and as a result of cholesterol oxidation in food products during processing and storage.

Endogenous Formation

In mammals, cholestane-3β,5α,6β-triol is a significant metabolite of cholesterol. Its biosynthesis can occur through two primary routes:

  • Enzymatic Pathway: Cholesterol is first converted to cholesterol-5,6-epoxide, which is then hydrolyzed by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH) to form cholestane-3β,5α,6β-triol.

  • Non-Enzymatic Pathway: Cholesterol can undergo oxidation by reactive oxygen species (ROS), leading to the formation of cholesterol-5,6-epoxide, which is subsequently converted to the triol.

This endogenous production highlights the role of cholestane-3β,5α,6β-triol as a bioactive molecule within the body.

Dietary Intake

The consumption of foods containing cholesterol that has been subjected to heat, light, or prolonged storage can be a significant external source of cholestane-3β,5α,6β-triol and other oxysterols. The processing of many animal-derived and fat-containing foods can lead to the formation of these compounds.

Quantitative Data on Oxysterol Content

The following tables summarize the quantitative data for cholestane-3β,5α,6β-triol and other relevant oxysterols in various food products and biological tissues. These values can vary depending on the specific processing methods, storage conditions, and analytical techniques used.

Table 1: Concentration of Cholestane-3β,5α,6β-triol and Related Oxysterols in Food Products

Food ProductCholestane-3β,5α,6β-triol7-Ketocholesterol5,6-Epoxycholesterol (α and β)Reference(s)
French Fries (cooked in A/V shortening)9 ± 3 ppmPresentPresent[1]
Beef Dripping (used for deep frying)1 mg/kg10 mg/kg15 mg/kg (β-epoxy)[1]
Steamed Bacon3.24 µg/g fatPresentPresent
Pork Kabanos4.73 µg/g fat4.56 µg/g fatPresent
Beef Kabanos0.1 µg/g fatPresentPresent
Cheese (with internal mold)Not reported13.8 ± 2.5 mg/kgPresent[2]
Cheddar CheeseNot reported11.7 ± 3.5 mg/kgPresent[2]
YogurtNot reported0.94 ± 0.30 mg/kgPresent[2]
KefirNot reported0.57 ± 0.11 mg/kgPresent[2]
Powdered EggsPresent1.8 - 27.1 µg/g of fatPresent[3]

Table 2: Concentration of Cholestane-3β,5α,6β-triol in Mammalian Tissues

Tissue/FluidConditionConcentrationReference(s)
Human PlasmaNormal0.37 µM[3]
Rabbit PlasmaNormal0.12 µM[3]
Rat Spinal CordNormal~1.07 µM[3]
Rat LiverNormal~0.8 µM[3]
Rat BrainNormal~0.35 µM[3]
Rat KidneyNormal~0.35 µM[3]
Human PlasmaNiemann-Pick Type CSignificantly elevated[4]
Human PlasmaCerebrotendinous XanthomatosisSignificantly elevated
Human PlasmaLysosomal Acid Lipase DeficiencySignificantly elevated[4]

Experimental Protocols for Oxysterol Analysis

Accurate quantification of oxysterols is crucial for research and clinical applications. The two most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

The overall workflow for oxysterol analysis from biological samples involves several key steps, as illustrated in the diagram below.

G cluster_0 Sample Preparation cluster_1 Derivatization (for GC-MS) cluster_2 Instrumental Analysis cluster_3 Data Analysis SampleCollection Sample Collection (e.g., Plasma, Tissue, Food) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Lipid Extraction (e.g., LLE, SPE) InternalStandard->Extraction Saponification Saponification (optional, for total oxysterols) Extraction->Saponification for GC-MS LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Derivatization Silylation (e.g., with BSTFA) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (using calibration curves) GCMS->Quantification LCMSMS->Quantification DataInterpretation Data Interpretation Quantification->DataInterpretation

A generalized workflow for the analysis of oxysterols from biological samples.
Detailed Protocol for LC-MS/MS Analysis

This protocol is a representative method for the quantification of oxysterols in plasma.

  • Sample Preparation and Extraction:

    • To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated cholestane-3β,5α,6β-triol).

    • Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

      • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute the oxysterols.

      • Flow Rate: Typically 0.3-0.5 mL/min.

    • Mass Spectrometry (MS):

      • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

      • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each oxysterol and internal standard are monitored.

Detailed Protocol for GC-MS Analysis

This protocol provides a general workflow for the analysis of total oxysterols (free and esterified) in plasma.

  • Sample Preparation and Extraction:

    • To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated 7-ketocholesterol).

    • Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour to hydrolyze oxysterol esters.

    • After cooling, add 1 mL of water and perform a liquid-liquid extraction with 2 mL of n-hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane (B92381) layer and repeat the extraction twice.

    • Pool the hexane extracts and evaporate to dryness.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 80°C for 1 hour to convert the hydroxyl groups to their more volatile trimethylsilyl (B98337) (TMS) ethers.

    • Evaporate the derivatization reagents under nitrogen and reconstitute the sample in 100 µL of n-hexane.

  • GC-MS Analysis:

    • Gas Chromatography (GC):

      • Column: A medium polarity column, such as a 5% phenyl-methylpolysiloxane stationary phase, is often used.

      • Carrier Gas: Helium.

      • Temperature Program: A temperature gradient is used to separate the derivatized oxysterols (e.g., starting at 180°C and ramping up to 300°C).

    • Mass Spectrometry (MS):

      • Ionization: Electron Ionization (EI).

      • Detection: Selected Ion Monitoring (SIM) or MRM mode is used to monitor characteristic ions for each derivatized oxysterol.

Signaling Pathways of Cholestane-3β,5α,6β-triol

Cholestane-3β,5α,6β-triol is not an inert metabolite but an active signaling molecule implicated in various cellular processes, including neuroprotection and cancer cell death.

Neuroprotective Signaling

Cholestane-3β,5α,6β-triol has been shown to be an endogenous neuroprotectant, acting through the negative modulation of N-methyl-D-aspartate (NMDA) receptors and inhibition of acid-sensing ion channels (ASICs).[5][6] This suggests its potential as a therapeutic agent in ischemic brain injury.

G cluster_0 Inhibitory Action cluster_1 Cellular Consequence CT Cholestane-3,5,6-triol NMDAR NMDA Receptor CT->NMDAR inhibition ASIC Acid-Sensing Ion Channel CT->ASIC inhibition Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Neuroprotection Neuroprotection ASIC->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity

Neuroprotective signaling of Cholestane-3β,5α,6β-triol.

Saturable binding studies suggest that cholestane-3β,5α,6β-triol may directly block NMDA receptors, thereby reducing glutamate-induced excitotoxicity.[5]

Induction of Pyroptosis in Cancer Cells

In the context of cancer, cholestane-3β,5α,6β-triol has been shown to induce a form of programmed cell death called pyroptosis in certain cancer cell lines.[7][8] This pro-inflammatory cell death pathway is mediated by caspase-3 and Gasdermin E (GSDME).

G CT This compound Upstream Upstream Signaling (e.g., ER Stress, ROS) CT->Upstream Caspase3 Caspase-3 Activation Upstream->Caspase3 GSDME GSDME Cleavage Caspase3->GSDME Pore Pore Formation in Plasma Membrane GSDME->Pore Pyroptosis Pyroptosis (Pro-inflammatory Cell Death) Pore->Pyroptosis

Cholestane-3β,5α,6β-triol-induced pyroptosis in cancer cells.

The upstream events leading to caspase-3 activation by cholestane-3β,5α,6β-triol may involve the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[9]

Conclusion

Cholestane-3β,5α,6β-triol and related oxysterols are ubiquitous molecules derived from the oxidation of cholesterol, found both endogenously and in a variety of food products. Their roles as signaling molecules in critical pathways such as neuroprotection and cancer cell death are of significant interest to the scientific and drug development communities. The accurate quantification of these oxysterols, through robust analytical methods like LC-MS/MS and GC-MS, is paramount for advancing our understanding of their physiological and pathological functions. This guide provides a foundational resource for researchers to explore the multifaceted nature of these important bioactive lipids. Further research into the precise molecular targets and mechanisms of action of cholestane-3β,5α,6β-triol will undoubtedly open new avenues for therapeutic intervention in a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Cholestane-3,5,6-triol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoisomers of cholestane-3,5,6-triol are important oxysterols with significant biological activities, making them valuable molecules in biomedical research and drug development. Notably, cholestane-3β,5α,6β-triol is a well-studied oxysterol with diverse biological functions. The availability of all eight stereoisomers in diastereomerically pure form is crucial for structure-activity relationship studies and for investigating their specific roles in various physiological and pathological processes.

This document provides detailed application notes and protocols for the chemical synthesis of the full set of eight this compound stereoisomers. The synthesis is based on the stereoselective cleavage of the corresponding 4,5-epoxycholestane-3,6-diol precursors using lithium aluminum hydride (LiAlH₄). This method has been shown to produce the desired triols in high yields and purity, often without the need for chromatographic separation.[1]

Synthetic Strategy Overview

The general synthetic strategy involves a two-step process:

  • Epoxidation of Cholest-4-ene-3,6-diols: The synthesis of the eight diastereomerically pure 4,5-epoxycholestane-3,6-diol precursors is the crucial first stage. These precursors dictate the final stereochemistry of the resulting triols.

  • Reductive Cleavage of the Epoxide: The stereoselective opening of the epoxide ring of the 4,5-epoxycholestane-3,6-diols is achieved through reduction with lithium aluminum hydride (LiAlH₄). The hydride attack occurs at the sterically less hindered carbon of the epoxide, leading to the formation of the corresponding this compound stereoisomer.

The overall workflow for this synthetic approach is depicted in the following diagram:

G General Synthetic Workflow for this compound Stereoisomers cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Cholest-4-ene-3,6-diol_stereoisomers Cholest-4-ene-3,6-diol (Various Stereoisomers) Epoxidation Stereoselective Epoxidation Cholest-4-ene-3,6-diol_stereoisomers->Epoxidation m-CPBA or other epoxidizing agent Epoxycholestane_diols 4,5-Epoxycholestane-3,6-diol (Eight Diastereomers) Epoxidation->Epoxycholestane_diols Reduction Reductive Cleavage (LiAlH4) Epoxycholestane_diols->Reduction Triol_stereoisomers This compound (Eight Stereoisomers) Reduction->Triol_stereoisomers

Caption: General workflow for the synthesis of this compound stereoisomers.

Experimental Protocols

General Procedure for the Synthesis of this compound Stereoisomers via Reductive Cleavage of 4,5-Epoxycholestane-3,6-diols with LiAlH₄

This protocol is a general guideline based on established methods for the reduction of steroidal epoxides. The specific reaction conditions for each of the eight stereoisomers should be optimized based on the starting epoxide.

Materials:

  • 4,5-Epoxycholestane-3,6-diol (specific stereoisomer)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Ethyl acetate (B1210297)

  • 10% Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography (if necessary)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or argon gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography (if necessary)

  • Melting point apparatus

  • Polarimeter

  • NMR spectrometer

  • Mass spectrometer

Protocol:

  • Reaction Setup:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the specific 4,5-epoxycholestane-3,6-diol stereoisomer (1.0 eq).

    • Dissolve the epoxide in anhydrous diethyl ether or THF.

    • In a separate flask, prepare a suspension of LiAlH₄ (typically 2-4 eq) in anhydrous diethyl ether or THF.

  • Reduction Reaction:

    • Cool the epoxide solution to 0 °C in an ice bath.

    • Slowly add the LiAlH₄ suspension to the stirred epoxide solution via a dropping funnel under a nitrogen atmosphere.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for the time required to achieve complete conversion (monitor by TLC). The reaction can be gently refluxed if necessary to drive it to completion.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by the cautious addition of water.

    • Add 10% sulfuric acid to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water, acetone/water).

    • If necessary, further purification can be achieved by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the purified this compound stereoisomer by determining its melting point, specific rotation, and by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Presentation

The following tables summarize the expected yields and physical properties of the eight this compound stereoisomers based on the synthetic route described.

Table 1: Synthesis Yields and Physical Properties of this compound Stereoisomers

Precursor: 4,5-Epoxycholestane-3,6-diol StereoisomerProduct: this compound StereoisomerYield (%)Melting Point (°C)Specific Rotation [α]D (solvent)
3β,6β-dihydroxy-4β,5β-epoxycholestane3β,5β,6β-triol92198-200+15.2 (CHCl₃)
3β,6β-dihydroxy-4α,5α-epoxycholestane3β,5α,6β-triol95230-232-0.3 (EtOH)[2]
3β,6α-dihydroxy-4β,5β-epoxycholestane3β,5β,6α-triol93210-212+2.5 (CHCl₃)
3β,6α-dihydroxy-4α,5α-epoxycholestane3β,5α,6α-triol94240-242+20.1 (CHCl₃)
3α,6β-dihydroxy-4β,5β-epoxycholestane3α,5β,6β-triol91188-190+30.5 (CHCl₃)
3α,6β-dihydroxy-4α,5α-epoxycholestane3α,5α,6β-triol96205-207+10.8 (CHCl₃)
3α,6α-dihydroxy-4β,5β-epoxycholestane3α,5β,6α-triol90195-197+18.9 (CHCl₃)
3α,6α-dihydroxy-4α,5α-epoxycholestane3α,5α,6α-triol95225-227+35.7 (CHCl₃)

Note: The data in this table is compiled from the findings of Koukoulitsa et al. (2007)[1].

Table 2: Key Spectroscopic Data for Cholestane-3β,5α,6β-triol

TechniqueKey Signals
¹H NMR (CDCl₃, ppm) δ 3.85 (m, 1H, H-3), 3.55 (d, J=2.5 Hz, 1H, H-6), 1.18 (s, 3H, Me-19), 0.91 (d, J=6.5 Hz, 3H, Me-21), 0.86 (d, J=6.6 Hz, 6H, Me-26 and Me-27), 0.68 (s, 3H, Me-18)
¹³C NMR (CDCl₃, ppm) δ 76.0 (C-5), 75.8 (C-6), 67.5 (C-3), 56.4, 56.2, 54.2, 44.8, 42.6, 39.9, 39.5, 38.4, 36.2, 35.8, 35.5, 34.8, 32.0, 28.2, 28.0, 24.2, 23.8, 22.8, 22.6, 21.2, 18.7, 16.8, 12.1
Mass Spec (EI-MS) m/z 420 (M+), 402 (M+-H₂O), 384 (M+-2H₂O), 369 (M+-2H₂O-CH₃)

Note: Spectroscopic data for other stereoisomers would need to be obtained from detailed experimental reports.

Signaling Pathways and Logical Relationships

The synthesis of a specific this compound stereoisomer is logically dependent on the stereochemistry of the starting 4,5-epoxycholestane-3,6-diol. The reductive cleavage with LiAlH₄ follows a well-defined stereochemical pathway.

G Start 4,5-Epoxycholestane-3,6-diol (Defined Stereochemistry) Mechanism Nucleophilic Attack of Hydride (H⁻) on the Epoxide Ring Start->Mechanism Reagent LiAlH4 (Hydride Source) Reagent->Mechanism Rule Fürst-Plattner Rule (Trans-diaxial Ring Opening) Mechanism->Rule Product This compound (Specific Stereoisomer) Mechanism->Product

Caption: Stereochemical control in the synthesis of cholestane-3,5,6-triols.

The stereochemical outcome of the epoxide ring opening by LiAlH₄ is generally governed by the Fürst-Plattner rule, which predicts that the nucleophilic attack will occur in a way that leads to a trans-diaxial relationship between the incoming nucleophile (hydride) and the leaving group (the epoxide oxygen). This principle ensures the high stereoselectivity of the reaction.

Conclusion

The synthetic route via reductive cleavage of 4,5-epoxycholestane-3,6-diols provides an efficient and high-yielding method for the preparation of all eight stereoisomers of this compound. The availability of these pure stereoisomers is essential for advancing our understanding of their biological roles and for the development of new therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.

References

Application Notes and Protocols: Synthesis of Deuterated Cholestane-3,5,6-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestane-3,5,6-triol is a biologically significant oxysterol, and its deuterated analogues are invaluable tools in metabolic studies, pharmacokinetics, and as internal standards for mass spectrometry-based quantification. This document provides a detailed protocol for the synthesis of deuterated this compound, specifically targeting the introduction of deuterium (B1214612) at key positions. The synthesis involves the epoxidation of cholesterol followed by reductive opening of the epoxide ring using a deuterium source.

Experimental Protocols

This protocol is adapted from established methods for the synthesis of this compound stereoisomers and general procedures for steroid deuteration.

Part 1: Synthesis of Cholesterol-α-epoxide (5α,6α-Epoxycholestan-3β-ol)

  • Dissolution: Dissolve cholesterol (1.0 g, 2.59 mmol) in chloroform (B151607) (20 mL) in a round-bottom flask.

  • Addition of m-CPBA: To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA) (77%, 0.64 g, 2.85 mmol) portion-wise over 15 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (B1210297) (4:1, v/v).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cholesterol-α-epoxide.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane:ethyl acetate to afford pure cholesterol-α-epoxide as a white solid.

Part 2: Synthesis of Deuterated Cholestane-3β,5α,6β-triol

  • Setup: In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), suspend lithium aluminum deuteride (B1239839) (LiAlD₄) (0.11 g, 2.62 mmol) in anhydrous diethyl ether (15 mL).

  • Addition of Epoxide: To this suspension, add a solution of cholesterol-α-epoxide (0.50 g, 1.24 mmol) in anhydrous diethyl ether (15 mL) dropwise at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 1:1, v/v).

  • Quenching: Carefully quench the reaction by the dropwise addition of water (0.1 mL), followed by 15% aqueous sodium hydroxide (B78521) (0.1 mL), and then water (0.3 mL) at 0 °C.

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with diethyl ether.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deuterated this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate to yield the pure deuterated cholestane-3β,5α,6β-triol.

Data Presentation

ParameterValue
Starting Material (Cholesterol)
Mass1.0 g
Molar Mass386.65 g/mol
Moles2.59 mmol
Reagent (m-CPBA, 77%)
Mass0.64 g
Molar Mass172.57 g/mol
Moles2.85 mmol
Intermediate (Cholesterol-α-epoxide)
Theoretical Yield1.04 g
Reagent (LiAlD₄)
Mass0.11 g
Molar Mass41.98 g/mol
Moles2.62 mmol
Final Product (Deuterated Triol)
Theoretical Yield0.52 g
Expected Deuteration SitesC-6

Characterization

The final product should be characterized by:

  • Mass Spectrometry (MS): To confirm the incorporation of deuterium by observing the mass shift compared to the non-deuterated standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H NMR): To confirm the position of deuterium incorporation. In the ¹H NMR spectrum, the signal corresponding to the proton at the deuterated position will be absent or significantly reduced. A signal will be present in the ²H NMR spectrum corresponding to the deuterated position.

Mandatory Visualization

Synthesis_Workflow Cholesterol Cholesterol mCPBA m-CPBA, Chloroform Epoxidation Epoxidation Reaction (4-6h, RT) mCPBA->Epoxidation Quench_Extract1 Quench (NaHCO₃) & Extraction Epoxidation->Quench_Extract1 Purify1 Column Chromatography Quench_Extract1->Purify1 Epoxide Cholesterol-α-epoxide Purify1->Epoxide LiAlD4 LiAlD₄, Diethyl Ether Reduction Reductive Opening (12-16h, RT) LiAlD4->Reduction Quench_Extract2 Quench (H₂O, NaOH) & Filtration Reduction->Quench_Extract2 Purify2 Column Chromatography Quench_Extract2->Purify2 Deuterated_Triol Deuterated This compound Purify2->Deuterated_Triol

Application Notes and Protocols: Purification of Cholestane-3,5,6-triol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholestane-3,5,6-triol is a highly oxygenated steroid and a significant metabolic oxysterol of cholesterol found in mammals.[1] It is often studied for its roles in various biological processes and its potential as a biomarker for certain diseases.[2][3] Due to its polar nature, arising from the three hydroxyl groups, its purification from complex biological extracts or synthetic reaction mixtures can be effectively achieved using column chromatography. This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.

The principle of this separation relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a solvent of varying polarity).[4] this compound, being a polar molecule, will have a strong affinity for the silica gel and will thus move down the column more slowly than non-polar impurities when a non-polar solvent is used as the mobile phase. By gradually increasing the polarity of the mobile phase, the purified this compound can be eluted from the column.

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound. These are typical starting conditions and may require optimization based on the specific crude mixture.

ParameterValue/Description
Stationary Phase Silica gel, 60 Å, 230-400 mesh
Column Dimensions Diameter: 2-5 cm, Length: 30-50 cm (depending on sample size)
Sample Loading 1-5% of the silica gel weight (e.g., 1-5 g of crude material on 100 g of silica)
Mobile Phase A Hexane (B92381) or Dichloromethane (B109758) (less polar)
Mobile Phase B Ethyl Acetate or Methanol (more polar)
Elution Technique Gradient elution
Example Gradient 0-100% Ethyl Acetate in Hexane or 0-20% Methanol in Dichloromethane
Fraction Size 10-20 mL (depending on column volume)
Monitoring Thin Layer Chromatography (TLC)

Experimental Protocols

Materials and Equipment
  • Crude this compound mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Dichloromethane), HPLC grade

  • Ethyl Acetate (or Methanol), HPLC grade

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand, washed

  • Separatory funnel (for gradient elution)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Visualizing agent for TLC (e.g., p-anisaldehyde stain or potassium permanganate (B83412) stain)

  • Rotary evaporator

Column Preparation (Slurry Packing Method)
  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane). The consistency should be that of a moderately thick but pourable liquid.

  • Pour the silica slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it in a flask. Continuously add more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel bed.

  • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to protect the surface of the stationary phase from being disturbed during sample and solvent addition.

  • Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is well-packed and equilibrated.

Sample Preparation and Loading
  • Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a slightly more polar solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).

  • Carefully add the dissolved sample to the top of the column using a pipette, allowing it to distribute evenly on the sand layer.

  • Open the stopcock and allow the sample to enter the silica gel bed.

  • Rinse the sides of the column with a small amount of the initial mobile phase and allow this to enter the silica gel bed as well.

Elution and Fraction Collection
  • Carefully add the initial mobile phase to the top of the column.

  • Begin eluting the column by opening the stopcock. Collect the eluent in fractions.

  • Gradually increase the polarity of the mobile phase according to a predetermined gradient. This can be done by manually mixing solvents or by using a gradient mixer. A typical gradient would be to start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Collect fractions of a consistent volume throughout the elution process.

Fraction Analysis
  • Monitor the separation by spotting a small amount of each collected fraction onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

  • Visualize the spots on the TLC plate using a suitable stain and heating.

  • Combine the fractions that contain the pure this compound (as determined by TLC).

Isolation of Purified Compound
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • The purity of the final product can be confirmed by analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude this compound dissolve_sample Dissolve Sample crude_sample->dissolve_sample prepare_column Prepare Silica Column load_sample Load Sample onto Column prepare_column->load_sample dissolve_sample->load_sample elute Gradient Elution load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate Solvent Evaporation pool_fractions->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Overall workflow for the purification of this compound.

logical_relationship start Start packing Column Packing (Stationary Phase) start->packing Preparation loading Sample Loading packing->loading Equilibration elution Elution (Mobile Phase) loading->elution Separation detection Fraction Analysis (TLC) elution->detection Monitoring detection->elution Feedback for Gradient Adjustment end End detection->end Isolation

Caption: Logical steps in the column chromatography process.

References

Application Note: Quantification of Cholestane-3,5,6-triol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholestane-3β,5α,6β-triol (CT), a major metabolite of cholesterol, is gaining significant attention as a biomarker for several diseases, including Niemann-Pick disease type C (NPC), a progressive neurodegenerative disorder.[1][2][3] This oxysterol is formed from the enzymatic hydration of cholesterol-5,6-epoxide by cholesterol-5,6-epoxide hydrolase.[4][5][6] Accurate and sensitive quantification of CT in plasma is crucial for clinical research, diagnostics, and monitoring disease progression. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cholestane-3,5,6-triol in human plasma.

Metabolic Pathway of this compound

Cholesterol undergoes oxidation to form cholesterol-5,6-epoxide, which is then hydrated by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH) to produce Cholestane-3β,5α,6β-triol.[4] This pathway is a key part of cholesterol metabolism and its dysregulation can lead to the accumulation of CT, as seen in certain disease states.

This compound Metabolic Pathway Metabolic Pathway of this compound Cholesterol Cholesterol Cholesterol_epoxide Cholesterol-5,6-epoxide Cholesterol->Cholesterol_epoxide Oxidation CT This compound Cholesterol_epoxide->CT Cholesterol-5,6-epoxide hydrolase (ChEH)

Caption: Metabolic conversion of cholesterol to this compound.

Experimental Workflow

The analytical workflow involves plasma sample preparation, including protein precipitation and derivatization, followed by LC-MS/MS analysis.

Experimental Workflow Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard (CT-d7) Plasma->IS Precipitation Protein Precipitation (Methanol) IS->Precipitation Derivatization Derivatization (Dimethylglycine) Precipitation->Derivatization Extraction Liquid-Liquid Extraction (Hexane-Water) Derivatization->Extraction Reconstitution Reconstitution (Acetonitrile-Water) Extraction->Reconstitution LC HPLC Separation Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Overview of the analytical workflow.

Detailed Protocol

Materials and Reagents
  • Cholestane-3β,5α,6β-triol (CT) standard

  • Cholestane-3β,5α,6β-triol-25,26,26,26,27,27,27-d7 (CT-d7) internal standard (IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Dimethylglycine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Pyridine

  • Human plasma (K2-EDTA)

Standard and Internal Standard Stock Solution Preparation
  • Prepare individual stock solutions of CT and CT-d7 in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solution with methanol to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

  • Prepare an internal standard working solution of CT-d7 at a concentration of 100 ng/mL in methanol.

Sample Preparation
  • To 50 µL of plasma sample, add 150 µL of methanol containing the internal standard (CT-d7) at a concentration of 100 ng/mL.[2]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 16,100 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Derivatization: The use of dimethylglycine derivatization improves ionization efficiency and sensitivity.[2][7]

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of a freshly prepared derivatization solution containing dimethylglycine, DCC, and DMAP in pyridine.

    • Incubate the mixture at 60°C for 1 hour.

  • Extraction:

    • After incubation, add 500 µL of hexane and 500 µL of water to the tube.[2]

    • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic (hexane) phase to a new tube.

  • Evaporate the hexane to dryness under a stream of nitrogen.

  • Reconstitute the residue in 250 µL of acetonitrile-water (70:30, v/v) for LC-MS/MS analysis.[2]

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1290 Infinity II LC System or equivalent
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions CT-dimethylglycine: Precursor ion > Product ion (specific m/z values to be optimized) CT-d7-dimethylglycine: Precursor ion > Product ion (specific m/z values to be optimized)
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 3500 V
Data Analysis and Quantification
  • Quantification is performed using a calibration curve generated from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

  • The calibration curve should exhibit a linear regression with a correlation coefficient (r²) of ≥ 0.99.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method, based on literature data.[2][8]

ParameterResult
Linearity Range 3 - 800 ng/mL
Correlation Coefficient (r²) ≥ 0.9908
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 3 ng/mL
Intra-day Precision (%CV) < 6%
Inter-day Precision (%CV) < 8%
Accuracy (% Recovery) 91 - 109%

Results and Discussion

This LC-MS/MS method provides a sensitive and reliable approach for the quantification of this compound in human plasma. The sample preparation procedure, incorporating protein precipitation and derivatization, ensures efficient extraction and enhanced ionization of the analyte. The chromatographic conditions allow for good separation of CT from other endogenous plasma components. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in sample processing, leading to high accuracy and precision.

The method's performance, as indicated by the validation parameters in the table above, demonstrates its suitability for clinical research and diagnostic applications where accurate measurement of CT is required.

Conclusion

The detailed protocol and application note presented here describe a robust and validated LC-MS/MS method for the quantification of this compound in human plasma. This method offers the necessary sensitivity, specificity, and accuracy for researchers, scientists, and drug development professionals working on biomarkers and metabolic profiling in various disease states.

References

Application Note: GC-MS Analysis of Cholestane-3,5,6-triol Trimethylsilyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the quantitative analysis of Cholestane-3,5,6-triol using Gas Chromatography-Mass Spectrometry (GC-MS). Cholestane-3β,5α,6β-triol (C-triol), an oxidation product of cholesterol, has been identified as a significant biomarker for Niemann-Pick type C (NPC) disease, a neurodegenerative disorder characterized by intracellular cholesterol accumulation.[1][2] Due to the low volatility and high polarity of C-triol, a derivatization step to form trimethylsilyl (B98337) (TMS) ethers is essential for successful GC-MS analysis.[3][4] This note details the necessary protocols for sample preparation, TMS derivatization, and the specific instrumental conditions for accurate and sensitive quantification.

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted for the analysis of C-triol in plasma or serum samples.[1][2] For accurate quantification, it is highly recommended to use an isotope-labeled internal standard, such as a deuterium-labeled variant of C-triol.[5][6]

Materials:

  • Plasma/Serum sample

  • Internal Standard (e.g., Deuterium-labeled C-triol)

  • Reagents for alkaline saponification (e.g., methanolic NaOH or KOH)

  • Extraction solvent (e.g., Carbon Tetrachloride or Methyl tert-butyl ether (MtBE))[1][7]

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas supply for evaporation

Procedure:

  • Spiking: To a known volume of the plasma or serum sample, add the internal standard.

  • Saponification: Perform alkaline saponification to release the C-triol from any esterified forms. This is a common step in the analysis of sterols and oxysterols from biological matrices.[1][3]

  • Extraction: Extract the C-triol from the saponified sample using a suitable organic solvent like carbon tetrachloride or MtBE.[1][7] Multiple extractions (e.g., 2x volume) are recommended to ensure high recovery.

  • Washing & Drying: The combined organic phases may be washed with water. Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The resulting residue contains the extracted C-triol and is ready for derivatization.[7]

Trimethylsilyl (TMS) Derivatization

Derivatization is required to increase the volatility and thermal stability of the C-triol for GC analysis.[8] This process converts the polar hydroxyl groups into nonpolar trimethylsilyl ethers.

Materials:

  • Dried sample extract from section 1.1

  • Silylating reagent: A mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and Trimethylsilylimidazole (TSIM) (e.g., 9:1 v/v) is effective.[7] Alternatively, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[9]

  • Solvent (if needed, e.g., pyridine)[10]

  • Heating block or oven

Procedure:

  • Add the silylating reagent mixture (e.g., 50 µL of MSTFA/TSIM) to the dried extract.[7]

  • Seal the vial tightly.

  • Incubate the reaction mixture. Common conditions are 30 minutes at room temperature or heating at a specific temperature (e.g., 70°C for 20 minutes).[7][10]

  • After the reaction is complete, the sample can be diluted with a suitable solvent (e.g., MtBE or heptane) before injection into the GC-MS system.[7]

GC-MS Instrumental Analysis

The following table outlines typical GC-MS parameters for the analysis of C-triol TMS derivatives. Parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnFused silica (B1680970) capillary column with a nonpolar stationary phase (e.g., DB-5ms or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1][11]
Carrier GasHelium, constant flow rate (e.g., 1.18 mL/min).[3]
Inlet Temperature275-300°C.[3][7]
Injection ModeSplitless (1 µL injection volume).[7]
Oven ProgramInitial: 50-65°C, hold for 1-2 min. Ramp 1: Increase to 250°C at 15-50°C/min. Ramp 2: Increase to 310°C at 5°C/min, hold for 3-6 min.[3][7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI).[7]
Ionization Energy70 eV.[3][7]
Ion Source Temp.250°C.[3]
Transfer Line Temp.300°C.[7]
Mass Scan Rangem/z 50-650 for full scan analysis.[7]
Acquisition ModeFull Scan for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[5][11]

Data Presentation

Quantitative Performance

The following table summarizes the performance characteristics of a validated GC-MS method for the determination of Cholestane-3β,5α,6β-triol in plasma.[1][2]

Performance MetricResult
Linearity Range0.03 - 200 ng/mL
Limit of Quantification (LOQ)0.03 ng/mL
Limit of Detection (LOD)0.01 ng/mL
Mean Recovery Rate98.6%
Intra-day Variation (CV)< 15%
Inter-day Variation (CV)< 15%
Mass Spectral Fragmentation

The electron ionization mass spectra of the tris-trimethylsilyl derivatives of cholestane-3β,5α,6β-triol can be complex. However, specific fragment ions are useful for identification. The configuration of the hydroxyl group at carbon 6 can influence the abundance of certain fragment ions.[12]

m/z ValueDescription
636Molecular ion (M+) of the tris-TMS derivative (C₃₆H₇₂O₃Si₃).[12]
403, 367, 321Fragment ions that are reported to be more prominent in the β-isomer of the 3,6-bis-TMS derivative, aiding in stereochemical assignment.[12][13]

Visualized Workflows

The following diagrams illustrate the key processes involved in the analysis.

G Experimental Workflow for C-triol Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis plasma Plasma/Serum Sample sapon Alkaline Saponification plasma->sapon extract Liquid-Liquid Extraction sapon->extract evap Evaporation to Dryness extract->evap deriv Add Silylating Agent (e.g., MSTFA/TSIM) evap->deriv heat Incubate / Heat deriv->heat inject GC Injection heat->inject sep Chromatographic Separation inject->sep detect Mass Spectrometric Detection (Scan or SIM) sep->detect data Data Acquisition & Processing detect->data

Caption: A flowchart of the complete analytical procedure.

G Chemical Derivatization Reaction CT This compound (3 -OH groups) reagent + 3 (CH₃)₃Si-X (Silylating Agent) TMS Tris-TMS-Cholestane-triol (Volatile Derivative) CT:e->TMS:w Derivatization

Caption: The conversion of polar C-triol to its volatile TMS ether.

References

Application Note and Protocol: Derivatization of Cholestane-3,5,6-triol with Dimethylglycine for Enhanced Mass Spectrometry Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestane-3,5,6-triol is a significant oxysterol implicated in various physiological and pathological processes, including Niemann-Pick type C disease, and its accurate quantification is crucial for both research and clinical diagnostics.[1][2][3] Direct analysis of this compound by mass spectrometry (MS) can be challenging due to its low ionization efficiency. Derivatization with N,N-dimethylglycine (DMG) offers a robust solution by introducing a readily ionizable tertiary amine group, significantly enhancing the signal intensity in electrospray ionization (ESI) mass spectrometry.[4][5] This application note provides a detailed protocol for the derivatization of this compound with DMG and subsequent analysis by mass spectrometry.

Principle

The derivatization reaction involves the esterification of the hydroxyl groups of this compound with N,N-dimethylglycine. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, like 4-(N,N-dimethylamino)pyridine (DMAP).[4][5] The resulting dimethylglycinoyl ester derivative is more amenable to ionization in the positive ion mode of ESI-MS, leading to improved sensitivity and specificity of detection. For this compound, which possesses multiple hydroxyl groups, it is expected to react with two molecules of DMG, likely at the 3β and 6β positions, as the 5α-hydroxyl group is sterically hindered.[6]

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for the dimethylglycine-derivatized this compound based on available literature. Please note that specific quantitative performance metrics such as limit of detection (LOD) and limit of quantification (LOQ) for the DMG-derivatized this compound are not extensively reported and may require method-specific validation.

AnalyteDerivativePrecursor Ion (m/z) [M+H]+Key Fragment Ions (m/z)Reference
This compoundDi-DMG Ester591.5Not explicitly detailed in search results[7]

Note: The fragmentation pattern for the di-DMG ester of this compound is not explicitly provided in the searched literature. However, analysis of similar DMG-derivatized oxysterols suggests that characteristic neutral losses of dimethylglycine and fragmentation of the sterol backbone would be expected, allowing for specific identification.

Experimental Protocol

This protocol is based on the established methodology for the derivatization of oxysterols with dimethylglycine for mass spectrometry.[4][5]

Materials:

  • This compound standard

  • N,N-Dimethylglycine (DMG)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 4-(N,N-dimethylamino)pyridine (DMAP)

  • Chloroform (B151607) (anhydrous)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Microcentrifuge tubes

  • Heating block or incubator

  • Nitrogen evaporator

  • Vortex mixer

  • LC-MS system (e.g., Triple Quadrupole or Q-TOF)

Procedure:

  • Sample Preparation:

    • For standard solutions, dissolve this compound in an appropriate organic solvent (e.g., chloroform or methanol) to a known concentration.

    • For biological samples, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction) to isolate the oxysterol fraction. The extracted lipids should be dried down under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried this compound standard or sample extract, add the following reagents in a microcentrifuge tube:

      • 50 µL of a freshly prepared solution of N,N-dimethylglycine (10 mg/mL in chloroform).

      • 25 µL of a freshly prepared solution of 4-(N,N-dimethylamino)pyridine (10 mg/mL in chloroform).

      • 25 µL of a freshly prepared solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (20 mg/mL in chloroform).

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at 50°C for 1-2 hours. Note: Reaction time and temperature may be optimized for maximum yield.

  • Work-up and Sample Reconstitution:

    • After incubation, dry the reaction mixture completely under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 80:20 Methanol:Water with 1 mM ammonium formate).

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for the separation of the derivatized oxysterol (e.g., Symmetry C18, 100 mm x 2.1 mm, 5 µm).[7]

    • Mobile Phase A: Water with 1 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 1 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. The exact gradient should be optimized based on the specific LC system and to ensure separation from other lipid species.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/product ion scan for identification.

    • MRM Transition: For quantitative analysis of the di-DMG derivative of this compound, the following transition can be used: m/z 591.5 -> [Product Ion]. The specific product ion for optimal sensitivity and specificity should be determined by infusing the derivatized standard.[7]

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analyte.

Visualizations

Derivatization Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Work-up cluster_analysis Analysis Start This compound (Standard or Extract) Dry Dry Sample Start->Dry Add_Reagents Add DMG, EDC, DMAP in Chloroform Dry->Add_Reagents Incubate Incubate at 50°C Add_Reagents->Incubate Dry_Derivative Dry Derivative Incubate->Dry_Derivative Reconstitute Reconstitute in Mobile Phase Dry_Derivative->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the derivatization of this compound with dimethylglycine.

Logical Relationship of Analytical Steps

Analytical_Logic Analyte This compound Derivatization Derivatization with DMG Analyte->Derivatization Derivative Di-DMG-Cholestane-3,5,6-triol (Increased Ionization Efficiency) Derivatization->Derivative Separation LC Separation (Reversed-Phase) Derivative->Separation Ionization ESI+ Ionization Separation->Ionization Detection MS/MS Detection (MRM for Quantification) Ionization->Detection Data Quantitative Data Detection->Data

Caption: Logical flow from analyte to quantitative data in the mass spectrometry analysis.

Conclusion

Derivatization of this compound with N,N-dimethylglycine is a highly effective strategy to enhance its detection by ESI-MS. The protocol outlined in this application note provides a comprehensive guide for researchers to implement this method for the sensitive and specific quantification of this important oxysterol in various biological matrices. The improved analytical sensitivity afforded by this method can significantly benefit studies in lipidomics, disease biomarker discovery, and drug development.

References

Application Notes and Protocols for Solid-Phase Extraction of Cholestane-3,5,6-triol from Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestane-3,5,6-triol, a key oxysterol, has garnered significant attention as a biomarker in various pathological conditions, including Niemann-Pick disease type C. Accurate quantification of this analyte in serum is crucial for both clinical diagnostics and research. This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human serum, a critical step for sample cleanup and concentration prior to downstream analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The described method is designed to ensure high recovery and reproducibility for reliable quantification.

Experimental Protocol

This protocol outlines a comprehensive procedure for the extraction of this compound from serum samples, incorporating saponification to release esterified forms, followed by solid-phase extraction for purification.

1. Materials and Reagents

  • Human Serum

  • This compound analytical standard

  • Deuterated this compound internal standard

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Potassium Hydroxide (KOH)

  • Carbon Tetrachloride

  • Deionized Water

  • Nitrogen Gas (high purity)

  • C18 SPE Cartridges

  • Trimethylsilylating agents (for GC-MS derivatization)

  • Glass centrifuge tubes with screw caps

2. Sample Preparation and Saponification

  • To 200 µL of human serum in a glass centrifuge tube, add a known amount of deuterated this compound as an internal standard.[1][2][3]

  • Add 1 mL of methanolic KOH solution.

  • Incubate the mixture at room temperature for 2 hours or at a higher temperature (60-100°C) for 1-2 hours to hydrolyze the sterol esters.[1]

  • Allow the sample to cool to room temperature.

  • Add 1 mL of deionized water to the mixture.

3. Liquid-Liquid Extraction

  • Extract the saponified sample by adding 5 mL of carbon tetrachloride.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the lower organic layer (carbon tetrachloride) to a clean glass tube.

  • Repeat the extraction process on the aqueous layer with another 5 mL of carbon tetrachloride to maximize recovery.

  • Combine the organic extracts.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

4. Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the cartridge does not go dry.[4]

  • Sample Loading:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., methanol/water mixture).

    • Load the reconstituted sample onto the conditioned C18 SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of a methanol/water mixture to remove polar interferences. The exact ratio may need optimization but a 50:50 (v/v) mixture is a good starting point.

  • Elution:

    • Elute the this compound and other oxysterols from the cartridge with 5 mL of methanol or another suitable organic solvent like dichloromethane.

    • Collect the eluate in a clean glass tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • The dried, purified extract is now ready for derivatization (if required for GC-MS) and subsequent analysis.[5][6]

Quantitative Data Summary

The following table summarizes the performance characteristics of methods for the quantification of this compound in serum, demonstrating the effectiveness of the extraction and analysis procedures.

ParameterValueReference
Recovery Rate 98.6%[5][6]
>91%[7]
85-110% (for a broad range of sterols)[1][2][3]
Limit of Quantification (LOQ) 0.03 ng/mL[5][6]
3 ng/mL[7]
Limit of Detection (LOD) 0.01 ng/mL[5][6]
1 ng/mL[7]
Linearity Range 0.03 - 200 ng/mL[5][6]
Intra-day Variation < 15%[5][6]
Inter-day Variation < 15%[5][6]

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis serum Serum Sample (200 µL) add_is Add Internal Standard serum->add_is saponification Alkaline Saponification add_is->saponification extraction Carbon Tetrachloride Extraction saponification->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 loading Sample Loading evaporation1->loading conditioning Conditioning (Methanol, Water) conditioning->loading washing Washing (Methanol/Water) loading->washing elution Elution (Methanol) washing->elution evaporation2 Evaporation to Dryness elution->evaporation2 derivatization Derivatization (for GC-MS) evaporation2->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis

Caption: Workflow for this compound Extraction.

Signaling Pathway (Illustrative)

While this document focuses on the analytical method, it is important to understand the context of this compound's origin. It can be formed from the metabolism of cholesterol epoxide, a reaction catalyzed by the enzyme cholesterol-5,6-epoxide hydrolase.[8]

Cholesterol_Metabolism cholesterol Cholesterol chol_epoxide Cholesterol-5,6-epoxide cholesterol->chol_epoxide Oxidation ctriol This compound chol_epoxide->ctriol enzyme Cholesterol-5,6-epoxide hydrolase (ChEH) enzyme->chol_epoxide

Caption: Formation of this compound.

References

Application Note: Selection and Use of Internal Standards for the Accurate Quantification of Cholestane-3,5,6-triol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in lipidomics, biomarker discovery, and clinical diagnostics.

Introduction Cholestane-3β,5α,6β-triol (CT), an oxidation product of cholesterol, has emerged as a significant biomarker for several lysosomal storage diseases, including Niemann-Pick disease type C (NPC).[1][2][3] Accurate and precise quantification of this oxysterol in biological matrices is crucial for clinical diagnosis and for monitoring disease progression and therapeutic response. The inherent complexity of biological samples and the multi-step nature of analytical procedures introduce potential variability that can compromise data integrity. The use of a suitable internal standard (IS) is a critical strategy to mitigate these effects, ensuring reliable and reproducible results.[4] This document provides a detailed guide to the selection of an appropriate internal standard for Cholestane-3,5,6-triol quantification and presents protocols for its analysis using mass spectrometry-based methods.

Rationale for Internal Standard Selection

An ideal internal standard should closely mimic the physicochemical properties of the analyte to compensate for variations throughout the analytical workflow, including sample extraction, handling, and instrument response.[4] Among the available options, stable isotope-labeled (SIL) internal standards are considered the gold standard for mass spectrometry-based quantification.[5]

Hierarchy of Internal Standards for this compound:

  • Gold Standard: Stable Isotope-Labeled (SIL) this compound

    • Description: This is the analyte itself, but with several hydrogen atoms replaced by deuterium (B1214612) (e.g., cholestane-3β,5α,6β-triol-d7 or CT-d7).[1]

    • Advantages: As it is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences the same extraction recovery and ionization effects in the mass spectrometer.[6][7] This provides the most effective normalization and leads to significant improvements in accuracy and precision.[4][6]

    • Recommendation: The use of a deuterated this compound is strongly recommended for all quantitative applications.

  • Alternative: Stable Isotope-Labeled Analogs

    • Description: A deuterated version of a structurally similar sterol, such as deuterated cholesterol (e.g., Cholesterol-d7) or another deuterated oxysterol (e.g., 7-ketocholesterol-d7).[1][5][6]

    • Advantages: Commercially available and provides better correction for matrix effects than non-labeled standards.[5]

    • Disadvantages: May not exhibit identical chromatographic behavior or extraction recovery compared to this compound, potentially introducing bias.

  • Other Options: Non-Endogenous Structural Analogs

    • Description: Compounds that are chemically similar to the analyte but not naturally present in the sample, such as epicoprostanol (B1214048) or 5α-cholestane.[5]

    • Advantages: Can be used when SIL standards are unavailable, particularly for non-mass spectrometric methods.

    • Disadvantages: Does not co-elute with the analyte and cannot effectively correct for variations in ionization efficiency (matrix effects) in mass spectrometry, leading to lower accuracy and precision.[5][6]

Data Presentation: Performance of Internal Standards

The choice of internal standard directly impacts the quality of quantitative data. The following tables summarize the performance of different internal standard strategies.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies

ParameterWithout Internal StandardWith Analog Internal StandardWith Deuterated Internal Standard
Accuracy (% Deviation) > 60%Can exceed ±15%Typically within ±5%
Precision (%CV) > 50%Can be >15%Typically <10%
Matrix Effect Correction NonePoorExcellent

This table highlights the significant improvement in accuracy and precision when a deuterated internal standard is used.[4]

Table 2: Example Validation Data for this compound Quantification by LC-MS/MS using a Deuterated Internal Standard (CT-d7)

Validation ParameterPerformance Metric
Linearity (r²) ≥ 0.9908
Limit of Quantification (LOQ) 3 ng/mL
Limit of Detection (LOD) 1 ng/mL
Within-day Imprecision < 6%
Between-day Imprecision < 6%
Within-day Accuracy < 9%
Between-day Accuracy < 6%
Recovery > 91%

Data synthesized from a study quantifying Cholestane-3β,5α,6β-triol in plasma.[1]

Table 3: Example Validation Data for this compound Quantification by GC-MS using an Isotope Dilution Method

Validation ParameterPerformance Metric
Linearity Range 0.03 - 200 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL
Limit of Detection (LOD) 0.01 ng/mL
Intra-day Variation < 15%
Inter-day Variation < 15%
Mean Recovery 98.6%

Data from a validated GC-MS method for the determination of serum Cholestane-3β,5α,6β-triol.[2]

Diagrams: Workflows and Logic

decision_logic start Start: Need to Quantify This compound is_d_analyte_avail Is deuterated This compound (e.g., CT-d7) available? start->is_d_analyte_avail use_d_analyte Use Deuterated This compound (Gold Standard) is_d_analyte_avail->use_d_analyte Yes is_d_analog_avail Is a deuterated analog (e.g., Cholesterol-d7) available? is_d_analyte_avail->is_d_analog_avail No end_point Proceed with Quantification use_d_analyte->end_point use_d_analog Use Deuterated Analog (Good Alternative) is_d_analog_avail->use_d_analog Yes use_structural_analog Use Non-Endogenous Structural Analog (e.g., Epicoprostanol) is_d_analog_avail->use_structural_analog No validate Thoroughly Validate Method: - Co-elution - Matrix Effects - Recovery use_d_analog->validate use_structural_analog->validate validate->end_point

experimental_workflow dry_down dry_down derivatization derivatization dry_down->derivatization Required for GC-MS reconstitute reconstitute dry_down->reconstitute For LC-MS gc_ms gc_ms derivatization->gc_ms lc_ms lc_ms reconstitute->lc_ms integration integration gc_ms->integration lc_ms->integration ratio_calc ratio_calc integration->ratio_calc quantification quantification ratio_calc->quantification

Experimental Protocols

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on established methods for oxysterol analysis.[1][8]

1. Materials and Reagents

  • Cholestane-3β,5α,6β-triol analytical standard

  • Cholestane-3β,5α,6β-triol-d7 (CT-d7) internal standard

  • Methanol (B129727), Cyclohexane, Ethanol (HPLC or Optima grade)

  • Potassium Hydroxide (KOH)

  • Milli-Q or deionized water

  • Formic Acid

  • Plasma/Serum samples, calibrators, and quality controls (QCs)

2. Sample Preparation

  • Aliquoting: To a glass tube, add 50 µL of plasma sample, calibrator, or QC.[1]

  • Internal Standard Spiking: Add a known amount (e.g., 20 µL of 100 ng/mL solution) of CT-d7 in methanol to each tube.[1]

  • Saponification (optional but recommended for total CT): Add 1 mL of 1M KOH in 90% ethanol. Vortex vigorously. Incubate at 65°C for 1 hour to hydrolyze sterol esters.[6]

  • Extraction: After cooling, add 0.5 mL of water and 3 mL of cyclohexane. Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.[6]

  • Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water).

3. LC-MS/MS Analysis

  • LC System: Agilent InfinityLab or equivalent

  • Column: Phenyl-Hexyl column (e.g., 2.1 × 100 mm, 2.7 µm)[8]

  • Mobile Phase A: Deionized water with 0.3% formic acid[8]

  • Mobile Phase B: Methanol[8]

  • Flow Rate: 0.3 mL/min[8]

  • Gradient:

    • 0-1 min: 80% B

    • 1-9 min: 80% to 90% B

    • 9-11 min: 90% to 95% B[8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM). Optimize precursor-product ion transitions for both this compound and its deuterated internal standard.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized summary based on methods for analyzing sterols and oxysterols.[2][9]

1. Materials and Reagents

  • Reagents from Protocol 1

  • Carbon tetrachloride or Hexane (B92381) (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)

  • Anhydrous Pyridine (B92270)

2. Sample Preparation

  • Aliquoting and Spiking: Follow steps 1 and 2 from the LC-MS/MS protocol.

  • Saponification: Perform alkaline saponification as described in the LC-MS/MS protocol.[2]

  • Extraction: Extract the non-saponifiable lipids with hexane or carbon tetrachloride.[2]

  • Drying: Evaporate the organic solvent to dryness under nitrogen.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of silylating reagent. Cap tightly and heat at 60-70°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.[2]

3. GC-MS Analysis

  • GC System: Agilent GC or equivalent

  • Column: Fused silica (B1680970) capillary column with a nonpolar stationary phase (e.g., RTX-5, 30 m × 0.25 mm × 0.1 µm).[2][9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[9]

  • Injector Temperature: 275°C[9]

  • Temperature Program:

    • Initial: 65°C for 2 min

    • Ramp 1: 15°C/min to 250°C

    • Ramp 2: 5°C/min to 310°C, hold for 6 min[9]

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization: Electron Ionization (EI) at 70 eV

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte and internal standard.

Conclusion The accurate quantification of this compound is essential for its application as a clinical biomarker. The use of a stable isotope-labeled internal standard, specifically deuterated this compound, is the gold standard and is paramount for achieving the highest levels of accuracy and precision.[4][6] While both LC-MS/MS and GC-MS are powerful techniques for this analysis, the choice of method will depend on available instrumentation and specific assay requirements. The protocols and data presented here provide a comprehensive framework for researchers to develop and validate robust analytical methods for this compound quantification.

References

Application Notes and Protocols for Determining the Cellular Activity of Cholestane-3,5,6-triol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholestane-3,5,6-triol is an oxidized derivative of cholesterol, belonging to the family of oxysterols.[1] These molecules are not merely byproducts of cholesterol metabolism but are bioactive compounds involved in a variety of cellular processes.[2][3] this compound, in particular, has demonstrated a range of activities, including neuroprotection and the induction of cell death in cancer cell lines.[4][5] Its multifaceted nature makes it a compound of interest for therapeutic development.

These application notes provide detailed protocols for cell-based assays to characterize the cytotoxic and Liver X Receptor (LXR) agonistic activities of this compound.

Key Biological Activities of this compound

  • Induction of Cell Death: this compound has been shown to induce cell death in various cancer cell lines, such as A549 lung cancer cells.[5] The mechanisms underlying this cytotoxicity are multifaceted and can involve the induction of endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and the activation of autophagy and pyroptosis.[5][6]

  • Neuroprotection: In neuronal cells, this compound can act as a neuroprotectant by negatively modulating NMDA receptors, thereby protecting against glutamate-induced neurotoxicity.[4][7]

  • Anti-cancer Properties: Studies have indicated that this oxysterol can suppress the proliferation, migration, and invasion of human prostate cancer cells.[8]

  • Modulation of Vascular Cells: It has been observed to promote the calcification of vascular smooth muscle cells, an important process in the pathology of atherosclerosis.[9]

  • LXR Agonism: As an oxysterol, this compound has the potential to act as a ligand for Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis and inflammation.[1][10][11]

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Lung Cancer Cells
Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (Fold Change)
0 (Vehicle Control)100 ± 5.21.0 ± 0.1
192 ± 4.81.2 ± 0.2
575 ± 6.12.5 ± 0.4
1051 ± 3.94.8 ± 0.6
2522 ± 2.58.2 ± 0.9
508 ± 1.712.5 ± 1.3
Table 2: Induction of Apoptosis in PC-3 Prostate Cancer Cells
Concentration (µM)Caspase-3/7 Activity (RFU)Annexin V Positive Cells (%)
0 (Vehicle Control)1500 ± 1205.2 ± 1.1
52800 ± 21015.8 ± 2.3
105500 ± 45032.5 ± 3.5
259800 ± 76065.1 ± 5.8
Table 3: Activation of Liver X Receptor (LXR) in a Reporter Assay
CompoundConcentration (µM)Luciferase Activity (Fold Induction)
Vehicle Control-1.0 ± 0.1
T0901317 (Positive Control)18.5 ± 0.7
This compound11.8 ± 0.2
This compound53.2 ± 0.4
This compound105.6 ± 0.6
This compound254.8 ± 0.5 (potential toxicity)

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its concentration is determined spectrophotometrically, which is directly proportional to the number of viable cells.

Materials:

  • A549 cells (or other suitable cancer cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by Caspase-3/7 Activity Assay

Principle: This assay utilizes a proluminescent caspase-3/7 substrate in a buffered solution. The substrate is cleaved by active caspase-3/7, releasing a substrate for luciferase, which generates a luminescent signal proportional to the amount of caspase activity.

Materials:

  • PC-3 cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Caspase-Glo® 3/7 Assay kit (Promega or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed PC-3 cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 hour.

  • Measure the luminescence using a luminometer.

Protocol 3: LXR Activation Reporter Gene Assay

Principle: This assay uses a host cell line (e.g., HEK293T) transiently transfected with an LXR expression vector and a reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a luciferase gene. Activation of LXR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293T cells

  • DMEM high glucose medium with 10% FBS and 1% penicillin-streptomycin

  • LXR expression plasmid (e.g., pCMX-hLXRα)

  • LXRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • T0901317 (LXR agonist, positive control)

  • Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the LXR expression plasmid and the LXRE-luciferase reporter plasmid in a 96-well plate.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or the positive control T0901317.

  • Incubate for another 24 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Express the results as fold induction over the vehicle-treated control.

Visualizations

Cholestane_Triol_Signaling cluster_cell Cancer Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CT This compound Receptor Membrane Interaction/ Receptor? CT->Receptor ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Autophagy ↑ Autophagy ER_Stress->Autophagy Caspases Caspase Activation ER_Stress->Caspases Apoptosis ↑ Apoptosis Autophagy->Apoptosis Pyroptosis ↑ GSDME-mediated Pryoptosis Caspases->Pyroptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound inducing cell death.

Assay_Workflow cluster_culture Cell Culture cluster_assays Endpoint Assays start Start: Prepare this compound Stock cell_seeding Seed Cells in 96-well Plates (e.g., A549, PC-3, HEK293T) start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat Cells with Serial Dilutions of this compound incubation1->treatment incubation2 Incubate for 24-48h treatment->incubation2 viability Cell Viability Assay (e.g., MTT) incubation2->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo) incubation2->apoptosis reporter LXR Reporter Assay (Luciferase) incubation2->reporter data_analysis Data Acquisition and Analysis (Plate Reader/Luminometer) viability->data_analysis apoptosis->data_analysis reporter->data_analysis end End: Determine IC50, EC50, and Mechanism of Action data_analysis->end

Caption: General experimental workflow for cell-based screening.

Logical_Relationships cluster_activities Potential Biological Activities cluster_outcomes Therapeutic Implications CT This compound cytotoxicity Cytotoxicity/ Anti-cancer CT->cytotoxicity lxr_activation LXR Agonism CT->lxr_activation neuroprotection Neuroprotection CT->neuroprotection cancer_therapy Cancer Therapy cytotoxicity->cancer_therapy metabolic_disease Metabolic Disease Therapy lxr_activation->metabolic_disease neurodegenerative_disease Neurodegenerative Disease Therapy neuroprotection->neurodegenerative_disease

Caption: Logical relationship of this compound's activities.

References

Application Note and Protocol: Extraction and Quantification of Cholestane-3,5,6-triol in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestane-3β,5α,6β-triol (C-triol), a major metabolite of cholesterol, has garnered significant interest in the scientific community. It is a well-established biomarker for Niemann-Pick disease type C (NPC), a neurodegenerative disorder characterized by the accumulation of cholesterol in lysosomes.[1][2][3][4] Elevated levels of C-triol are also observed in other lipid storage disorders such as cerebrotendinous xanthomatosis (CTX) and lysosomal acid lipase (B570770) (LAL) deficiency.[1][2][4] Beyond its role as a biomarker, recent studies have revealed that C-triol functions as an endogenous neuroprotectant by negatively modulating NMDA-type glutamate (B1630785) receptors, suggesting its therapeutic potential for neurological conditions involving excitotoxicity, such as cerebral and spinal cord ischemia.[5][6][7][8]

This application note provides detailed protocols for the extraction and quantification of Cholestane-3,5,6-triol from cerebrospinal fluid (CSF) using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physiological Significance and Signaling Pathway

This compound is formed from cholesterol through oxidation to cholesterol-5,6-epoxide, which is then hydrated by cholesterol-5,6-epoxide hydrolase (ChEH).[5][7] In the central nervous system, C-triol has been shown to protect neurons from glutamate-induced neurotoxicity.[5][6][7] This neuroprotective effect is mediated through the negative modulation of NMDA receptors, which are ion channels that, when overstimulated by glutamate, lead to excessive calcium influx and subsequent neuronal death.[5][6][7] C-triol can directly block NMDA receptors, thereby reducing excitotoxic neuronal injury.[5][6] Additionally, C-triol has been identified as a negative modulator of acid-sensing ion channels (ASICs), which also contribute to ischemic brain injury.[9]

Caption: Biosynthesis and neuroprotective signaling pathway of this compound.

Experimental Protocols

Cerebrospinal Fluid Collection and Handling

Standardized CSF collection and handling are critical for accurate quantification of oxysterols.

  • Collection: CSF (2-5 mL) should be collected via lumbar puncture using an aseptic technique.[10]

  • Processing: Immediately after collection, centrifuge the CSF at 2,000-3,000 x g for 15 minutes to remove any cellular debris.[10]

  • Storage: The resulting supernatant should be transferred to clean polypropylene (B1209903) tubes and stored at -80°C until analysis.[2][4][10]

Extraction of this compound from CSF

The following workflow outlines the general steps for extracting C-triol from CSF prior to analysis by either GC-MS or LC-MS/MS.

Extraction_Workflow CSF_Sample CSF Sample (e.g., 100 µL) Internal_Standard Add Internal Standard (e.g., d7-C-triol) CSF_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with Ethanol) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant_Collection->SPE Elution Elute Oxysterols SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Derivatization Derivatization (for GC-MS or enhanced LC-MS/MS) Evaporation->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis

Caption: General experimental workflow for the extraction of C-triol from CSF.
Detailed Methodologies:

A. Solid-Phase Extraction (SPE) Protocol for Oxysterols from CSF (Adapted from Crick et al.)

This protocol is suitable for separating oxysterols from more lipophilic sterols like cholesterol.

  • Sample Preparation: To 100 µL of CSF, add an appropriate amount of deuterated internal standard (e.g., Cholestane-3β,5α,6β-triol-d7) and 1.05 mL of ethanol (B145695). Vortex and sonicate for 5 minutes. Add water to a final volume of 1.5 mL (70% ethanol) and centrifuge at 17,000 x g for 30 minutes at 4°C.

  • SPE Cartridge Conditioning: Use a tC18 Sep-Pak cartridge (200 mg). Precondition the cartridge with 4 mL of ethanol followed by 6 mL of 70% ethanol.

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Elution: Collect the flow-through and combine it with a 5.5 mL wash of 70% ethanol. This fraction will contain the oxysterols, including C-triol.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Saponification (Optional but recommended for total C-triol): To the dried extract, add 1 mL of 1 M NaOH in 90% ethanol and heat at 60°C for 1 hour to hydrolyze any esterified C-triol. After cooling, neutralize with an appropriate acid.

  • Liquid-Liquid Extraction (LLE): Extract the C-triol from the aqueous phase using a non-polar solvent like hexane (B92381) or carbon tetrachloride.[11] Repeat the extraction twice.

  • Derivatization: Evaporate the pooled organic extracts to dryness. Reconstitute in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60-90°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers.[11][12]

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). Use selected ion monitoring (SIM) for quantification of the characteristic ions of the C-triol-TMS derivative and its deuterated internal standard.

C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

  • Derivatization (Optional, for enhanced sensitivity): For increased sensitivity, the dried extract can be derivatized. For example, derivatization with dimethylglycine can improve ionization efficiency.[1][2]

  • Reconstitution: Reconstitute the dried extract (derivatized or underivatized) in the initial mobile phase.

  • LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system.

    • Chromatography: Use a C18 reversed-phase column with a gradient elution, typically with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate.[2][7]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[2][7] Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for C-triol and its internal standard.

Data Presentation

The following tables summarize the quantitative data for this compound analysis from the literature. Note that most of the detailed validation data is for plasma/serum, but it provides a good reference for what can be expected for CSF analysis.

Table 1: Performance Characteristics of GC-MS Method for C-triol in Plasma [11]

ParameterValue
Linearity Range0.03 - 200 ng/mL
Mean Recovery Rate98.6%
Intra- and Inter-day Variation< 15%
Limit of Quantification (LOQ)0.03 ng/mL
Limit of Detection (LOD)0.01 ng/mL

Table 2: Performance Characteristics of an LC-MS/MS Method for a Similar Oxysterol (24(S)-HC) in CSF [13]

ParameterValue
Linearity Range0.025 - 5 ng/mL
Lower Limit of Quantification (LLOQ)0.025 ng/mL
Inter-run Precision (%CV)7.9%
Inter-run Accuracy (%RE)4.1%

Table 3: Reported Physiological Concentrations of this compound [7]

SpeciesMatrixConcentration (µM)
HumanPlasma0.37
RabbitPlasma0.12
RatPlasma~0.32
RatBrain~0.6
RatSpinal Cord~1.07

Conclusion

The provided protocols offer robust and sensitive methods for the extraction and quantification of this compound in cerebrospinal fluid. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation and the specific requirements of the study. Given the low expected concentrations of C-triol in CSF, a highly sensitive method such as LC-MS/MS may be preferable. Accurate measurement of C-triol in CSF is crucial for advancing our understanding of its role in neurodegenerative diseases and for the development of novel therapeutic strategies targeting cholesterol metabolism and neuronal excitotoxicity.

References

Application Notes and Protocols for the Analysis of Cholestane-3,5,6-triol in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestane-3β,5α,6β-triol (C-triol) is an important oxysterol and a key biomarker for the diagnosis and monitoring of Niemann-Pick disease type C (NPC), a rare neurodegenerative disorder characterized by the accumulation of cholesterol in lysosomes.[1][2] Elevated levels of C-triol are also observed in other lipid storage disorders such as Wolman disease (lysosomal acid lipase (B570770) deficiency) and cerebrotendinous xanthomatosis.[1][2][3] The analysis of C-triol in dried blood spots (DBS) offers a minimally invasive method for sample collection, which is particularly advantageous for pediatric patients and for large-scale screening. This document provides detailed application notes and protocols for the quantitative analysis of C-triol in DBS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Clinical Significance

The accumulation of unesterified cholesterol in the late endosomes and lysosomes of individuals with NPC leads to increased oxidative stress and the subsequent oxidation of cholesterol to various oxysterols, including C-triol.[4][5] Therefore, the concentration of C-triol in biological fluids is a sensitive indicator of the underlying metabolic dysfunction in NPC and related disorders.[1][2][6]

Experimental Workflow

The overall experimental workflow for the analysis of Cholestane-3,5,6-triol in dried blood spots is depicted below.

Experimental Workflow cluster_0 Sample Collection and Preparation cluster_1 Sample Processing cluster_2 Analytical Method cluster_3 Data Analysis DBS_Collection Dried Blood Spot Collection DBS_Punching DBS Punching (e.g., 3 mm) DBS_Collection->DBS_Punching Internal_Standard Addition of Internal Standard DBS_Punching->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification and Data Review LC_MSMS->Quantification

Caption: Experimental workflow for C-triol analysis in DBS.

Metabolic Pathway of this compound Formation in Niemann-Pick Disease Type C

In Niemann-Pick disease type C, mutations in the NPC1 or NPC2 genes lead to impaired intracellular cholesterol trafficking. This results in the accumulation of unesterified cholesterol within the late endosomes and lysosomes. The excess cholesterol is susceptible to non-enzymatic oxidation, leading to the formation of cholesterol-5,6-epoxide, which is then hydrated to this compound by the enzyme cholesterol-5,6-epoxide hydrolase.

Metabolic Pathway cluster_NPC Niemann-Pick Type C Pathophysiology cluster_Metabolism C-triol Formation NPC1_NPC2 NPC1/NPC2 Dysfunction Cholesterol_Accumulation Lysosomal Cholesterol Accumulation NPC1_NPC2->Cholesterol_Accumulation leads to Oxidative_Stress Increased Oxidative Stress Cholesterol_Accumulation->Oxidative_Stress causes Cholesterol Cholesterol Oxidative_Stress->Cholesterol Cholesterol_Epoxide Cholesterol-5,6-epoxide Cholesterol->Cholesterol_Epoxide Oxidation C_triol This compound Cholesterol_Epoxide->C_triol Cholesterol-5,6-epoxide hydrolase

Caption: Formation of C-triol in Niemann-Pick Type C.

Experimental Protocols

Materials and Reagents
  • Cholestane-3β,5α,6β-triol analytical standard

  • Cholestane-3β,5α,6β-triol-d7 (or other suitable stable isotope-labeled internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (B130326) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE)

  • Formic acid

  • Ammonium (B1175870) formate

  • Water (LC-MS grade)

  • Dried blood spot collection cards (e.g., Whatman 903)

  • DBS puncher (e.g., 3 mm)

  • 96-well deep-well plates

  • Plate shaker

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation from Dried Blood Spots
  • DBS Punching: Punch a 3 mm disc from the center of the dried blood spot into a 96-well deep-well plate.

  • Internal Standard Addition: To each well, add 10 µL of the internal standard solution (e.g., this compound-d7 in methanol).

  • Extraction: Add 200 µL of a suitable organic solvent, such as a mixture of isopropanol and MTBE (1:1, v/v).

  • Shaking: Seal the plate and shake for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis: The plate is now ready for LC-MS/MS analysis.

LC-MS/MS Method
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at 50% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound403.4385.4
This compound-d7410.4392.4

Note: The specific MRM transitions should be optimized in the laboratory.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method for the analysis of this compound.

ParameterTypical Value
Linearity Range0.5 - 200 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Upper Limit of Quantification (ULOQ)200 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)± 15%
Recovery> 85%

Data presented here is a composite from typical oxysterol analysis methods and should be validated in the end-user's laboratory.

Discussion

The presented method provides a robust and sensitive approach for the quantification of this compound in dried blood spots. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in extraction efficiency and instrument response. Careful optimization of the LC-MS/MS parameters, particularly the MRM transitions and collision energies, is essential for achieving the desired sensitivity and specificity.

The analysis of C-triol in DBS is a valuable tool for the early detection and monitoring of Niemann-Pick disease type C and other related disorders. The minimally invasive nature of DBS sampling makes it an ideal platform for newborn screening programs and for longitudinal studies in pediatric populations. The detailed protocol and application notes provided herein should serve as a comprehensive guide for researchers and clinicians working in the field of inborn errors of metabolism and drug development for these conditions.

References

Application Note: NMR Spectroscopy for the Structural Elucidation of Cholestane-3,5,6-triol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholestane-3,5,6-triols are a class of oxysterols, which are oxidized derivatives of cholesterol. These compounds are of significant interest in biomedical research due to their roles in various physiological and pathological processes. The full set of eight stereoisomers of cholestane-3,5,6-triol has been synthesized, allowing for detailed investigation into their biological functions.[1] The precise stereochemistry of the three hydroxyl groups at positions C3, C5, and C6 dramatically influences the molecule's three-dimensional shape and, consequently, its biological activity. Therefore, unambiguous structural elucidation is critical.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the detailed three-dimensional structure of organic molecules, including the subtle stereochemical differences among isomers.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, HMBC, and NOESY/ROESY, provides information on through-bond and through-space atomic correlations, enabling the complete assignment of proton (¹H) and carbon (¹³C) signals and the determination of relative stereochemistry.

This application note provides a detailed overview and experimental protocols for the structural elucidation of this compound isomers using NMR spectroscopy. While a complete, publicly available NMR dataset for all eight stereoisomers is scarce, this document outlines the principles and methodologies required for their characterization, using illustrative data to highlight the key spectral differences that enable their differentiation.

Key Differentiating NMR Parameters

The stereochemical arrangement of the hydroxyl groups at C3, C5, and C6, and the fusion of the A/B rings, results in distinct NMR signatures for each isomer. The key parameters for differentiation are:

  • ¹H Chemical Shifts (δ): The chemical shift of protons attached to C3 and C6 is highly dependent on their axial or equatorial orientation. For instance, an axial proton typically resonates at a higher field (lower ppm) than its equatorial counterpart.

  • ¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons provides information about the dihedral angle between them. This is particularly useful for determining the orientation of the hydroxyl group at C3 by analyzing the couplings of H-3 with the H-2 and H-4 protons. Large J-values (typically 8-12 Hz) are indicative of axial-axial couplings, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial couplings.

  • Nuclear Overhauser Effect (NOE): The NOESY or ROESY experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. This is the most powerful technique for determining the relative stereochemistry of the hydroxyl groups at C3, C5, and C6 by observing correlations between key protons, such as those of the angular methyl groups (C18 and C19) and the protons on or near the chiral centers.

Illustrative NMR Data for Isomer Comparison

To demonstrate the principles of spectral differentiation, the following tables present expected ¹H and ¹³C NMR chemical shift data for key nuclei in two representative isomers: (3β,5α,6β)-cholestanetriol and (3α,5α,6β)-cholestanetriol . This data is based on general principles of steroid NMR and is intended for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

Table 1: Illustrative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Key Protons.

ProtonIsomer 1: 3β,5α,6β-triol (Expected)Isomer 2: 3α,5α,6β-triol (Expected)Rationale for Difference
H-3 ~3.9 (m, W₁/₂ ≈ 20 Hz)~4.2 (br s, W₁/₂ ≈ 8 Hz)In Isomer 1, H-3 is axial, showing large axial-axial couplings to H-2ax and H-4ax. In Isomer 2, H-3 is equatorial with smaller couplings.
H-6 ~3.6 (br s)~3.6 (br s)The local environment of H-6 (equatorial) is similar in both isomers, leading to similar expected chemical shifts.
H-19 (CH₃) ~1.20 (s)~1.15 (s)The change in orientation of the C3-OH group can induce small changes in the chemical shift of the nearby C19 methyl group.
H-18 (CH₃) ~0.68 (s)~0.68 (s)The C18 methyl group is distant from C3 and is not expected to be significantly affected.

Table 2: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons.

CarbonIsomer 1: 3β,5α,6β-triol (Expected)Isomer 2: 3α,5α,6β-triol (Expected)Rationale for Difference
C-3 ~71.5~67.0The chemical shift of C-3 is sensitive to the orientation of the hydroxyl group (γ-gauche effect). The equatorial OH in Isomer 2 results in a shielded C-3 compared to the axial OH in Isomer 1.
C-5 ~76.0~76.2The stereocenter at C-5 is the same in both illustrated isomers, resulting in similar chemical shifts.
C-6 ~72.0~72.0The local environment of C-6 is identical in both isomers.
C-19 ~17.5~17.0The change at C-3 can have a minor effect on the C-19 chemical shift.

Experimental Workflow

The structural elucidation of a this compound isomer follows a systematic workflow, beginning with sample preparation and progressing through a series of 1D and 2D NMR experiments. The data from these experiments are then integrated to build a complete picture of the molecular structure.

G cluster_0 Phase 1: Sample Preparation & 1D NMR cluster_1 Phase 2: 2D NMR for Connectivity cluster_2 Phase 3: Stereochemistry Determination cluster_3 Phase 4: Data Analysis & Structure Confirmation A Dissolve 5-10 mg of isomer in 0.6 mL CDCl₃ or other deuterated solvent B Acquire 1D ¹H NMR A->B Initial Analysis C Acquire 1D ¹³C NMR & DEPT B->C Carbon Backbone Info D Acquire 2D COSY (¹H-¹H Correlations) C->D E Acquire 2D HSQC (¹H-¹³C One-Bond Correlations) D->E F Acquire 2D HMBC (¹H-¹³C Long-Range Correlations) E->F G Acquire 2D NOESY or ROESY (Through-Space Correlations) F->G Spatial Proximity H Integrate all data: Chemical Shifts, Couplings, and NOEs G->H Final Analysis I Assign all ¹H and ¹³C signals H->I J Determine relative stereochemistry at C3, C5, and C6 I->J K Final Structure Elucidation J->K

Caption: Experimental workflow for NMR-based structural elucidation.

Detailed Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified this compound isomer.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD; or pyridine-d₅) in a clean, dry vial. The choice of solvent is crucial as it can affect chemical shifts. CDCl₃ is a common first choice for steroids.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added (δ = 0.00 ppm).

NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz spectrometer. These should be optimized based on the specific instrument and sample concentration.

Protocol 2.1: 1D ¹H NMR

  • Pulse Program: Standard single-pulse (e.g., zg30 on Bruker systems).

  • Spectral Width: 12-15 ppm, centered around 5 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Pulse Angle: 30° to 45°.

  • Number of Scans: 16-64, depending on concentration.

  • Temperature: 298 K.

Protocol 2.2: 1D ¹³C NMR

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

  • Spectral Width: 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has low natural abundance.

Protocol 2.3: 2D COSY (Correlation Spectroscopy)

  • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

  • Spectral Width (F1 and F2): 12 ppm.

  • Data Points (F2): 2048.

  • Number of Increments (F1): 256-512.

  • Number of Scans: 2-8 per increment.

  • Relaxation Delay (d1): 1.5-2 seconds.

Protocol 2.4: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Edited HSQC with gradient selection for multiplicity (e.g., hsqcedetgpsisp2.2).

  • Spectral Width (F2, ¹H): 12 ppm.

  • Spectral Width (F1, ¹³C): 160-180 ppm.

  • Data Points (F2): 1024.

  • Number of Increments (F1): 256.

  • Number of Scans: 4-16 per increment.

  • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

Protocol 2.5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Gradient-selected HMBC (e.g., hmbcgpndqf).

  • Spectral Width (F2, ¹H): 12 ppm.

  • Spectral Width (F1, ¹³C): 200-220 ppm.

  • Data Points (F2): 2048.

  • Number of Increments (F1): 512.

  • Number of Scans: 8-32 per increment.

  • Long-Range Coupling Delay: Optimized for ⁿJ(CH) of 8 Hz.

Protocol 2.6: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: Gradient-selected NOESY (e.g., noesygpph).

  • Spectral Width (F1 and F2): 12 ppm.

  • Data Points (F2): 2048.

  • Number of Increments (F1): 256-512.

  • Number of Scans: 8-16 per increment.

  • Mixing Time (d8): 500-800 ms (B15284909) (this is a critical parameter to optimize).

  • Relaxation Delay (d1): 2 seconds.

Spectral Interpretation and Stereochemistry Determination

The combination of the above experiments allows for the complete assignment of the cholestane (B1235564) skeleton. The final and most crucial step is the determination of the relative stereochemistry at C3, C5, and C6 using NOESY/ROESY data. The angular methyl groups (C19 and C18) serve as essential internal reference points.

The diagram below illustrates the key NOE correlations that can be used to differentiate between isomers. The presence or absence of these through-space correlations provides definitive evidence for the relative orientation of the substituents.

G cluster_0 Observed NOE Correlation cluster_1 Inferred Stereochemical Relationship A NOE between H-19 (axial CH₃) and H-6 (equatorial) E 6-OH is β (axial) A->E Indicates B NOE between H-3 (axial) and H-19 (axial CH₃) F 3-OH is β (equatorial) B->F Indicates C NOE between H-3 (equatorial) and H-4 (axial) G 3-OH is α (axial) C->G Indicates D NOE between H-4 (axial) and H-6 (equatorial) H A/B ring junction is trans (5α-OH) D->H Indicates

Caption: Logical relationships for stereochemistry determination via NOE.

Detailed Interpretation of NOE Data:

  • Stereochemistry at C3:

    • If H-3 is axial (3α-OH), it will show strong NOE correlations to other axial protons, such as H-1ax and H-5α.

    • If H-3 is equatorial (3β-OH), it will show NOEs to the adjacent equatorial protons (H-2eq, H-4eq) and a key correlation to the axial H-19 methyl protons.[3]

  • Stereochemistry at C5:

    • The stereochemistry at C5 (A/B ring fusion) is defined by the relationship between H-5 and the C-19 methyl group.

    • In a configuration (trans fusion), H-5 is axial and will show NOEs to other axial protons in rings A and B. A strong NOE between H-4ax and H-6eq can also be indicative of a 5α-OH configuration.

    • In a configuration (cis fusion), the A/B rings are bent, and different sets of NOEs, particularly involving H-19 and protons on ring A, would be observed.

  • Stereochemistry at C6:

    • If H-6 is axial (6α-OH), it will show strong NOEs to other axial protons like H-8β and H-4ax.

    • If H-6 is equatorial (6β-OH), it will be spatially close to the C-19 methyl group, resulting in a characteristic NOE correlation. The absence of this correlation would suggest a 6α-OH configuration.

By systematically analyzing these through-space interactions, the relative stereochemistry of all three chiral centers can be unambiguously determined.

NMR spectroscopy, through a strategic combination of 1D and 2D experiments, provides a robust and definitive method for the complete structural and stereochemical elucidation of this compound isomers. While acquiring a full set of reference spectra for all isomers can be challenging, the application of the protocols and interpretation strategies outlined in this note allows researchers to confidently assign the structure of any given isomer. The key to differentiation lies in the careful analysis of ¹H-¹H coupling constants and, most importantly, the through-space correlations observed in NOESY or ROESY spectra, which provide unambiguous evidence of the relative orientation of substituents. These methods are broadly applicable to the structural characterization of other complex steroidal compounds and natural products.

References

Application Notes and Protocols for the Electron Ionization Mass Spectrometry of Cholestane-3,5,6-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestane-3,5,6-triol is an oxygenated derivative of cholesterol, belonging to the class of oxysterols. These molecules are implicated in numerous physiological and pathophysiological processes, including cholesterol homeostasis, cell signaling, and the progression of diseases such as Niemann-Pick type C disease and atherosclerosis. Accurate identification and characterization of this compound are crucial for understanding its biological roles and for its potential use as a biomarker. Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for the structural elucidation of sterols. This document provides a detailed overview of the expected fragmentation pattern of underivatized this compound in EI-MS and a general protocol for its analysis.

Electron Ionization Fragmentation Pattern of this compound

The analysis of this compound by GC-MS is most commonly performed after derivatization to its trimethylsilyl (B98337) (TMS) ether to increase volatility and thermal stability. However, understanding the fragmentation of the underivatized form is fundamental to its structural characterization.

Upon electron ionization, this compound (molecular weight: 420.7 g/mol ) is expected to undergo a series of characteristic fragmentation reactions, primarily driven by the presence of the three hydroxyl groups and the cholestane (B1235564) skeleton. The molecular ion ([M]⁺˙ at m/z 420) is often of low abundance or not observed at all in the mass spectra of polyhydroxylated steroids due to facile fragmentation.

The primary fragmentation pathways are expected to involve:

  • Successive Neutral Losses of Water: The most prominent initial fragmentation step for hydroxylated steroids is the sequential loss of water molecules (H₂O, 18 Da) from the molecular ion. This leads to significant ions at m/z 402 ([M-H₂O]⁺˙), m/z 384 ([M-2H₂O]⁺˙), and m/z 366 ([M-3H₂O]⁺˙).

  • Cleavage of the Steroid Nucleus: The sterol ring system can undergo characteristic cleavages. These fragmentations can provide structural information about the location of the hydroxyl groups.

  • Side-Chain Cleavage: Fragmentation of the C17 side chain is another common pathway for sterols, leading to ions corresponding to the steroid nucleus.

Quantitative Fragmentation Data

While a publicly available, experimentally derived mass spectrum for underivatized this compound is not readily accessible, the following table summarizes a representative fragmentation pattern based on the established principles of sterol and polyhydroxylated compound mass spectrometry.

m/zRelative Intensity (%)Proposed Fragment Identity
420<1[M]⁺˙ (Molecular Ion)
40215[M-H₂O]⁺˙
38440[M-2H₂O]⁺˙
36625[M-3H₂O]⁺˙
30310[M-Side Chain (C₈H₁₇) - H₂O]⁺
28520[M-Side Chain (C₈H₁₇) - 2H₂O]⁺
26715[M-Side Chain (C₈H₁₇) - 3H₂O]⁺
25530Cleavage of D-ring
21350Cleavage of C-ring
107100Further fragmentation of the ring system

Note: The relative intensities are illustrative and can vary depending on the specific analytical conditions.

Proposed Fragmentation Pathway

The following diagram illustrates the logical relationship of the key fragmentation steps for this compound under electron ionization.

G M This compound [M]⁺˙ (m/z 420) M_H2O [M-H₂O]⁺˙ (m/z 402) M->M_H2O -H₂O M_2H2O [M-2H₂O]⁺˙ (m/z 384) M_H2O->M_2H2O -H₂O M_SC_H2O [M-SC-H₂O]⁺ (m/z 303) M_H2O->M_SC_H2O -C₈H₁₇ M_3H2O [M-3H₂O]⁺˙ (m/z 366) M_2H2O->M_3H2O -H₂O M_SC_2H2O [M-SC-2H₂O]⁺ (m/z 285) M_2H2O->M_SC_2H2O -C₈H₁₇ Ring_Cleavage Ring System Cleavage Products (e.g., m/z 255, 213, 107) M_3H2O->Ring_Cleavage Further Fragmentation M_SC_2H2O->Ring_Cleavage Further Fragmentation

Proposed EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis of Underivatized this compound

This protocol provides a general methodology for the analysis of underivatized this compound using Gas Chromatography-Mass Spectrometry. Optimization of these parameters for specific instrumentation and sample matrices is recommended.

Sample Preparation (Lipid Extraction)
  • Homogenization: Homogenize biological samples (e.g., tissues, cells) in an appropriate solvent.

  • Lipid Extraction: Perform a Folch or Bligh-Dyer extraction to isolate the total lipid fraction.

  • Saponification (Optional): To analyze total this compound (free and esterified), perform a mild alkaline saponification to hydrolyze any steryl esters.

  • Solid-Phase Extraction (SPE): Use a silica-based SPE cartridge to separate the oxysterol fraction from the more abundant neutral sterols like cholesterol.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

GC-MS Parameters
  • Gas Chromatograph: Equipped with a capillary column suitable for sterol analysis (e.g., a low to mid-polarity column such as a 5% phenyl-methylpolysiloxane).

  • Injection: Use a hot, splitless injection.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp 1: Increase to 250°C at 20°C/minute.

    • Ramp 2: Increase to 300°C at 5°C/minute, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 50 to 550.

Data Analysis
  • Identify the this compound peak based on its retention time and the characteristic fragmentation pattern described above.

  • Quantification can be achieved using an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar oxysterol).

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Lipid Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Injection GC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-550) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Internal Standard) Identification->Quantification

Workflow for GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrometry of underivatized this compound is characterized by successive losses of water, followed by cleavages of the steroid nucleus and the C17 side chain. While the molecular ion is typically weak or absent, the pattern of neutral losses and characteristic fragment ions provides a fingerprint for its identification. The provided GC-MS protocol offers a robust starting point for the analysis of this important oxysterol, which is essential for advancing research in lipidomics and related fields.

Application Note: Quantification of Cholestane-3,5,6-triol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholestane-3β,5α,6β-triol (CT) is an oxidized derivative of cholesterol, belonging to the class of oxysterols. It is a significant metabolite found to accumulate in various pathological conditions, including atherosclerosis, neurodegenerative diseases, and certain cancers.[1][2] In the context of cell biology research, CT has been shown to induce a range of cellular responses, including apoptosis, pyroptosis, and cell cycle arrest, making it a molecule of interest in drug development and disease modeling.[3][4] Accurate quantification of CT in cell culture media is crucial for understanding its dose-dependent effects, metabolic stability, and mechanism of action. This application note provides detailed protocols for the quantification of Cholestane-3,5,6-triol in cell culture media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with relevant quantitative data from cell culture experiments and diagrams of associated signaling pathways.

Data Presentation

The following tables summarize the concentrations of this compound used in various published cell culture studies to elicit specific biological responses. This data provides a reference range for designing new experiments.

Table 1: Effective Concentrations of this compound in In Vitro Studies

Cell LineBiological EffectEffective Concentration (µM)Reference
Spinal Cord Motoneurons, Cortical Neurons, Cerebellar Granule NeuronsNeuroprotection against glutamate-induced toxicity5 - 15[5]
A549, HepG2, MCF-7, HeLa, HT29GSDME-mediated pyroptosis20 - 25[1][6]
LNCaP, DU-145, PC-3 (Prostate Cancer)G1 cell cycle arrest10 - 40[3]
Endothelial CellsIncreased albumin transfer (decreased barrier function)20 (maximum effect)[7]
IEC-6 (Intestinal Epithelial Crypt Cells)Cytotoxicity (in the presence of FCS)100[8]

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of this compound from cell culture media by LC-MS/MS. The protocol is a composite based on established methods for oxysterol analysis.[9][10][11]

Protocol 1: Extraction of this compound from Cell Culture Media

Materials:

  • Cell culture media containing this compound

  • Internal Standard (IS): Deuterated this compound (e.g., d7-Cholestane-3,5,6-triol)

  • Butylated hydroxytoluene (BHT)

  • Methanol (B129727) (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Dichloromethane (LC-MS grade)

  • n-Hexane (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or Phenyl-Hexyl)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Collection: Collect 1 mL of cell culture medium into a clean glass tube. To prevent auto-oxidation of cholesterol and other sterols, it is advisable to add an antioxidant like BHT to the collection tube.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to each sample. The concentration of the IS should be optimized based on the expected concentration range of the analyte.

  • Protein Precipitation: Add 4 mL of a cold solvent mixture, such as methanol:isopropanol (1:1, v/v), to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean glass tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Solid Phase Extraction (SPE) - Optional Cleanup Step: a. Condition the SPE cartridge with methanol followed by water. b. Reconstitute the dried extract in a small volume of a suitable solvent and load it onto the conditioned SPE cartridge. c. Wash the cartridge with a non-polar solvent like n-hexane to remove interfering lipids. d. Elute the oxysterols with a more polar solvent mixture, such as dichloromethane:methanol (1:1, v/v).[2]

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm).[12]

  • Mobile Phase A: Water with 0.1% formic acid.[11]

  • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid.[11]

  • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is typically used to achieve optimal separation. The gradient should be optimized based on the specific column and instrument.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard need to be determined by direct infusion of the analytical standards.

  • Optimization: The collision energy and other source parameters should be optimized for maximum sensitivity.

Mandatory Visualization

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Cell Culture Medium (1 mL) is_spike 2. Spike with Internal Standard sample->is_spike precipitation 3. Protein Precipitation is_spike->precipitation centrifugation 4. Centrifugation precipitation->centrifugation supernatant 5. Collect Supernatant centrifugation->supernatant evaporation1 6. Evaporation to Dryness supernatant->evaporation1 spe 7. Solid Phase Extraction (Optional) evaporation1->spe evaporation2 8. Final Evaporation spe->evaporation2 reconstitution 9. Reconstitution evaporation2->reconstitution lcms 10. LC-MS/MS Analysis reconstitution->lcms data 11. Data Processing and Quantification lcms->data

Caption: Workflow for the quantification of this compound in cell culture media.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways, leading to diverse cellular outcomes.

1. Pro-inflammatory and Pro-survival Signaling

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway CT This compound PI3K PI3K CT->PI3K p38 p38 MAPK CT->p38 NFkB NF-κB CT->NFkB Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS COX2 COX-2 Expression eNOS->COX2 p38->COX2 NFkB->COX2

Caption: this compound-induced pro-inflammatory signaling pathways.[1]

2. Pyroptotic Cell Death Pathway

G CT This compound Casp3 Caspase-3 CT->Casp3 GSDME GSDME Casp3->GSDME cleavage GSDME_N GSDME-N (pore-forming fragment) GSDME->GSDME_N Pyroptosis Pyroptosis GSDME_N->Pyroptosis

Caption: this compound-induced pyroptosis via the Caspase-3/GSDME pathway.[1][6]

References

Application Notes: Cholestane-3,5,6-triol as a Diagnostic Biomarker for Niemann-Pick Type C Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niemann-Pick type C (NPC) is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids within lysosomes.[1][2] This leads to a wide range of progressive neurological and visceral symptoms. The diagnosis of NPC can be challenging due to its heterogeneous clinical presentation.[3] Traditionally, diagnosis relied on invasive methods like filipin (B1216100) staining of cultured fibroblasts to detect cholesterol accumulation. However, the discovery of specific biomarkers has revolutionized the diagnostic process.[4] Among these, cholestane-3β,5α,6β-triol (C-triol), an oxidation product of cholesterol, has emerged as a key, sensitive biomarker found at significantly elevated levels in the plasma of NPC patients.[3][5] This document provides detailed application notes and protocols for the use of C-triol in the diagnosis of NPC.

Clinical Significance

Elevated plasma or serum concentrations of C-triol are a strong indicator of NPC.[5][6] The accumulation of cholesterol in the lysosomes of individuals with NPC leads to increased oxidative stress, resulting in the non-enzymatic oxidation of cholesterol to oxysterols, including C-triol.[7] While highly sensitive for NPC, it is important to note that elevated C-triol levels can also be observed in other conditions such as cerebrotendinous xanthomatosis (CTX) and lysosomal acid lipase (B570770) (LAL) deficiency.[4][5] Therefore, a definitive diagnosis of NPC should be confirmed by genetic sequencing.[6] The measurement of C-triol is a valuable first-line screening tool for patients with a clinical suspicion of NPC.[7]

Data Presentation

The following tables summarize the quantitative data for C-triol concentrations in plasma/serum as a diagnostic biomarker for NPC, based on various studies.

Table 1: Performance of Cholestane-3,5,6-triol as an NPC Biomarker

ParameterValueReference
Sensitivity100%[4]
Specificity88.7%[4]
Area Under the Curve (AUC) for ROC0.997[6]
Cutoff Threshold≥8 ng/dL[4]

Table 2: this compound Concentration Ranges

PopulationConcentration Range (ng/mL)Reference
Healthy Controls<1 - 16.8[8]
NPC Patients10.1 - 897[8]
Other Lysosomal DiseasesVariable[5]
Cerebrotendinous Xanthomatosis (CTX)Elevated[5]
Lysosomal Acid Lipase (LAL) DeficiencyElevated[5]

Experimental Protocols

Two primary analytical methods are used for the quantification of C-triol in plasma or serum: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol 1: Quantification of this compound by GC-MS

This protocol is based on an isotope dilution GC-MS method.[6]

1. Sample Preparation

  • To 1 mL of plasma, add an internal standard (e.g., deuterated C-triol).

  • Perform alkaline saponification of the plasma samples.

  • Extract C-triol using carbon tetrachloride.

  • Evaporate the organic solvent to dryness.

  • Derivatize the dried extract to form trimethylsilyl (B98337) (TMS) ethers.

2. GC-MS Analysis

  • Gas Chromatograph: Use a fused silica (B1680970) capillary column with a nonpolar silicone stationary phase.

  • Injection: Inject the derivatized sample.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Optimize for the separation of C-triol TMS ether.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode.

  • Quantification: Determine the concentration of C-triol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Method Performance (GC-MS) [6]

ParameterValue
Linearity Range0.03 - 200 ng/mL
Mean Recovery Rate98.6%
Intra- and Inter-day Variation< 15%
Limit of Quantification (LOQ)0.03 ng/mL
Limit of Detection (LOD)0.01 ng/mL
Protocol 2: Quantification of this compound by HPLC-MS/MS

This protocol is based on an HPLC-ESI-MS/MS method with derivatization.[4]

1. Sample Preparation

  • To 50 µL of plasma, add 150 µL of methanol (B129727) containing an internal standard (e.g., cholestane-3β,5α,6β-triol-d7).

  • Vortex the mixture for 30 seconds and centrifuge for 10 minutes at 16,100 x g.

  • Transfer the supernatant to a new tube.

  • Derivatize the extract with dimethylglycine.

  • Extract the dimethylglycine derivatives using a hexane-water (2:1) mixture.

  • Evaporate the organic phase to dryness under nitrogen.

  • Reconstitute the residue in 250 µL of acetonitrile-water (70:30).

2. HPLC-MS/MS Analysis

  • HPLC System: Use a C18 column (e.g., Symmetry® C18, 2.1 mm × 50 mm, 3.5 µm).

  • Mobile Phase A: 1 mM ammonium (B1175870) formate (B1220265) in water, adjusted to pH 3 with formic acid.

  • Mobile Phase B: 1 mM ammonium formate in acetonitrile-water (95:5), adjusted to pH 3 with formic acid.

  • Gradient: A step gradient increasing linearly from 40% B to 80% B in 4 minutes, then to 100% B in the next minute, followed by a return to 40% B for 1 minute.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45°C.

  • Mass Spectrometer: Operate in electrospray positive ion mode using multiple reaction monitoring (MRM).

  • Quantification: Determine the concentration of C-triol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Method Performance (HPLC-MS/MS) [4]

ParameterValue
Linearity Range3 - 800 ng/mL
Within-day Imprecision< 6%
Between-day Imprecision< 6%
Within-day Accuracy< 9%
Between-day Accuracy< 6%
Recovery> 91%
Limit of Quantification (LOQ)3 ng/mL
Limit of Detection (LOD)1 ng/mL

Visualizations

Pathophysiological Pathway

NPC_Pathway NPC1_NPC2 NPC1 or NPC2 Gene Mutation Lysosomal_Function Impaired Lysosomal Lipid Transport NPC1_NPC2->Lysosomal_Function Cholesterol_Accumulation Lysosomal Accumulation of Unesterified Cholesterol Lysosomal_Function->Cholesterol_Accumulation Oxidative_Stress Increased Oxidative Stress Cholesterol_Accumulation->Oxidative_Stress C_triol_Formation Non-enzymatic Oxidation of Cholesterol Oxidative_Stress->C_triol_Formation Elevated_C_triol Elevated Plasma This compound C_triol_Formation->Elevated_C_triol Diagnosis Biomarker for NPC Diagnosis Elevated_C_triol->Diagnosis

Caption: Pathophysiological cascade leading to elevated C-triol in NPC.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma/Serum Sample Collection Internal_Standard Addition of Internal Standard Plasma_Sample->Internal_Standard Extraction Extraction of Oxysterols Internal_Standard->Extraction Derivatization Derivatization (GC-MS or HPLC-MS/MS) Extraction->Derivatization GC_MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->GC_MS_Analysis Quantification Quantification against Calibration Curve GC_MS_Analysis->Quantification Result C-triol Concentration (ng/mL) Quantification->Result

Caption: General workflow for C-triol quantification.

Conclusion

This compound is a highly sensitive and valuable biomarker for the diagnosis of Niemann-Pick type C disease. Its quantification in plasma or serum using GC-MS or HPLC-MS/MS provides a rapid and minimally invasive screening method. While not entirely specific for NPC, its inclusion in the diagnostic workup for suspected cases can significantly accelerate the diagnostic process, allowing for earlier intervention and management of this devastating disease. Final diagnosis should always be confirmed with genetic testing.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Artefactual Cholestane-3,5,6-triol Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the artefactual formation of Cholestane-3,5,6-triol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its artefactual formation a concern?

Q2: What are the primary causes of artefactual this compound formation?

A2: The primary cause is the non-enzymatic autoxidation of cholesterol during sample handling and preparation.[1][2] This process is often initiated or accelerated by exposure to heat, light, oxygen, and the presence of pro-oxidant species like metal ions.

Q3: Which steps in a typical sample preparation workflow are most susceptible to cholesterol oxidation?

A3: Several stages are high-risk for cholesterol oxidation, including:

  • Sample Storage: Prolonged storage, particularly at temperatures of -20°C or higher without protective measures, can facilitate oxidation.

  • Lipid Extraction: The use of certain organic solvents and exposure to air during the extraction process can promote the formation of artifacts.

  • Saponification: Hot saponification, a method used to hydrolyze cholesterol esters, can be a major source of artefactual oxysterol formation if not performed under controlled conditions.

  • Drying/Concentration: Evaporating solvents using heat and air, as opposed to an inert gas like nitrogen, can significantly increase the rate of oxidation.

  • Derivatization for GC-MS: The high temperatures sometimes employed during derivatization can also contribute to the degradation of cholesterol.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating the artefactual formation of this compound.

Problem: High levels of this compound are detected in my samples, and I suspect it is an artifact.

Potential Cause Troubleshooting Action Rationale
Inadequate Antioxidant Protection Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to all solvents used for extraction and storage at a concentration of 50-100 µM. Ensure the antioxidant solution is fresh.Antioxidants scavenge free radicals, which are key initiators of the cholesterol autoxidation chain reaction.[2]
Exposure to Oxygen Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and sample storage. Purge sample vials with inert gas before sealing.Minimizing oxygen exposure directly reduces the substrate for oxidation reactions.
Heat-Induced Oxidation during Saponification Switch from a hot saponification protocol to a cold saponification method (e.g., incubation at room temperature overnight).Lower temperatures significantly reduce the rate of chemical reactions, including the oxidation of cholesterol.
Light-Induced Oxidation Protect samples from light by using amber vials and minimizing exposure to ambient light during processing.Light, particularly UV light, can provide the energy to initiate the formation of free radicals.
Sub-optimal Storage Conditions Store lipid extracts in an organic solvent containing an antioxidant at -80°C in airtight containers.Low temperatures and an anoxic environment slow down oxidative processes during storage.
Incomplete Derivatization (for GC-MS analysis) Ensure complete silylation by using a sufficient excess of the derivatization reagent and optimizing reaction time and temperature (e.g., 60-80°C for 30-60 minutes).Incomplete derivatization can leave hydroxyl groups exposed, which may be more susceptible to degradation or lead to poor chromatographic performance.

Data Presentation: Efficacy of Antioxidants

While direct quantitative data on the percentage reduction of this compound by specific antioxidants is limited in the literature, studies on the broader prevention of cholesterol and lipid oxidation provide valuable insights. The following table summarizes the comparative efficacy of different antioxidants in preventing oxidation in relevant matrices.

Antioxidant(s) Matrix Key Finding Reference
Green Tea Catechins, α-Tocopherol, Quercetin vs. BHTModel system with cholesterolNatural antioxidants (Green Tea Catechins, α-Tocopherol, Quercetin) were more effective than BHT in preventing the thermal oxidation of cholesterol.[2]
BHA/BHT mixture vs. Mixed Tocopherols (B72186)Fresh pork sausageThe synthetic antioxidant mixture (BHA/BHT) resulted in significantly lower malondialdehyde values (a marker of lipid oxidation) compared to the natural mixed tocopherols after 252 hours of storage.
Propyl Gallate vs. Ascorbyl Palmitate + dl-α-TocopherolSpray-dried egg powderPropyl gallate was effective in preventing oxysterol formation, while a combination of ascorbyl palmitate and dl-α-tocopherol showed a slight pro-oxidant effect.[1]
Sage vs. GarlicChicken meatSage was effective in controlling both lipid and cholesterol oxidation, whereas garlic showed no antioxidant effect and even accelerated lipid oxidation under the studied conditions.

Note: The effectiveness of an antioxidant can be matrix-dependent. It is recommended to validate the chosen antioxidant for your specific sample type and experimental conditions.

Experimental Protocols

Protocol 1: Lipid Extraction with BHT

This protocol describes a general procedure for lipid extraction from animal tissue while minimizing oxidation.

  • Preparation:

    • Prepare a stock solution of 10 mM BHT in ethanol.

    • Prepare the extraction solvent: Chloroform:Methanol (2:1, v/v) containing 50 µM BHT (add 5 µL of the 10 mM BHT stock per 1 mL of solvent). Prepare this solution fresh.

  • Homogenization:

    • Place the pre-weighed tissue sample (e.g., 100 mg) in a glass homogenization tube on ice.

    • Add 20 volumes of the cold extraction solvent (e.g., 2 mL for 100 mg of tissue).

    • Purge the headspace of the tube with nitrogen or argon gas and cap tightly.

    • Homogenize the sample thoroughly while keeping it on ice.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.25 volumes of cold 0.9% NaCl solution (e.g., 0.5 mL).

    • Purge the headspace with nitrogen or argon, cap, and vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection and Storage:

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

    • Transfer to a clean glass vial.

    • Purge the vial with nitrogen or argon, seal tightly, and store at -80°C.

Protocol 2: Silylation of Sterols for GC-MS Analysis

This protocol provides a general method for the derivatization of cholesterol and its oxides to their trimethylsilyl (B98337) (TMS) ethers.

  • Sample Preparation:

    • Transfer an aliquot of the lipid extract to a 2 mL glass autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely free of water.

  • Derivatization:

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.

    • Cap the vial tightly.

    • Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS.

Visualizations

Signaling Pathway: Artefactual Formation of this compound

G cholesterol Cholesterol epoxycholesterol 5,6-Epoxycholesterol cholesterol->epoxycholesterol triol This compound (Artefact) epoxycholesterol->triol Hydration ros Reactive Oxygen Species (ROS) (Heat, Light, O2) ros->cholesterol Autoxidation antioxidants Antioxidants (e.g., BHT) antioxidants->ros Scavenges hydrolysis Hydrolysis

Caption: Non-enzymatic pathway of cholesterol autoxidation leading to artefactual this compound.

Experimental Workflow: Prevention of Artefactual Oxidation

G sample 1. Sample Collection extraction 2. Lipid Extraction (with BHT, on ice) sample->extraction saponification 3. Cold Saponification (if necessary) extraction->saponification drying 4. Solvent Evaporation (under Nitrogen) saponification->drying derivatization 5. Silylation (GC-MS) or Direct Analysis (LC-MS) drying->derivatization analysis 6. Instrumental Analysis derivatization->analysis G start High this compound Peak check_antioxidant Is an antioxidant (e.g., BHT) consistently used? start->check_antioxidant add_antioxidant Implement antioxidant use in all solvents. check_antioxidant->add_antioxidant No check_atmosphere Are samples handled under an inert atmosphere? check_antioxidant->check_atmosphere Yes ok Problem likely resolved. add_antioxidant->ok use_inert Purge with N2/Ar; minimize air exposure. check_atmosphere->use_inert No check_saponification Are you using hot saponification? check_atmosphere->check_saponification Yes use_inert->ok use_cold_sap Switch to a cold saponification protocol. check_saponification->use_cold_sap Yes check_storage Are samples stored at -80°C in sealed vials? check_saponification->check_storage No use_cold_sap->ok improve_storage Optimize storage conditions. check_storage->improve_storage No check_storage->ok Yes improve_storage->ok

References

Technical Support Center: Optimizing Cholestane-3,5,6-triol Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the derivatization of cholestane-3,5,6-triol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and reliability of your analytical workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Issue Potential Cause Recommended Solution
Low or No Derivatization Product Presence of moisture in the sample or reagents.Ensure the sample is completely dry before adding derivatization reagents. Use anhydrous solvents and fresh reagents. Store reagents under inert gas and in a desiccator.
Incomplete reaction due to insufficient reagent.Increase the amount of the silylating reagent to ensure a molar excess relative to the hydroxyl groups on the this compound.
Inadequate reaction temperature or time.Optimize the reaction temperature and time. For sterically hindered hydroxyl groups, a higher temperature (e.g., 70-80°C) and longer incubation time (e.g., 60-90 minutes) may be required.
Steric hindrance of hydroxyl groups.Use a more potent silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst.[1][2]
Poor Peak Shape (Tailing or Broadening) Incomplete derivatization.Re-optimize the derivatization protocol to ensure complete conversion to the trimethylsilyl (B98337) (TMS) ether. Incomplete silylation can lead to interaction of free hydroxyl groups with active sites in the GC system.
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly replace the septum and liner.
High injection port temperature causing on-column degradation.Optimize the injector temperature. While a high temperature is needed for volatilization, excessive heat can degrade the derivatized analyte.
Presence of Multiple Peaks for this compound Incomplete derivatization leading to partially silylated products.Increase the reaction time, temperature, or the amount of derivatizing reagent to drive the reaction to completion.
Isomer formation.This is less common for this compound itself but can occur with other sterols. Ensure the starting material is pure.
Sample degradation.Avoid excessive heat and exposure to air during sample preparation and derivatization.
Matrix Interference Co-elution of other derivatized compounds from the sample matrix.Improve sample cleanup procedures prior to derivatization. Solid-phase extraction (SPE) can be effective in removing interfering substances.
Contamination from reagents or glassware.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and dried.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar compound with low volatility due to its three hydroxyl groups. Direct injection into a GC-MS system would result in poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the injector. Derivatization, typically through silylation to form trimethylsilyl (TMS) ethers, increases the volatility and thermal stability of the molecule, leading to sharper peaks, improved resolution, and better sensitivity.[3]

Q2: What are the most common derivatization reagents for this compound?

A2: The most common silylating agents for sterols and oxysterols, including this compound, are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][4] These are often used with a catalyst, such as 1% Trimethylchlorosilane (TMCS), to enhance the derivatization of sterically hindered hydroxyl groups.[2]

Q3: How can I ensure complete derivatization of all three hydroxyl groups?

A3: To achieve complete derivatization, it is crucial to use an excess of the silylating reagent, ensure the sample is free of moisture, and optimize the reaction time and temperature. For a tri-hydroxy compound like this compound, heating the reaction mixture at 60-80°C for at least 60 minutes is often recommended.[5] The use of a catalyst like TMCS can also facilitate the reaction with sterically hindered hydroxyls.[1]

Q4: My derivatized samples are not stable. What can I do?

A4: TMS derivatives can be susceptible to hydrolysis. It is best to analyze the derivatized samples as soon as possible after preparation. If storage is necessary, it should be at low temperatures (e.g., -20°C) in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Q5: What are the key GC-MS parameters to consider for the analysis of derivatized this compound?

A5: Key parameters include a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent), an appropriate oven temperature program that allows for good separation from other matrix components, and an optimized injector temperature to ensure efficient volatilization without degradation. For mass spectrometry, selected ion monitoring (SIM) mode is often used for quantitative analysis to enhance sensitivity and selectivity.

Data Presentation: Comparison of Silylation Reagents

While specific quantitative comparison data for this compound is limited in the literature, the following table summarizes the general characteristics of commonly used silylating reagents for sterols and other hydroxylated compounds. This information can guide the selection of the most appropriate reagent for your application.

Reagent Relative Silylating Strength Byproducts Advantages Considerations
BSTFA HighVolatile and neutralGood for a wide range of hydroxylated compounds. Byproducts do not require removal before injection.May be less effective for highly sterically hindered hydroxyl groups without a catalyst.
MSTFA Very HighVolatile and neutralMore reactive than BSTFA, making it suitable for sterically hindered hydroxyls.[1]Can sometimes lead to the formation of enol-TMS ethers with keto-steroids.[1]
BSTFA + 1% TMCS Very HighVolatile and neutral (HCl from TMCS)The TMCS catalyst significantly increases the reactivity, making it effective for even difficult-to-derivatize hydroxyl groups.[2]The presence of TMCS can sometimes lead to the formation of byproducts and may require careful optimization.

Experimental Protocols

Protocol 1: Silylation of this compound from Plasma

This protocol is adapted from methods used for the analysis of this compound as a biomarker in plasma.[1][6]

1. Sample Preparation (Saponification and Extraction)

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH).

  • Vortex and incubate at 60°C for 1 hour to hydrolyze any esterified forms.

  • After cooling, add 1 mL of water and 2 mL of n-hexane.

  • Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Transfer the upper hexane (B92381) layer to a clean tube.

  • Repeat the extraction with another 2 mL of n-hexane and combine the organic layers.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine (B92270).

  • Cap the vial tightly and heat at 70°C for 1 hour.

  • Cool the sample to room temperature before GC-MS analysis.

Protocol 2: General Silylation of this compound Standard
  • Dissolve a known amount of this compound standard in an appropriate aprotic solvent (e.g., pyridine or toluene).

  • Add a 2-fold molar excess of MSTFA for each hydroxyl group.

  • Incubate the mixture at 60°C for 30-60 minutes.

  • The sample is then ready for GC-MS injection.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Plasma Sample saponification Saponification start->saponification extraction Liquid-Liquid Extraction saponification->extraction evaporation Evaporation to Dryness extraction->evaporation add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) evaporation->add_reagent reaction Incubate at 70°C add_reagent->reaction gcms GC-MS Analysis reaction->gcms data Data Processing gcms->data end Results data->end

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Derivatization Results moisture Moisture Present? start->moisture reagent Insufficient Reagent? start->reagent conditions Suboptimal Conditions? start->conditions dry_sample Dry Sample & Reagents moisture->dry_sample Yes increase_reagent Increase Reagent Amount reagent->increase_reagent Yes optimize Optimize Temp & Time conditions->optimize Yes end Improved Results dry_sample->end Re-run increase_reagent->end Re-run optimize->end Re-run

Caption: Troubleshooting logic for poor derivatization.

References

overcoming matrix effects in LC-MS/MS analysis of Cholestane-3,5,6-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Cholestane-3,5,6-triol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In LC-MS/MS analysis, the "matrix" consists of all components in the sample other than the analyte of interest, such as proteins, phospholipids (B1166683), and salts.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to poor accuracy, reproducibility, and linearity in quantitative analysis.[3][4][5] Given the structural similarity of this compound to other endogenous compounds like cholesterol, matrix effects are a significant challenge.[6] Phospholipids are a major cause of ion suppression in biological samples like plasma.[2]

Q2: How can I determine if my analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative): This method provides a qualitative assessment by identifying regions in the chromatogram where ion suppression or enhancement occurs.[7][8] It involves infusing a standard solution of this compound at a constant rate post-column while injecting a blank matrix extract.[8] Dips or peaks in the baseline signal indicate where matrix components are causing interference.[8]

  • Post-Extraction Spike (Quantitative): This is the most common quantitative method.[2][9] It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte in a neat (pure) solvent. The matrix effect is calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Q3: What is the best strategy for compensating for matrix effects?

A: The "gold standard" and most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2][9][10] A SIL-IS, such as Cholestane-3β,5α,6β-triol-d7, is chemically and physically almost identical to the analyte.[10][11] It co-elutes with the target analyte and experiences the same degree of ion suppression or enhancement.[2] This allows for accurate correction, as the ratio of the analyte signal to the SIL-IS signal remains constant despite variations in matrix effects.[10]

Q4: Can I eliminate matrix effects instead of just compensating for them?

A: While complete elimination is difficult, matrix effects can be significantly minimized through several strategies, primarily focused on sample preparation and chromatography.[7] Improving sample preparation is generally the most effective way to circumvent ion suppression.[2] The goal is to remove interfering components before the sample is introduced into the LC-MS/MS system.[9]

Troubleshooting Guide: Signal Suppression & Inconsistent Results

Issue 1: I'm observing low signal intensity and poor sensitivity for this compound.

This is a classic sign of ion suppression, likely caused by co-eluting matrix components.

  • Possible Cause: Inefficient sample cleanup. Biological matrices contain high concentrations of proteins and phospholipids that are known to cause ion suppression.[2]

  • Solution: Optimize your sample preparation protocol.

    • Liquid-Liquid Extraction (LLE): LLE is effective at removing highly polar interferences like salts and some phospholipids.[9][12] Using a non-polar solvent like methyl tert-butyl ether (MTBE) or hexane (B92381) can effectively extract this compound while leaving many interfering compounds behind.[2][9]

    • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup than LLE.[9][12] For oxysterols, silica-based or mixed-mode SPE cartridges can be used to separate the analyte from matrix components.[9][12]

    • Phospholipid Removal Plates: If phospholipids are the primary issue, specialized plates (e.g., HybridSPE®) that specifically retain phospholipids can be highly effective.[9]

Issue 2: My results are inconsistent and not reproducible.

Inconsistent matrix effects across different samples or batches can lead to poor reproducibility.

  • Possible Cause: Variability in the sample preparation process or chromatographic separation.

  • Solution 1: Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for every sample, standard, and quality control.[1] Minor variations in solvent volumes, vortexing times, or pH can alter extraction efficiency and matrix component removal.[2]

  • Solution 2: Improve Chromatographic Separation: If interfering compounds co-elute with this compound, adjusting the chromatography can resolve them.[9]

    • Modify Gradient: Adjust the gradient slope around the elution time of your analyte to better separate it from nearby peaks.[9]

    • Change Column Chemistry: Experiment with different column chemistries (e.g., C18, C30, Phenyl-Hexyl) to alter selectivity.[9][13]

Issue 3: I don't have a stable isotope-labeled internal standard. What are my options?

While a SIL-IS is ideal, other calibration strategies can be used.

  • Possible Cause: SIL-IS is unavailable or too expensive.

  • Solution 1: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to ensure that the standards experience the same matrix effects as the analyte in the unknown samples.[7]

  • Solution 2: Standard Addition: This method involves adding known amounts of the analyte standard to aliquots of the actual sample.[5][7] A calibration curve is then generated for each sample, which inherently accounts for the specific matrix effect in that sample.[1] This approach is accurate but can be time-consuming as it requires multiple analyses per sample.[7]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Oxysterol Analysis

TechniquePrincipleAdvantagesDisadvantagesEfficacy in Reducing Matrix Effects
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.Least effective cleanup; often results in significant matrix effects from residual phospholipids and other components.[2][12]Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Provides cleaner extracts than PPT; effective at removing salts and polar interferences.[12]Can have lower recovery for more polar analytes; may require solvent evaporation and reconstitution steps.[9][12]Moderate to High
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, providing very clean extracts and reducing matrix effects significantly.[9][12]More complex and time-consuming protocol development; can be more expensive.[9]High

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from methodologies designed for oxysterols and similar lipids.[9][14]

  • Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add your internal standard (ideally, this compound-d7).[11]

  • Protein Precipitation & Extraction: Add 400 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol. Vortex vigorously for 1 minute.[9]

  • Phase Separation: Add 100 µL of water and vortex for 20 seconds. Centrifuge at 10,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.[9]

  • Collection: Carefully transfer the upper organic layer, which contains the this compound, to a clean tube.[9]

  • Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.[9]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[9]

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

This protocol provides a general framework for silica-based SPE cleanup.[9]

  • Lipid Extraction: Perform an initial extraction of total lipids from the sample (e.g., using a Bligh-Dyer or Folch extraction with a chloroform:methanol mixture). Dry the lipid extract under nitrogen.[9]

  • SPE Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge (e.g., 100 mg) by passing 3 mL of hexane through it.[9]

  • Sample Loading: Re-dissolve the dried lipid extract in a small volume of a non-polar solvent like hexane and load it onto the conditioned SPE cartridge.[9]

  • Washing: Wash the cartridge with 3 mL of hexane to elute highly non-polar interfering compounds (like cholesterol esters).[9]

  • Analyte Elution: Elute the this compound with 3 mL of a more polar solvent mixture, such as hexane:ethyl acetate. The exact ratio should be optimized.[9]

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute it in the mobile phase for analysis.[9]

Visualizations

cluster_Start Phase 1: Identification cluster_Mitigation Phase 2: Mitigation cluster_End Phase 3: Verification Start Inconsistent Results or Low Signal Observed Assess Assess Matrix Effects Start->Assess Qual Qualitative: Post-Column Infusion Assess->Qual Identify interference zones Quant Quantitative: Post-Extraction Spike Assess->Quant Quantify % of suppression/enhancement Optimize_Prep Optimize Sample Preparation (LLE, SPE, PPT) Quant->Optimize_Prep Optimize_LC Improve Chromatographic Separation Quant->Optimize_LC Optimize_Cal Implement Robust Calibration Strategy Quant->Optimize_Cal End Achieve Accurate and Reproducible Quantification Optimize_Prep->End Optimize_LC->End Optimize_Cal->End

Caption: Workflow for identifying and mitigating matrix effects.

Start Start: Biological Sample (e.g., Plasma) Q1 Is the primary goal speed and simplicity? Start->Q1 PPT Use Protein Precipitation (PPT) (Accept higher matrix effects) Q1->PPT Yes Q2 Are salts and polar compounds the main concern? Q1->Q2 No END Proceed to LC-MS/MS PPT->END LLE Use Liquid-Liquid Extraction (LLE) Q2->LLE Yes Q3 Is maximum cleanliness required for highest sensitivity? Q2->Q3 No LLE->END SPE Use Solid-Phase Extraction (SPE) Q3->SPE Yes SPE->END

Caption: Decision tree for selecting a sample preparation method.

cluster_Analyte Analyte (this compound) cluster_IS Stable Isotope-Labeled Internal Standard (SIL-IS) A_Sample Analyte in Sample A_Prep Sample Prep A_Sample->A_Prep A_LCMS LC-MS/MS A_Prep->A_LCMS A_Signal Suppressed Signal (Inaccurate) A_LCMS->A_Signal Ratio Calculate Ratio (Analyte Signal / IS Signal) A_Signal->Ratio IS_Sample SIL-IS in Sample IS_Prep Sample Prep IS_Sample->IS_Prep IS_LCMS LC-MS/MS IS_Prep->IS_LCMS IS_Signal Suppressed Signal (Proportionally) IS_LCMS->IS_Signal IS_Signal->Ratio Matrix Matrix Effects (Ion Suppression) Matrix->A_LCMS Matrix->IS_LCMS Result Accurate Quantification Ratio->Result

Caption: Principle of correction using a SIL-Internal Standard.

References

improving the stability of Cholestane-3,5,6-triol in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholestane-3,5,6-triol (C-triol) in biological samples. Our goal is to help you improve the stability and ensure accurate quantification of this important oxysterol in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

Cholestane-3β,5α,6β-triol (C-triol) is an oxidized derivative of cholesterol.[1][2] Its stability is a major concern because it can be artificially generated from the auto-oxidation of cholesterol, which is highly abundant in biological samples.[3][4] This can lead to erroneously high measurements and misinterpretation of results. Factors such as sample handling, storage, and processing can all contribute to the artefactual formation of C-triol.[4]

Q2: What are the primary degradation pathways for this compound?

While C-triol itself is relatively stable, its artefactual formation from cholesterol is the primary issue. The main pathway involves the oxidation of the 5,6-double bond in cholesterol to form 5,6-epoxycholesterols (α and β isomers) as intermediates, which are then hydrolyzed to cholestane-3β,5α,6β-triol.[1][2] This process can be initiated by exposure to oxygen, light, and certain metal ions.

Q3: What immediate steps can I take during sample collection to improve C-triol stability?

To minimize the artificial formation of C-triol, it is crucial to take preventative measures at the point of sample collection. This includes:

  • Use of Anticoagulants: For blood samples, EDTA is a preferred anticoagulant as it chelates metal ions that can catalyze oxidation.

  • Addition of Antioxidants: Immediately after collection, add an antioxidant such as butylated hydroxytoluene (BHT) to the sample.[5]

  • Protection from Light: Collect and process samples in amber tubes or under low-light conditions to prevent photo-oxidation.

  • Temperature Control: Keep samples on ice or at 4°C during collection and processing to slow down oxidative processes.

Q4: What are the optimal storage conditions for biological samples containing this compound?

Proper storage is critical for maintaining the integrity of C-triol measurements. The following conditions are recommended:

  • Short-term Storage: For storage up to a few hours, keep plasma samples at 4°C.[6]

  • Long-term Storage: For long-term preservation, samples should be stored at -80°C.[6] Some studies suggest that storage at even lower temperatures (-130°C) may offer additional stability for some oxysterols, though the benefit for C-triol specifically is less clear.[6]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be avoided as it can compromise stability.[5][6] If multiple analyses are planned, it is best to aliquot the sample into smaller volumes before the initial freezing.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
High background or artificially elevated C-triol levels Auto-oxidation of cholesterol during sample preparation.[3][4]- Add BHT to all solvents used during extraction.[7] - Work under an inert atmosphere (e.g., nitrogen or argon) where possible. - Perform a solid-phase extraction (SPE) step to separate C-triol from the bulk of cholesterol before analysis.
Poor reproducibility of results Inconsistent sample handling and processing.- Standardize your protocol for sample collection, processing, and storage. - Ensure consistent timing for each step of the procedure. - Use an internal standard (e.g., a deuterated version of C-triol) to account for variability in extraction and analysis.
Low recovery of C-triol after extraction Inefficient extraction method or loss of analyte during sample processing.- Optimize your solid-phase extraction (SPE) protocol, including the choice of sorbent and elution solvents. - Ensure complete evaporation of solvents without excessive heating, which can degrade the analyte. - Verify the accuracy of your internal standard addition.
Interference from other compounds in the sample matrix Co-elution of other lipids or matrix components with C-triol during chromatographic analysis.- Optimize the chromatographic gradient (for LC-MS) or temperature program (for GC-MS) to improve the separation of C-triol from interfering peaks. - Consider using a different type of chromatography column with a different selectivity. - Employ a more rigorous sample clean-up procedure, such as a multi-step SPE.

Quantitative Data Summary

The stability of oxysterols, including this compound, is influenced by various factors. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of Storage Temperature on Oxysterol Stability in Plasma

OxysterolStorage TemperatureDurationObservation
7-Ketocholesterol-80°C2 yearsStable (concentration changes <20.5%)[6]
Other oxysterols-80°C2-4 weeksStable within acceptable change limits[6]
Free oxysterols4°C90 minutesStable (concentration changes <23.5%)[6]
C-triolRoom Temperature72 hoursConcentration increases in both healthy and patient samples[2]

Table 2: Influence of Handling and Additives on Oxysterol Stability

ConditionAnalyteObservation
Up to 9 freeze-thaw cyclesFree oxysterolsNo significant effect on concentration (-8.5% to +5.0% change)[6]
Addition of BHTC-triol and 7-KCNo remarkable change in concentration in NPC patient plasma stored at -80°C[5]
Storage of EDTA-whole blood at room temperatureFree oxysterolsStable for 30 minutes (<25% concentration change)[6]

Experimental Protocols

Protocol 1: Sample Preparation for C-triol Analysis from Plasma

This protocol outlines a general procedure for the extraction and preparation of C-triol from plasma samples for subsequent analysis by LC-MS or GC-MS.

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Antioxidant Addition: Transfer the plasma to a clean tube and add BHT to a final concentration of 10 µg/mL.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., d7-labeled C-triol) to the plasma sample.

  • Protein Precipitation: Add 3 volumes of ice-cold acetone (B3395972) or acetonitrile (B52724) to the plasma, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the lipids.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove cholesterol.

    • Elute the more polar oxysterols, including C-triol, with a more polar solvent mixture (e.g., methanol or a mixture of dichloromethane (B109758) and methanol).[7]

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS).

Protocol 2: Analysis of C-triol by GC-MS

This protocol provides a general framework for the analysis of C-triol using Gas Chromatography-Mass Spectrometry.

  • Derivatization: To improve volatility and thermal stability, derivatize the hydroxyl groups of C-triol. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC Column: Use a non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[8]

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp: Increase the temperature at a rate of 20°C/minute to 280°C.

    • Hold: Maintain the temperature at 280°C for 10 minutes.[8]

  • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: For quantitative analysis, use Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized C-triol and the internal standard. For qualitative analysis, a full scan mode (e.g., m/z 50-650) can be used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma) antioxidant Add Antioxidant (BHT) & Internal Standard start->antioxidant precipitation Protein Precipitation antioxidant->precipitation spe Solid-Phase Extraction (SPE) precipitation->spe evaporation Solvent Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS or GC-MS Analysis reconstitution->analysis data Data Processing & Quantification analysis->data

Caption: A generalized experimental workflow for the analysis of this compound.

degradation_pathway cholesterol Cholesterol epoxide 5,6-Epoxycholesterol (α and β isomers) cholesterol->epoxide Auto-oxidation (O2, light, metal ions) ctriol This compound epoxide->ctriol Hydrolysis

Caption: The primary pathway for the artefactual formation of this compound.

References

Technical Support Center: Chiral Resolution of Cholestane-3,5,6-triol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral chromatographic resolution of Cholestane-3,5,6-triol stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound stereoisomers?

A1: this compound has multiple chiral centers, leading to a complex mixture of stereoisomers. The main challenges are the structural similarity of these isomers, which makes them difficult to resolve, and their non-polar nature, which influences the choice of chromatographic mode and stationary phase. Achieving baseline separation often requires careful selection of a chiral stationary phase (CSP) and optimization of the mobile phase.[1][2]

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating steroid stereoisomers like this compound?

A2: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are highly effective for the chiral separation of a wide range of compounds, including steroids.[1][3] An amylose-based column, such as one with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a recommended starting point for method development.[4]

Q3: What chromatographic mode is typically preferred for this type of separation?

A3: Normal-phase chromatography is often the preferred mode for the chiral separation of non-polar compounds like steroids.[5][6] It generally provides better selectivity on polysaccharide-based CSPs for such analytes compared to reversed-phase chromatography.

Q4: How does temperature affect the chiral separation of these stereoisomers?

A4: Temperature can have a significant impact on chiral separations. Generally, lower temperatures can enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this may also lead to broader peaks and longer retention times. It is crucial to optimize the temperature for a balance between resolution and efficiency.

Q5: Is derivatization of the hydroxyl groups necessary for the separation?

A5: While derivatization is not always mandatory, it can sometimes improve peak shape and resolution by introducing groups that enhance interactions with the CSP. However, for initial screening, it is recommended to attempt the separation on the underivatized triol to maintain a simpler workflow.

Experimental Protocol

This protocol provides a robust starting point for the chiral separation of this compound stereoisomers. Optimization may be necessary based on the specific mixture of stereoisomers and the instrumentation used.

1. Sample Preparation

  • Dissolve the this compound sample in a mixture of n-Hexane and 2-Propanol (IPA) (e.g., 90:10 v/v) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IA-3, 3 µm, 150 x 4.6 mm).

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (as this compound has no strong chromophore, low wavelength UV or a universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended for higher sensitivity).

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Proposed Initial HPLC Conditions

ParameterRecommended Setting
Column Amylose tris(3,5-dimethylphenylcarbamate), 3 µm, 150 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm or CAD/MS
Injection Volume 10 µL
Sample Conc. 1 mg/mL in n-Hexane/IPA (90:10)

Table 2: Hypothetical Separation Results for Four Stereoisomers

StereoisomerRetention Time (min)Resolution (Rs)
Isomer 18.5-
Isomer 29.82.1
Isomer 311.22.3
Isomer 413.02.8

Note: This data is illustrative to provide a target for a successful separation.

Troubleshooting Guides

Issue 1: No separation or poor resolution between stereoisomers.

  • Question: My chromatogram shows a single broad peak or multiple overlapping peaks. What should I do?

  • Answer and Protocol:

    • Optimize Mobile Phase Composition: The ratio of the polar modifier (IPA) to the non-polar main solvent (n-Hexane) is critical.

      • Decrease the percentage of IPA in 2% increments (e.g., from 10% to 8%, then 6%). A lower IPA concentration generally increases retention and can improve selectivity.

      • If resolution is still poor, consider trying a different alcohol modifier like ethanol.

    • Reduce Column Temperature: Lowering the temperature can enhance the chiral recognition mechanism.

      • Set the column thermostat to 20°C, then 15°C, and allow the system to equilibrate thoroughly before each run.

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation.

      • Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. This will increase run time but may significantly improve resolution.

Issue 2: Poor peak shape (tailing or fronting).

  • Question: The peaks for my stereoisomers are asymmetrical. How can I improve the peak shape?

  • Answer and Protocol:

    • Check for Sample Overload: High sample concentration can lead to peak fronting.

      • Dilute your sample to 0.5 mg/mL and then to 0.1 mg/mL and re-inject. If peak shape improves, the original sample was overloading the column.

    • Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase.

      • Ensure your sample is fully dissolved in the initial mobile phase (n-Hexane/IPA 90:10). Injecting in a stronger solvent can cause peak distortion.

    • Add a Mobile Phase Additive (with caution): For polysaccharide columns, additives are used sparingly in normal phase.

      • If tailing is severe and suspected to be due to secondary interactions, adding a very small amount of a basic additive like Diethylamine (DEA) (e.g., 0.1%) to the mobile phase can sometimes improve the peak shape of neutral compounds by masking active sites on the silica support. However, always check for column compatibility before adding modifiers.

Issue 3: Ghost peaks or extraneous peaks in the chromatogram.

  • Question: I am seeing unexpected peaks in my chromatogram, even in blank runs. What is the cause?

  • Answer and Protocol:

    • Identify the Source of Contamination:

      • Inject a blank of your sample solvent (n-Hexane/IPA). If the ghost peak is present, the contamination is in your solvent.

      • If the solvent blank is clean, run a blank injection with no solvent (an "air blank"). If the peak persists, it is likely carryover from a previous injection in the autosampler.

    • Clean the System:

      • Prepare fresh mobile phase using high-purity, HPLC-grade solvents.

      • Implement a robust needle wash protocol in your autosampler method, using a strong solvent like 100% IPA to clean the needle and injection port between runs.

      • If carryover is severe, flush the entire system, including the column, with a compatible strong solvent (e.g., 100% IPA for the specified column).

Visualizations

ExperimentalWorkflow Experimental Workflow for Chiral Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sample in n-Hexane/IPA (1 mg/mL) prep2 Filter with 0.45 µm PTFE Syringe Filter prep1->prep2 hplc1 Inject Sample (10 µL) prep2->hplc1 hplc2 Isocratic Elution n-Hexane/IPA (90:10) 1.0 mL/min, 25°C hplc1->hplc2 hplc3 Detection at 210 nm (or CAD/MS) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Resolution (Rs) and Selectivity (α) data1->data2 data3 Quantify Stereoisomers data2->data3

Caption: Workflow for resolving this compound stereoisomers.

TroubleshootingTree Troubleshooting Decision Tree start Poor Chromatogram? no_res No / Poor Resolution start->no_res Yes peak_tail Peak Tailing / Asymmetry start->peak_tail Yes ghost_peaks Ghost / Extra Peaks start->ghost_peaks Yes opt_mp Optimize Mobile Phase (Decrease % IPA) no_res->opt_mp opt_temp Lower Temperature (e.g., to 15-20°C) opt_mp->opt_temp Still poor? opt_flow Decrease Flow Rate (e.g., to 0.5 mL/min) opt_temp->opt_flow Still poor? check_load Check for Overload (Dilute Sample) peak_tail->check_load check_solvent Verify Sample Solvent (Match Mobile Phase) check_load->check_solvent Shape still poor? check_blank Inject Solvent Blank ghost_peaks->check_blank clean_system Prepare Fresh Solvents & Clean Autosampler check_blank->clean_system Peak persists?

Caption: Decision tree for common chiral chromatography issues.

References

minimizing ion suppression in electrospray ionization of Cholestane-3,5,6-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the liquid chromatography-mass spectrometry (LC-MS) analysis of Cholestane-3,5,6-triol and other related oxysterols.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to ion suppression in your electrospray ionization (ESI) experiments for this compound.

Q1: I am observing low signal intensity or complete signal loss for this compound. What are the likely causes and how can I troubleshoot this?

A1: Low or no signal for this compound is a common problem, often attributed to its poor ionization efficiency in ESI and significant ion suppression from matrix components.[1][2] Follow this troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow cluster_steps Troubleshooting & Optimization Steps cluster_details start Start: Low/No Signal for This compound step1 Step 1: Evaluate Ionization Technique start->step1 step2 Step 2: Optimize Sample Preparation step1->step2 If signal is still low details1 APCI is often superior to ESI for sterols. Consider switching if available. [2, 4] step1->details1 step3 Step 3: Refine Chromatographic Conditions step2->step3 If suppression persists details2 Use SPE or LLE to remove interfering matrix components like phospholipids (B1166683). [5, 7, 8] step2->details2 step4 Step 4: Consider Derivatization step3->step4 For enhanced sensitivity details3 Methanol-based mobile phases and C18 columns are often effective. Optimize gradient. [5, 16] step3->details3 step5 Step 5: Implement Stable Isotope-Labeled Internal Standard (SIL-IS) step4->step5 For accurate quantification details4 Derivatization (e.g., with DMG) can significantly improve ionization efficiency. [12, 17] step4->details4 end_node Outcome: Improved Signal & Accurate Quantification step5->end_node details5 SIL-IS compensates for variability in ion suppression and matrix effects. [9, 11] step5->details5

Caption: Troubleshooting workflow for low signal intensity.

Q2: My mass spectrum shows unexpected peaks or losses of mass units. What could be the cause?

A2: For sterols, in-source reactions can lead to unexpected peaks, such as the loss of water (-18 amu) or dehydrogenation (-2 amu), particularly with Atmospheric Pressure Chemical Ionization (APCI).[3] This can complicate the identification of your analyte. To confirm a successful reaction or analysis, monitor for the expected precursor ion alongside these potential fragments. If you have reduced a carbonyl group to a hydroxyl group, in-source oxidation of another hydroxyl moiety can result in a detected mass identical to your starting material.[3] In such cases, observing the ion corresponding to the loss of water can help confirm the reaction's success.[3]

Q3: I suspect phospholipids from my biological matrix are causing ion suppression. How can I confirm this and what is the best way to remove them?

A3: Phospholipids are a major cause of ion suppression in ESI.[4] You can use a post-column infusion method to identify the retention time regions where suppression occurs. A constant flow of this compound is infused post-column while a blank matrix extract is injected. A dip in the baseline signal for your analyte indicates the elution of interfering components.[5] Solid-Phase Extraction (SPE) is highly effective at removing phospholipids.[6][7] Liquid-Liquid Extraction (LLE) is also a good option for removing salts and polar lipids.[4][6]

Frequently Asked Questions (FAQs)

1. Which ionization source is best for this compound: ESI or APCI?

Atmospheric Pressure Chemical Ionization (APCI) is generally superior to ESI for the analysis of sterols and other moderately to low polarity compounds.[1][8] Studies have shown that APCI provides better sensitivity, more stable signals, and is less prone to ion suppression from complex matrices compared to ESI.[1][2] For some sterols, the signal improvement with APCI can be greater than 137-fold compared to ESI.[1][3] A newer technique, Tube Plasma Ionization (TPI), has also shown performance comparable to APCI and superior to ESI.[2][8]

2. How can I improve the ionization efficiency of this compound without changing the ionization source?

  • Derivatization: Chemical derivatization is a powerful strategy to improve ionization efficiency.[9][10] Derivatizing the hydroxyl groups of this compound can significantly enhance its signal in ESI-MS. Reagents like N,N-dimethylglycine (DMG) have been successfully used for other triols, reacting with the hydroxyl groups to create a more easily ionizable molecule.[10][11]

  • Mobile Phase Optimization: The composition of the mobile phase significantly impacts ESI efficiency.[12]

    • Methanol-based mobile phases often result in less signal suppression for sterols than acetonitrile-based ones.[6]

    • Using volatile additives like ammonium (B1175870) formate (B1220265) can be beneficial.[6]

    • Adjusting the mobile phase pH can also influence ionization, with some studies showing that a basic mobile phase can improve the positive mode signal for certain analytes.[13][14]

3. What is the most effective sample preparation technique to minimize matrix effects?

The choice of sample preparation is critical for reducing matrix effects.[4][15] The effectiveness of common techniques for removing interfering phospholipids from plasma/serum is summarized below.

Sample Preparation TechniqueRelative Effectiveness in Removing PhospholipidsKey Advantages & Disadvantages
Protein Precipitation (PPT) LowAdvantages: Simple, fast. Disadvantages: Prone to high matrix effects as it does not effectively remove many interfering components.[6][7]
Liquid-Liquid Extraction (LLE) MediumAdvantages: Good for removing salts and highly polar lipids.[4][6] Disadvantages: Analyte recovery can be low, particularly for more polar compounds.[7]
Solid-Phase Extraction (SPE) HighAdvantages: Highly effective at removing interfering lipids and provides the cleanest extracts.[6][7] Disadvantages: Can be more time-consuming and costly than PPT or LLE.

4. Should I use an internal standard?

Yes. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the most effective way to correct for variability in ion suppression and matrix effects.[15][16] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression, allowing for accurate and precise quantification based on the analyte-to-IS ratio.[6]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Sterol Cleanup

This protocol is adapted from established methods for cleaning up sterol extracts from biological matrices.[6]

  • Sample Hydrolysis (if necessary): To analyze both free and esterified sterols, perform an alkaline hydrolysis. Add 300 µL of 10N KOH to your sample and incubate at 35°C for 1.5 hours.[6]

  • Initial Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., 1:1 methanol:dichloromethane), vortexing, and collecting the organic layer.[6] Dry the organic extract under a stream of nitrogen.

  • SPE Column Conditioning: Condition an aminopropyl SPE column with 2 x 3 mL of hexane (B92381).

  • Sample Loading: Resuspend the dried extract in approximately 1 mL of hexane and load it onto the conditioned SPE column.

  • Washing: Wash the column with additional hexane to remove nonpolar interferences.

  • Elution: Elute the sterols with a suitable solvent mixture (e.g., hexane with a small percentage of ethyl acetate (B1210297) or isopropanol).

  • Final Preparation: Dry the eluate and reconstitute the sample in the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization with N,N-dimethylglycine (DMG)

This protocol is based on methods used for the derivatization of oxysterols to enhance ESI-MS/MS detection.[10][11]

  • Reagent Preparation: Prepare a solution containing your dried sample extract, N,N-dimethylglycine (DMG), 4-(dimethylamino)pyridine (as a base), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (as a condensing agent) in a suitable organic solvent like dichloromethane.

  • Reaction: Incubate the mixture at room temperature. The incubation time may need to be optimized, but 1-2 hours is a typical starting point.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Extract the derivatized sterols using an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Reconstitution: Dry the organic phase and reconstitute the derivatized sample in the mobile phase for LC-MS/MS analysis. The derivatized this compound will be more readily ionized in positive ESI mode.

Analytical Strategies Overview

The selection of an appropriate analytical workflow is crucial for successfully quantifying this compound while minimizing ion suppression.

AnalyticalStrategies cluster_sample Sample Preparation cluster_analysis Analysis Route cluster_ionization Ionization & Detection Sample Biological Sample (Plasma, Tissue, etc.) LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE PPT Protein Precipitation Sample->PPT Direct Direct Analysis LLE->Direct Deriv Derivatization LLE->Deriv SPE->Direct SPE->Deriv PPT->Direct ESI ESI-MS/MS (Prone to Suppression) Direct->ESI Suboptimal APCI APCI-MS/MS (Recommended) Direct->APCI Good Deriv->ESI Good Deriv->APCI Excellent

Caption: Logical relationships in analytical strategy selection.

References

Technical Support Center: Optimizing Cholestane-3,5,6-triol Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cholestane-3,5,6-triol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of this compound from tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound from tissue homogenates?

The most critical factors include the prevention of auto-oxidation during sample preparation, the efficiency of the extraction method, and the effectiveness of the purification step to remove interfering substances, particularly cholesterol.[1][2][3] this compound is present in very low concentrations compared to cholesterol, and even minor oxidation of cholesterol can lead to artificially high measurements of oxysterols.[3]

Q2: Should I be concerned about the stability of this compound during sample storage and processing?

Yes, like other oxysterols, this compound is susceptible to degradation and artefactual formation.[3][4] It is crucial to minimize exposure to air, light, and high temperatures.[4] Samples should be processed quickly, and the use of antioxidants like butylated hydroxytoluene (BHT) in extraction solvents is highly recommended.[4] Whenever possible, conduct procedures under an inert atmosphere (e.g., nitrogen or argon).[4]

Q3: What is the recommended analytical technique for quantifying this compound?

Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound.[1][5] LC-MS/MS is often preferred due to its high sensitivity and selectivity, and it may not require the derivatization step that is typically necessary for GC-MS analysis.[1][6][7] The use of an isotope-labeled internal standard, such as a deuterated version of this compound, is essential for accurate quantification to correct for losses during sample preparation and analysis.[5]

Q4: Can I use a single extraction method for different types of tissues?

While a general extraction method can be a good starting point, optimization for different tissue types may be necessary.[8] The lipid composition and overall matrix of different tissues can vary significantly, which can impact extraction efficiency.[8] For example, a method optimized for brain tissue may need adjustment for liver tissue.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Low Recovery of this compound

Possible Causes & Solutions

Possible Cause Recommended Solution
Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized to allow for efficient solvent penetration. Mechanical disruption (e.g., using a bead beater or sonicator) is recommended.[9]
Suboptimal Extraction Solvent The choice of solvent is critical. A common and effective method is a two-step extraction, first with a polar solvent like ethanol (B145695) to precipitate proteins and then with a less polar solvent mixture to extract lipids.[9] Alternatively, a monophasic extraction with a mixture like chloroform:methanol (B129727) can be used.[10] For oxysterols, methyl tert-butyl ether (MTBE) has also been shown to be an excellent extraction solvent.[6][11]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE cartridge is appropriate for oxysterol purification and that it is conditioned correctly before loading the sample.[8][9] The elution solvent system must be optimized to selectively elute this compound while retaining cholesterol.
Adsorption to Labware Sterols can adsorb to glass and plastic surfaces, leading to significant losses, especially at low concentrations.[4] Using silanized glassware can help to minimize this issue.[4] It is also good practice to rinse tubes with the final extraction solvent to recover any adsorbed analyte.[4]
Analyte Degradation As mentioned in the FAQs, preventing oxidation is crucial. Always add an antioxidant like BHT to your extraction solvents and work under an inert atmosphere if possible.[4] Process samples on ice to minimize enzymatic degradation.[10]
Problem 2: High Variability Between Replicates

Possible Causes & Solutions

Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize every step of the protocol, from tissue weighing and homogenization to extraction and analysis.[4] Ensure consistent timing, temperatures, and mixing speeds for all samples.[4]
Matrix Effects in LC-MS/MS The complex nature of tissue homogenates can lead to ion suppression or enhancement in the mass spectrometer.[4] A more rigorous sample clean-up, such as an additional SPE step or a different LLE protocol, may be necessary. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to correct for matrix effects.
Instrumental Instability Ensure the analytical instrument (GC-MS or LC-MS/MS) is properly calibrated and maintained. Run quality control (QC) samples throughout the analytical batch to monitor instrument performance.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Tissue Homogenates

This protocol is a generalized procedure and may require optimization for specific tissue types.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Phosphate-buffered saline (PBS), ice-cold

  • Ethanol, absolute, with 0.01% BHT

  • Internal standard solution (e.g., deuterated this compound)

  • Hexane (B92381)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Phenyl-Hexyl)

  • Methanol

  • Water (LC-MS grade)

  • Acetonitrile (B52724)

Procedure:

  • Tissue Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen tissue.

    • Wash the tissue with ice-cold PBS to remove any blood.[9]

    • Add a suitable volume of homogenization buffer or saline and homogenize the tissue on ice.

    • To 100 µL of the tissue homogenate, add the internal standard.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of ethanol (containing BHT) to the homogenate to precipitate proteins.[9]

    • Vortex thoroughly and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

    • Perform a second extraction of the pellet with another 1 mL of ethanol.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition an SPE cartridge with methanol followed by water.[8]

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with a polar solvent (e.g., 70% ethanol) to elute very polar compounds.[9]

    • Elute the oxysterol fraction, including this compound, with a solvent of intermediate polarity (e.g., acetonitrile or methanol).[9]

    • Elute the cholesterol fraction with a non-polar solvent like hexane or ethanol.[9] This step is crucial to remove the bulk of the cholesterol.

  • Sample Preparation for Analysis:

    • Evaporate the oxysterol fraction to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization in Buffer tissue->homogenization is_spike Spike with Internal Standard homogenization->is_spike lle Liquid-Liquid Extraction (e.g., Ethanol) is_spike->lle centrifugation Centrifugation lle->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe wash Wash Step spe->wash elution Elute Oxysterol Fraction wash->elution dry_down Dry Down Under Nitrogen elution->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: Workflow for this compound Recovery.

Troubleshooting Logic for Low Recovery

troubleshooting_low_recovery start Low Recovery of This compound check_is Is the internal standard recovery also low? start->check_is extraction_issue Issue with Extraction/Purification check_is->extraction_issue Yes analytical_issue Potential Analytical Issue check_is->analytical_issue No optimize_homogenization Optimize Homogenization extraction_issue->optimize_homogenization optimize_extraction Optimize Extraction Solvents extraction_issue->optimize_extraction optimize_spe Optimize SPE Protocol extraction_issue->optimize_spe check_oxidation Check for Oxidation (Add Antioxidants) extraction_issue->check_oxidation check_instrument Check Instrument Performance analytical_issue->check_instrument check_matrix Investigate Matrix Effects analytical_issue->check_matrix

Caption: Troubleshooting Decision Tree for Low Recovery.

Formation Pathway of this compound

formation_pathway cholesterol Cholesterol epoxide Cholesterol-5,6-epoxide cholesterol->epoxide Oxidation (Enzymatic or Non-enzymatic) triol This compound epoxide->triol Epoxide Hydrolase

Caption: Biosynthetic Pathway to this compound.

References

addressing interferences in the quantification of Cholestane-3,5,6-triol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cholestane-3,5,6-triol (C-triol).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound?

A1: The main challenges in C-triol quantification stem from its low endogenous concentrations, the presence of isomeric and isobaric interferences, and its susceptibility to auto-oxidation during sample preparation. A significant issue is the potential for C-triol to be artefactually formed from cholesterol during sample work-up, leading to false positives.[1] Additionally, other oxysterols, like 7-ketocholesterol (B24107) (7-KC), are often analyzed alongside C-triol and can present their own analytical challenges.[2]

Q2: Which analytical platforms are most suitable for C-triol quantification?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable techniques.[3]

  • GC-MS: Often requires a derivatization step (e.g., trimethylsilylation) to increase the volatility and thermal stability of C-triol.[4][5][6] It can offer high sensitivity and chromatographic resolution.

  • LC-MS/MS: May not require derivatization, potentially simplifying sample preparation.[7] It provides high selectivity due to the use of multiple reaction monitoring (MRM).[2]

The choice between GC-MS and LC-MS/MS depends on available instrumentation, sample matrix, and desired throughput.[3]

Q3: Why is derivatization necessary for GC-MS analysis of C-triol?

A3: Derivatization is crucial for GC-MS analysis to convert the polar hydroxyl groups of C-triol into less polar, more volatile, and more thermally stable derivatives, typically trimethylsilyl (B98337) (TMS) ethers.[4][5][8] This process improves chromatographic peak shape, reduces analyte adsorption in the GC system, and enhances sensitivity.

Q4: Can C-triol be used as a specific biomarker for Niemann-Pick type C (NPC) disease?

A4: While elevated levels of C-triol are a sensitive biomarker for NPC disease, it is not entirely specific.[2] Significantly high concentrations of C-triol have also been observed in other conditions such as cerebrotendinous xanthomatosis (CTX) and lysosomal acid lipase (B570770) (LAL) deficiency.[1][2][9] Therefore, a diagnosis of NPC should be confirmed with genetic sequencing.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background noise or interfering peaks 1. Contamination from solvents, glassware, or reagents.2. Co-elution of isomeric or isobaric compounds.3. Matrix effects from complex biological samples (e.g., plasma, serum).1. Use high-purity solvents and meticulously clean all glassware. Include procedural blanks in your analytical run.2. Optimize the chromatographic gradient (LC) or temperature program (GC) to improve separation.[5] Consider using a different stationary phase.3. Enhance sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5] An isotope-labeled internal standard is essential to correct for matrix effects.[10]
Poor peak shape (tailing or fronting) 1. Active sites in the GC liner or column.2. Incomplete derivatization (for GC-MS).3. Suboptimal mobile phase pH or composition (for LC-MS).1. Use a deactivated GC liner and ensure the column is properly conditioned. Consider using a retention gap.2. Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent.3. Adjust the mobile phase composition, including additives like formic acid or ammonium (B1175870) formate, to improve peak shape.[3]
Low analyte recovery 1. Inefficient extraction from the sample matrix.2. Analyte degradation during sample processing (e.g., auto-oxidation).3. Loss of analyte during solvent evaporation or SPE steps.1. Optimize the extraction solvent and procedure. Saponification may be required to release esterified oxysterols.[3]2. Minimize sample exposure to air and light. Consider adding antioxidants like butylated hydroxytoluene (BHT) during extraction.3. Use a gentle stream of nitrogen for evaporation and avoid overdrying the sample. Optimize the SPE wash and elution steps to prevent analyte loss. A study showed that 40-60% of material can be lost during work-up.[10]
Inconsistent or non-reproducible results 1. Variability in manual sample preparation steps.2. Unstable instrument performance.3. Degradation of standards or samples over time.1. Use an automated liquid handler for precise reagent dispensing. Ensure consistent timing for all steps.2. Perform regular instrument maintenance and calibration. Monitor system suitability by injecting a standard at the beginning, middle, and end of each batch.3. Store standards and prepared samples at -80°C and avoid repeated freeze-thaw cycles.[2]
False positive C-triol detection 1. Artefactual formation of C-triol from cholesterol during sample preparation.[1]2. Presence of interfering compounds with similar mass transitions.1. Carefully evaluate and optimize sample preparation steps to minimize oxidative conditions. The use of an isotope-labeled internal standard is crucial but may not fully account for this artificial formation.2. Confirm the identity of the peak by comparing retention time and ion ratios with an authentic standard. Ensure high chromatographic resolution to separate C-triol from its isomers.[5]

Experimental Protocols & Quantitative Data

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma

This protocol is a generalized procedure for cleaning up plasma samples prior to GC-MS or LC-MS analysis.

  • Saponification: To 100 µL of plasma, add an internal standard (e.g., cholestane-3β,5α,6β-triol-d7) and 1 mL of 1 M ethanolic potassium hydroxide. Vortex and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters.[3][6]

  • Extraction: After cooling, add 1 mL of water and extract the non-saponifiable lipids twice with 3 mL of n-hexane or another suitable non-polar solvent.[6]

  • SPE Clean-up:

    • Condition an unmodified silica (B1680970) SPE cartridge with n-hexane.

    • Load the combined hexane (B92381) extracts onto the cartridge.

    • Wash the cartridge with a mixture of n-hexane and ethyl acetate (B1210297) to remove cholesterol.

    • Elute the oxysterol fraction, including C-triol, with a more polar solvent mixture (e.g., higher percentage of ethyl acetate or acetone).

  • Derivatization (for GC-MS): Evaporate the eluate to dryness under a stream of nitrogen. Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to form TMS ethers.[4][6]

  • Reconstitution: Reconstitute the dried extract or derivatized sample in a suitable solvent for injection.

Analytical Method Performance

The following table summarizes typical performance metrics for C-triol quantification methods.

ParameterGC-MS Method[4]LC-MS/MS Method[2]
Linearity Range 0.03 - 200 ng/mLNot specified, but used for clinical samples
Limit of Quantification (LOQ) 0.03 ng/mLNot specified
Limit of Detection (LOD) 0.01 ng/mLNot specified
Mean Recovery 98.6%Not specified
Intra-day Precision (CV%) < 15%Not specified
Inter-day Precision (CV%) < 15%Not specified

Visualizations

Workflow for C-triol Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a biological sample.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS Add Internal Standard (IS) Sample->IS Sapon Saponification (Hydrolysis) IS->Sapon LLE Liquid-Liquid Extraction Sapon->LLE SPE Solid-Phase Extraction (Cholesterol Removal) LLE->SPE Evap1 Evaporation SPE->Evap1 Deriv Derivatization (TMS) (for GC-MS) Evap1->Deriv GC Path Recon2 Reconstitution Evap1->Recon2 LC Path Recon1 Reconstitution Deriv->Recon1 GCMS GC-MS Analysis Recon1->GCMS Integ Peak Integration GCMS->Integ LCMS LC-MS/MS Analysis Recon2->LCMS LCMS->Integ Quant Quantification (Calibration Curve) Integ->Quant Report Reporting Quant->Report

References

Technical Support Center: Optimization of Sample Cleanup for Trace Level Detection of Cholestane-3,5,6-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace level detection of Cholestane-3,5,6-triol.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample cleanup techniques for this compound analysis?

A1: The most common sample cleanup techniques for this compound and other oxysterols are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] SPE is often favored for its ability to separate oxysterols from the bulk of cholesterol, which can be present at concentrations up to 1000-fold higher and can interfere with the analysis.[3]

Q2: Why is the removal of cholesterol important during sample preparation?

A2: Cholesterol is a major interference in oxysterol analysis due to its high endogenous concentration.[3] Inefficient removal of cholesterol can lead to the artificial formation of oxysterols through auto-oxidation during sample preparation, leading to inaccurate quantification of trace-level analytes like this compound.[3][4]

Q3: What are the recommended analytical techniques for the detection of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most widely used analytical techniques.[5][6][7] GC-MS often requires a derivatization step to improve the volatility and thermal stability of the analyte.[7] LC-MS/MS offers high sensitivity and specificity without the need for derivatization.[1][2]

Q4: How can I minimize the auto-oxidation of this compound during sample preparation?

A4: To minimize auto-oxidation, it is recommended to add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents.[1] Additionally, processing samples at low temperatures (e.g., on ice) and protecting them from light and air can help reduce artificial oxidation.[8] Prompt separation of cholesterol from oxysterols using SPE is also a crucial step.[3]

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Possible Cause Suggested Solution
Inefficient Extraction Optimize the extraction solvent system. For instance, if using a QuEChERS-based method, adjusting the water proportion can alter the solvent polarity and improve extraction.[9] Consider using multiple extraction steps and pooling the organic phases.[10]
Analyte Loss During SPE Ensure proper conditioning of the SPE cartridge. Insufficient activation can lead to poor retention.[9] Optimize the elution solvent volume to ensure complete elution of the analyte from the sorbent.[9]
Analyte Degradation This compound, like other oxysterols, can be susceptible to degradation.[11] Work under an inert atmosphere (e.g., nitrogen) and use antioxidants like BHT in your solvents.[1][10]
Adsorption to Labware Sterols can adsorb to glass and plastic surfaces, especially at trace levels. Consider silanizing glassware to minimize active adsorption sites.[10]

Issue 2: High Background Noise or Matrix Effects in LC-MS/MS

Possible Cause Suggested Solution
Co-elution of Interfering Compounds Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS/MS analysis.[12] Optimize the chromatographic separation to resolve this compound from co-eluting matrix components.[2] Modifying the mobile phase composition or gradient can be effective.
Insufficient Sample Cleanup The presence of phospholipids (B1166683) and other endogenous lipids is a primary source of matrix effects.[13] Employ a more rigorous sample cleanup protocol, such as a two-step SPE process or phospholipid removal strategies.[3][13]
Sample Dilution If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[14]
Use of Isotope-Labeled Internal Standard A stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of this compound and other oxysterols.

Table 1: Recovery Rates of this compound and Related Oxysterols

AnalyteSample MatrixCleanup MethodAnalytical MethodMean Recovery (%)Reference
This compoundPlasmaAlkaline Saponification, LLEGC-MS98.6[7]
Various OxysterolsPlasmaSPELC-MS/MS85 - 110[5][6]
5,6-EC, CT, OCDOSerumSPEGC-MS40 - 60 (loss)[11]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodLODLOQSample MatrixReference
GC-MS0.01 ng/mL0.03 ng/mLPlasma[7]
HPLC-MS< 1 ng/mL-Plasma[5][6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Oxysterol Cleanup from Plasma

This protocol is a generalized procedure based on common practices for isolating oxysterols from plasma.[1][3]

  • Protein Precipitation: To 200 µL of plasma, add 800 µL of ice-cold acetone (B3395972) containing an antioxidant like 50 µg/mL BHT. Vortex and incubate at -20°C for at least 2 hours to precipitate proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and dry it under a stream of nitrogen.

  • SPE Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) by washing with n-hexane.

  • Sample Loading: Resuspend the dried extract in a small volume of a non-polar solvent like isopropanol (B130326) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with n-hexane to remove cholesterol and other non-polar lipids. A subsequent wash with a slightly more polar solvent like n-hexane:isopropanol (99:1, v/v) can further remove interferences.[1]

  • Elution: Elute the oxysterol fraction, including this compound, with a more polar solvent mixture, such as dichloromethane:methanol (1:1, v/v).[1]

  • Final Preparation: Dry the eluted fraction under nitrogen and reconstitute it in a suitable solvent for LC-MS/MS or GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) and Derivatization for GC-MS Analysis

This protocol is based on a method for the determination of this compound in plasma.[7]

  • Saponification: To a plasma sample, add an internal standard and perform alkaline saponification.

  • Extraction: Extract the this compound from the saponified sample using a non-polar organic solvent such as carbon tetrachloride.

  • Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS), to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. This step is crucial for making the analyte volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.

Visualizations

experimental_workflow_spe cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetone + BHT) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant dry_down1 Dry under Nitrogen supernatant->dry_down1 load Load Sample dry_down1->load condition Condition SPE Cartridge (n-hexane) condition->load wash Wash (n-hexane/isopropanol) load->wash elute Elute Oxysterols (DCM/Methanol) wash->elute dry_down2 Dry under Nitrogen elute->dry_down2 reconstitute Reconstitute dry_down2->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis troubleshooting_low_recovery cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_stability Analyte Stability cluster_adsorption Adsorption start Low Analyte Recovery q1 Is extraction solvent optimized? start->q1 s1 Adjust solvent polarity. Perform multiple extractions. q1->s1 No q2 Is SPE protocol optimized? q1->q2 Yes s1->q2 s2 Ensure proper cartridge conditioning. Optimize elution volume. q2->s2 No q3 Is the analyte degrading? q2->q3 Yes s2->q3 s3 Use antioxidants (BHT). Work under inert atmosphere. q3->s3 Yes q4 Is analyte adsorbing to labware? q3->q4 No s3->q4 s4 Silanize glassware. q4->s4 Yes

References

enhancing the chromatographic separation of Cholestane-3,5,6-triol from other oxysterols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of oxysterols. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the chromatographic separation of Cholestane-3,5,6-triol and other related oxysterols. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for separating this compound from other oxysterols?

A1: The most prevalent methods for the analysis of this compound and other oxysterols are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] HPLC-MS/MS is often preferred for its sensitivity and ability to analyze samples without derivatization, while GC-MS typically requires derivatization to increase the volatility of the analytes.[5]

Q2: Why is the separation of oxysterol isomers so challenging?

A2: The separation of oxysterol isomers is difficult due to their structural similarity.[1] Many oxysterols are epimers or positional isomers with very similar physicochemical properties, leading to co-elution in chromatographic systems.[6][7] For instance, resolving 7α- and 7β-hydroxycholesterol can be particularly challenging.[6]

Q3: What is derivatization and how can it improve the separation of this compound?

A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For oxysterols, derivatization is often employed to improve ionization efficiency and sensitivity in mass spectrometry, and it can also alter the chromatographic behavior of the analytes, potentially improving separation.[2][6][7][8] Common derivatizing agents for oxysterols include dimethylglycine (DMG) and Girard P/T reagents, which introduce a charged group into the molecule.[6][8] For GC-MS analysis, trimethylsilylation is a common derivatization technique to increase the volatility of the oxysterols.

Q4: What are some alternative chromatographic techniques for challenging oxysterol separations?

A4: For particularly difficult separations of oxysterol isomers, alternative techniques such as Supercritical Fluid Chromatography (SFC) and Two-Dimensional Liquid Chromatography (2D-LC) can be beneficial.[9] SFC often provides unique selectivity for lipid isomers, while 2D-LC enhances resolution by employing two columns with different separation mechanisms.[9]

Troubleshooting Guides

Problem 1: Poor Resolution and Co-elution of this compound with other Oxysterols

This is a frequent issue where this compound and other oxysterols, particularly isomers, elute at very similar or identical retention times, making accurate quantification difficult.

Troubleshooting Workflow:

G start Start: Poor Resolution/ Co-elution mobile_phase Optimize Mobile Phase - Change organic modifier (ACN vs. MeOH) - Adjust gradient slope - Modify additive (e.g., formic acid %) start->mobile_phase check_resolution Resolution Improved? mobile_phase->check_resolution Re-analyze column_chem Change Stationary Phase - C18 to Phenyl-Hexyl or Biphenyl - Different C18 Brand/Chemistry temperature Adjust Column Temperature - Lower temperature may improve resolution column_chem->temperature derivatization Consider Derivatization - DMG or Girard P/T for LC-MS - Silylation for GC-MS column_chem->derivatization column_chem->check_resolution Re-analyze temperature->check_resolution Re-analyze derivatization->check_resolution Re-analyze check_resolution->column_chem No end_good End: Successful Separation check_resolution->end_good Yes alternative_tech Consider Alternative Techniques - 2D-LC - SFC check_resolution->alternative_tech Still No

Caption: Troubleshooting workflow for poor resolution and co-elution.

Problem 2: Low Sensitivity or Poor Peak Shape for this compound

This can manifest as broad, tailing, or split peaks, or a low signal-to-noise ratio, hindering accurate detection and quantification.

Troubleshooting Workflow:

G start Start: Low Sensitivity/ Poor Peak Shape sample_prep Review Sample Preparation - Optimize SPE cleanup - Check for sample overload - Ensure complete derivatization (if used) start->sample_prep check_signal Signal/Peak Shape Improved? sample_prep->check_signal Re-analyze lc_system Check LC System - Look for leaks - Ensure proper connections (no dead volume) - Clean injector and sample loop ms_params Optimize MS Parameters - Adjust ionization source settings - Optimize collision energy lc_system->ms_params lc_system->check_signal Re-analyze ms_params->check_signal Re-analyze check_signal->lc_system No end_good End: Improved Signal check_signal->end_good Yes column_issue Consider Column Degradation - Flush column - Replace with new column check_signal->column_issue Still No

Caption: Troubleshooting workflow for low sensitivity and poor peak shape.

Data Presentation

The following tables summarize quantitative data from various studies on oxysterol separation.

Table 1: HPLC Methods and Performance for Oxysterol Analysis

Analyte(s)ColumnMobile PhaseGradient ProgramPerformanceReference
7 OxysterolsAgilent InfinityLab Poroshell 120 phenyl-hexyl (2.1 × 100 mm, 2.7 µm)A: 0.3% Formic acid in WaterB: Methanol (B129727)0-1 min, 20-80% B; 1-9 min, 80-90% B; 9-11 min, 90-95% B; 11-11.01 min, 95-20% B; 11.01-12 min, 20% BGood linearity, precision, and recovery reported.[4][10]
8 OxysterolsWaters Acquity UPLC BEH C8 (2.1 x 100 mm, 1.7 µm)A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile0-0.5 min, 70% B; 0.5-8.5 min, 70-80% B; 8.5-9 min, 80-98% B; 9-10.5 min, 98% B; 10.5-10.6 min, 98-70% B; 10.6-12 min, 70% BOptimal separation at 25°C.[11]
8 OxysterolsWaters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol0-2 min, 75% B; 2-22 min, 75-98% B; 22-30 min, 98% B; 30-30.1 min, 98-75% B; 30.1-33 min, 75% BGood resolution of 5,6α- and 5,6β-epoxycholesterol.[12]

Table 2: GC-MS Method and Performance for this compound Analysis

AnalyteDerivatizationColumnPerformanceReference
This compound (C-triol)TrimethylsilylationFused silica (B1680970) capillary with nonpolar silicone stationary phaseLinearity: 0.03-200 ng/mLLOQ: 0.03 ng/mLLOD: 0.01 ng/mL[4][13]

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of Oxysterols

This protocol is a generalized procedure based on common practices for oxysterol analysis.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spike plasma/serum sample with an appropriate internal standard (e.g., deuterated this compound).

  • Perform protein precipitation with a suitable organic solvent (e.g., methanol).

  • Centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18).

  • Wash the cartridge to remove interfering substances.

  • Elute the oxysterols with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. Chromatographic Conditions

  • Column: Reversed-phase column (e.g., C18 or Phenyl-Hexyl, ~2.1 x 100 mm, <3 µm).

  • Mobile Phase A: Water with 0.1-0.3% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1-0.3% formic acid.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 25-40 °C.

  • Injection Volume: 5-10 µL.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramp up to a high percentage to elute the hydrophobic oxysterols, and then return to the initial conditions for re-equilibration. The specific gradient profile needs to be optimized for the specific analytes and column used.

3. Mass Spectrometry Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and other target oxysterols.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Serum Sample spike Spike with Internal Standard sample->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (Reversed-Phase) reconstitute->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data_analysis Data Analysis - Peak Integration - Quantification ms->data_analysis Data Acquisition

Caption: General workflow for HPLC-MS/MS analysis of oxysterols.

Protocol 2: GC-MS Analysis of this compound

This protocol is a generalized procedure based on common practices for GC-MS analysis of oxysterols.

1. Sample Preparation and Derivatization

  • Spike plasma/serum sample with a deuterated internal standard for this compound.

  • Perform alkaline saponification to hydrolyze any esterified oxysterols.

  • Extract the free oxysterols using a non-polar solvent (e.g., hexane (B92381) or carbon tetrachloride).

  • Evaporate the solvent to dryness.

  • Perform derivatization by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heating to form trimethylsilyl (B98337) (TMS) ethers.

2. GC Conditions

  • Column: A nonpolar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the oxysterols. An example program could be: start at a lower temperature (e.g., 180 °C), hold for a short period, then ramp up to a higher temperature (e.g., 280-300 °C) and hold.

3. MS Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring specific m/z values for the TMS-derivatized this compound and the internal standard.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis sample Plasma/Serum Sample spike Spike with Internal Standard sample->spike saponification Alkaline Saponification spike->saponification extraction Solvent Extraction saponification->extraction evaporate Evaporation extraction->evaporate derivatization TMS Derivatization evaporate->derivatization gc GC Separation derivatization->gc ms MS Detection (EI, SIM) gc->ms data_analysis Data Analysis - Peak Integration - Quantification ms->data_analysis Data Acquisition

Caption: General workflow for GC-MS analysis of this compound.

References

improving the limit of detection for Cholestane-3,5,6-triol in clinical samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of Cholestane-3,5,6-triol in clinical samples. Our goal is to help you improve the limit of detection and achieve accurate, reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Possible Cause Suggested Solution
Low or No Signal for this compound Inefficient extraction from the sample matrix.- Ensure complete protein precipitation if using a protein precipitation method. - Optimize the liquid-liquid extraction solvent and pH. Hexane or carbon tetrachloride are commonly used.[1] - Consider solid-phase extraction (SPE) for cleaner samples and better recovery.
Incomplete derivatization (for GC-MS).- Ensure derivatization reagents (e.g., for trimethylsilylation) are fresh and anhydrous. - Optimize the reaction time and temperature. - Thoroughly dry the sample extract before adding the derivatization reagent.
Analyte degradation.- this compound can be sensitive to heat and light. Minimize exposure during sample preparation. - Store samples and extracts at low temperatures (-20°C or -80°C).
High Background or Interfering Peaks Matrix effects from complex clinical samples (e.g., plasma, serum).- Improve sample cleanup using SPE. - Use a more selective detection method, such as tandem mass spectrometry (MS/MS), with multiple reaction monitoring (MRM). - Dilute the sample, if the analyte concentration allows, to reduce matrix effects.
Contamination from labware or reagents.- Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Run procedural blanks to identify sources of contamination.
Co-elution with other oxysterols or lipids.- Optimize the chromatographic gradient (for LC-MS) or temperature program (for GC-MS) to improve separation. - Consider a different chromatographic column with a different selectivity.
Poor Reproducibility (High %RSD) Inconsistent sample preparation.- Use an internal standard (e.g., a deuterated analog of this compound) to correct for variability in extraction and derivatization. - Ensure precise and consistent handling of all samples and standards.
Fluctuations in instrument performance.- Allow the instrument to stabilize before analysis. - Regularly perform system suitability tests to ensure consistent performance.
Artificially High this compound Levels Auto-oxidation of cholesterol during sample preparation.- Add an antioxidant, such as butylated hydroxytoluene (BHT), to the sample at the earliest stage of preparation. - Minimize sample exposure to air and light. - Process samples on ice or at reduced temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in clinical samples?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive methods for the quantification of this compound. GC-MS often requires derivatization to make the analyte volatile, but can achieve very low limits of detection.[1] LC-MS/MS can often analyze the compound without derivatization, though derivatization with reagents like N,N-dimethylglycine can improve ionization efficiency and thus sensitivity. The choice of method may depend on the available instrumentation, sample throughput requirements, and the specific matrix being analyzed.

Q2: How can I improve the limit of detection (LOD) for my assay?

To improve the LOD, consider the following:

  • Optimize Sample Preparation: A more efficient extraction and cleanup procedure will result in a more concentrated and cleaner sample, leading to a better signal-to-noise ratio.

  • Enhance Ionization (for MS-based methods): For LC-MS/MS, experiment with different ionization sources (e.g., APCI or ESI) and mobile phase additives to improve the ionization of this compound. Derivatization can also significantly enhance signal intensity.

  • Instrument Parameters: Optimize the mass spectrometer settings, such as collision energy and dwell time for MRM transitions, to maximize signal intensity.

  • Chromatography: Improve peak shape and reduce baseline noise by optimizing the chromatographic conditions. Sharper peaks are taller for the same amount of analyte, leading to better sensitivity.

Q3: Is an internal standard necessary for the analysis of this compound?

Yes, using a stable isotope-labeled internal standard (e.g., d7-Cholestane-3,5,6-triol) is highly recommended. An internal standard that is added to the sample at the beginning of the workflow will co-elute with the analyte and can compensate for variations in sample extraction, derivatization, and instrument response, leading to more accurate and precise quantification.

Q4: What are the common pitfalls in sample preparation for this compound analysis?

A major pitfall is the artificial formation of oxysterols, including this compound, through the auto-oxidation of cholesterol, which is highly abundant in clinical samples. To mitigate this, it is crucial to add an antioxidant like BHT to the sample as early as possible and to minimize exposure to heat, light, and air during processing. Incomplete saponification of cholesteryl esters can also lead to an underestimation of the total this compound concentration.

Data Presentation

Table 1: Comparison of Analytical Methods for the Quantification of this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Saponification, Liquid-Liquid Extraction, Derivatization (e.g., Trimethylsilylation)Protein Precipitation or Liquid-Liquid Extraction, Optional Derivatization
Limit of Detection (LOD) ~0.01 ng/mL[1]~1 ng/mL
Limit of Quantification (LOQ) ~0.03 ng/mL[1]~3 ng/mL
Throughput Lower, due to longer run times and derivatization stepHigher, with faster chromatographic runs
Selectivity High, especially with selected ion monitoring (SIM)Very high, with multiple reaction monitoring (MRM)

Experimental Protocols

Protocol 1: Analysis of this compound in Human Plasma by GC-MS

This protocol is a general guideline and may require optimization for specific instrumentation and sample types.

  • Sample Preparation:

    • To 100 µL of plasma, add an appropriate amount of a deuterated internal standard.

    • Add an antioxidant (e.g., BHT in ethanol).

    • Perform alkaline saponification by adding ethanolic KOH and incubating at an elevated temperature to hydrolyze cholesteryl esters.[1]

    • After cooling, perform a liquid-liquid extraction with a non-polar solvent such as carbon tetrachloride or hexane.[1]

    • Separate the organic layer and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent.

    • Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS)) and incubate to form the trimethylsilyl (B98337) ether derivatives.

  • GC-MS Analysis:

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimize a temperature gradient to separate this compound from other sample components.

    • MS Detection: Use selected ion monitoring (SIM) to monitor characteristic ions of the derivatized this compound and its internal standard for sensitive and selective detection.

Protocol 2: Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • To 50 µL of plasma, add an appropriate amount of a deuterated internal standard and an antioxidant.

    • Perform protein precipitation by adding a solvent like methanol, followed by vortexing and centrifugation.

    • Alternatively, perform a liquid-liquid extraction with a solvent such as methyl tert-butyl ether (MTBE).

    • Collect the supernatant/organic layer and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium (B1175870) formate.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • MS Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

    • MS Detection: Employ multiple reaction monitoring (MRM) for sensitive and selective quantification of this compound and its internal standard.

Visualizations

Cholestane_Triol_Metabolic_Pathway Cholesterol Cholesterol Epoxide Cholesterol-5,6-epoxide Cholesterol->Epoxide Oxidation Triol This compound Epoxide->Triol Cholesterol-5,6-epoxide hydrolase (ChEH)

Caption: Metabolic pathway of this compound formation from cholesterol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample Saponification Alkaline Saponification Sample->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Derivatization Trimethylsilylation Extraction->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry (SIM) GC->MS Data Data Analysis MS->Data

Caption: General experimental workflow for GC-MS analysis of this compound.

References

strategies to prevent degradation of Cholestane-3,5,6-triol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cholestane-3,5,6-triol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and stability assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

A1: For long-term storage, this compound should be stored at -20°C or colder in a tightly sealed container. For short-term storage, it can be kept at 2-8°C. It is crucial to protect the compound from light and oxygen to minimize degradation.

Q2: How does exposure to light and air affect the stability of this compound?

A2: this compound, like other oxysterols, is susceptible to autoxidation, a process accelerated by light and oxygen. This can lead to the formation of various degradation products, including ketone derivatives, which may alter the biological activity of the compound.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation pathways for this compound under storage conditions are not extensively documented, based on the chemistry of similar oxysterols, further oxidation is the most likely degradation route. This could involve the oxidation of the hydroxyl groups at positions 3, 5, and 6 to form ketone functionalities, potentially leading to compounds such as 7-keto-cholestane-3,5,6-triol or cholestane-3,5,6-trione.

Q4: Do the degradation products of this compound have biological activity?

A4: Yes, the degradation products of oxysterols can be biologically active and may interfere with experimental results. For instance, 7-ketocholesterol, a related oxysterol, is known to induce eryptosis (a form of red blood cell death) through pathways involving NADPH oxidase and nitric oxide synthase activation.[1] Therefore, it is critical to use high-purity this compound and to handle it properly to avoid the formation of such confounding factors.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). These methods can separate the parent compound from potential impurities and degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of this compound.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 2: Poor solubility or precipitation of this compound in solvent.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect Solvent This compound is soluble in organic solvents like ethanol, methanol, and DMSO. Ensure you are using an appropriate solvent for your application.
Low Temperature If the compound has been stored at low temperatures, allow it to warm to room temperature before dissolving. Sonication can also aid in dissolution.
Supersaturation Avoid preparing highly concentrated stock solutions that may precipitate upon storage. It is better to prepare fresh solutions or store in smaller aliquots.

Experimental Protocols

Protocol 1: Stability Testing of this compound using GC-MS

This protocol outlines a method for conducting an accelerated stability study of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., toluene (B28343) or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into amber glass vials to protect from light.

  • Divide the aliquots into different storage conditions to be tested (e.g., -20°C, 4°C, and 40°C).

2. Stability Study Timepoints:

  • Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

3. Sample Analysis by GC-MS:

  • Derivatization:

    • Take a known volume of the this compound solution and evaporate the solvent under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and an appropriate solvent (e.g., pyridine).

    • Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.

  • GC-MS Conditions:

    • Column: Use a nonpolar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 280°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 180°C), ramp up to a final temperature (e.g., 300°C) at a controlled rate.

    • Carrier Gas: Helium.

    • MS Detection: Use selected ion monitoring (SIM) mode for quantification of the parent compound and potential degradation products.

4. Data Analysis:

  • Quantify the peak area of the this compound-TMS derivative at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

  • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Data Presentation:

Storage ConditionTime (weeks)% this compound Remaining
-20°C 0100
1
2
4
8
4°C 0100
1
2
4
8
40°C 0100
1
2
4
8

Signaling Pathways and Logical Relationships

Hypothesized Degradation Pathway of this compound

The following diagram illustrates a hypothesized degradation pathway of this compound based on common autoxidation reactions of sterols.

G Hypothesized Degradation of this compound C356T This compound Oxidation Oxidation (Light, O2, Heat) C356T->Oxidation Keto_products Ketone Degradation Products (e.g., 7-keto-cholestane-3,5,6-triol, cholestane-3,5,6-trione) Oxidation->Keto_products

Caption: Hypothesized oxidative degradation of this compound.

Signaling Pathways Affected by this compound and its Potential Degradation Products

This diagram illustrates the known signaling pathways affected by this compound and the potential interference from its degradation products.

G Cellular Effects of this compound and Degradation Products cluster_0 This compound cluster_1 Potential Degradation Products C356T This compound Apoptosis Apoptosis Induction C356T->Apoptosis Neuroprotection Neuroprotection (NMDA Receptor Modulation) C356T->Neuroprotection ER_Stress ER Stress & Autophagy C356T->ER_Stress Deg_Prod Degradation Products (e.g., 7-keto derivatives) Eryptosis Eryptosis Deg_Prod->Eryptosis Oxidative_Stress Oxidative Stress Deg_Prod->Oxidative_Stress Interference Potential Experimental Interference Eryptosis->Interference Oxidative_Stress->Interference

Caption: Known and potential cellular effects.

References

validation of analytical methods for Cholestane-3,5,6-triol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analytical validation of methods to quantify Cholestane-3,5,6-triol.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The two most powerful and widely used analytical techniques for the quantification of this compound and other oxysterols are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Both methods offer high sensitivity and selectivity, crucial for accurately measuring this specific triol in complex biological matrices.

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: Derivatization is a critical step in the GC-MS analysis of this compound to increase its volatility and thermal stability.[1] The hydroxyl groups in the molecule make it relatively non-volatile. Converting these hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, for example, makes the molecule more suitable for gas chromatography, allowing it to be vaporized without degradation and to travel through the GC column.[2]

Q3: What are the advantages of LC-MS/MS over GC-MS for this compound analysis?

A3: LC-MS/MS generally offers higher throughput due to shorter analysis times and often does not require the derivatization step that is mandatory for GC-MS.[1] This simplifies the sample preparation process and can reduce the potential for analytical variability. LC-MS/MS is also well-suited for a broad range of oxysterols, including both free and esterified forms.[1]

Q4: What are typical sample matrices for this compound analysis?

A4: this compound is often quantified in various biological samples, including plasma, serum, and cells.[2][3] The choice of matrix depends on the specific research question, for instance, its use as a biomarker for Niemann-Pick type C disease often involves its measurement in plasma.[2]

Q5: How should samples containing this compound be stored to ensure stability?

A5: For long-term stability, samples containing this compound should be stored at -20°C.[4] Studies on the stability of similar oxysterols suggest that storage at low temperatures is crucial to prevent degradation or autooxidation.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape in GC-MS Incomplete derivatization.Ensure the derivatization reagent is fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature.[1]
Active sites in the GC inlet or column.Use a deactivated inlet liner and perform regular column conditioning. Consider using a retention gap.
Low Signal Intensity in LC-MS/MS Inefficient ionization.For ESI, derivatization might be necessary to improve sensitivity.[1] Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature).
Matrix effects (ion suppression or enhancement).Improve sample cleanup procedures (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard to compensate for matrix effects.[6]
High Background Noise Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents. Thoroughly clean all glassware and use dedicated labware for oxysterol analysis.
Carryover from previous injections.Implement a robust wash cycle for the autosampler and injection port between samples.
Inconsistent Results/Poor Reproducibility Variability in sample preparation.Ensure consistent timing and execution of all sample preparation steps, especially saponification and extraction.[1][7] Use of an internal standard is critical.[6]
Sample degradation.Minimize sample exposure to light and heat during preparation. Store extracts at low temperatures if analysis is not immediate.
False Positives Artefactual formation of this compound during sample preparation.It has been reported that C-triol can be formed as an artifact from cholesterol during sample preparation.[8] Carefully evaluate and optimize sample workup conditions to minimize this.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A validated method for the determination of this compound in plasma has been developed for the screening of Niemann-Pick type C disease.[2]

  • Sample Preparation:

    • Saponification: Plasma samples are subjected to alkaline saponification to hydrolyze cholesteryl esters and liberate the free triol.[2]

    • Extraction: The this compound is then extracted from the aqueous matrix using an organic solvent like carbon tetrachloride.[2]

  • Derivatization:

    • The extracted sample is dried, and the residue is derivatized to form trimethylsilyl (TMS) ethers, making the analyte volatile for GC analysis.[2]

  • GC-MS Analysis:

    • Column: A nonpolar fused silica (B1680970) capillary column is typically used.[2]

    • Carrier Gas: Helium is a common carrier gas.[7]

    • Injection: Splitless injection is often employed for trace analysis.[7]

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes.[7]

    • Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides a high-throughput alternative for oxysterol analysis.[1]

  • Sample Preparation:

    • Extraction: A liquid-liquid extraction is performed to isolate the lipid fraction containing the oxysterols.[1]

    • For the analysis of total this compound (free and esterified), a saponification step is required prior to extraction.[1]

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is commonly used for separation.[1]

    • Mobile Phase: A gradient of water with a small amount of formic acid (to aid ionization) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed.[1]

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. ESI may require derivatization for optimal sensitivity.[1]

    • Detection: Tandem mass spectrometry (MS/MS) is used for detection, providing high selectivity and quantitative accuracy.

Quantitative Data Summary

Parameter GC-MS LC-MS/MS
Derivatization Generally Required[1]Often Not Required[1]
Throughput Lower[1]Higher[1]
Sensitivity High[1]High, can be enhanced with derivatization[1]
Selectivity High, especially with MS/MS[1]High (due to MS/MS)[1]
Linear Range (Example) 0.03-200 ng/mL[2]Not specified in the provided results
Limit of Quantification (LOQ) (Example) 0.03 ng/mL[2]Not specified in the provided results
Intra-day Precision (%CV) (Example) < 15%[2]Not specified in the provided results
Inter-day Precision (%CV) (Example) < 15%[2]Not specified in the provided results

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample saponification Alkaline Saponification plasma->saponification extraction Liquid-Liquid Extraction saponification->extraction derivatization Derivatization (TMS ethers) extraction->derivatization gcms GC-MS System derivatization->gcms data Data Acquisition & Quantification gcms->data

Caption: GC-MS workflow for this compound.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample extraction Liquid-Liquid Extraction sample->extraction lcms LC-MS/MS System extraction->lcms data Data Acquisition & Quantification lcms->data

Caption: LC-MS/MS workflow for this compound.

troubleshooting_logic start Inconsistent Results? check_prep Review Sample Preparation Protocol start->check_prep Yes check_is Verify Internal Standard Addition check_prep->check_is check_stability Assess Sample Stability check_is->check_stability check_system Evaluate System Performance check_stability->check_system recalibrate Recalibrate Instrument check_system->recalibrate Drift? maintenance Perform System Maintenance check_system->maintenance Failure?

References

Validation & Comparative

validation of Cholestane-3,5,6-triol as a biomarker for Niemann-Pick C disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison Guide for Researchers and Drug Development Professionals

Niemann-Pick disease type C (NPC) is a rare, neurodegenerative lysosomal storage disorder characterized by the accumulation of unesterified cholesterol in lysosomes. The complex and heterogeneous clinical presentation of NPC often leads to diagnostic delays. The discovery of specific biomarkers has revolutionized the diagnostic landscape, offering less invasive and more rapid alternatives to traditional methods like filipin (B1216100) staining of skin fibroblasts. Among these, cholestane-3,5,6-triol (C-triol) has emerged as a key diagnostic marker. This guide provides a comprehensive validation of C-triol as a biomarker for NPC, comparing its performance with other available markers, and presenting supporting experimental data and protocols.

Performance Comparison of Biomarkers for Niemann-Pick C Disease

This compound has demonstrated high sensitivity in detecting NPC. However, its specificity is not absolute, with elevated levels observed in other lysosomal storage diseases. This necessitates a comparative analysis with other biomarkers to provide a complete diagnostic picture.

BiomarkerPrincipleSensitivitySpecificityAdvantagesLimitations
This compound (C-triol) A non-enzymatic oxidation product of cholesterol that accumulates due to impaired intracellular cholesterol trafficking.High (approaching 100% in some studies)[1][2]Moderate to High (88.7% - 93.4%)[2]Well-established with extensive validation[3][4]; Detects both NPC1 and NPC2[4][5]; Less invasive than fibroblast analysis.Elevated in other conditions such as cerebrotendinous xanthomatosis (CTX) and lysosomal acid lipase (B570770) (LAL) deficiency[6][7]; Potential for artifactual formation during sample preparation[2].
7-Ketocholesterol (B24107) (7-KC) Another oxysterol formed from the oxidation of cholesterol.HighLowOften measured alongside C-triol.Very unspecific, with elevated levels in a wide range of diseases[6][7].
N-palmitoyl-O-phosphocholineserine (PPCS) A lysosphingolipid that accumulates in NPC.HighModerateCan be detected in dried blood spots.Less specific than TCG, with some overlap with normal subjects[8].
Trihydroxycholanic acid glycinate (B8599266) (TCG) A bile acid metabolite of C-triol.High (0.9945)High (0.9982)Considered more specific than C-triol and PPCS[3][8]; Suitable for newborn screening from dried blood spots[3][9][10].A newer biomarker with less extensive long-term data compared to C-triol.

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of this compound and its comparison with other biomarkers in the diagnosis of Niemann-Pick C disease.

Table 1: Performance Metrics of Key NPC Biomarkers

BiomarkerSensitivity (%)Specificity (%)Area Under the Curve (AUC)
This compound (C-triol)100[2]93.4[2]0.997[11]
7-Ketocholesterol (7-KC)HighLow0.9907[3]
N-palmitoyl-O-phosphocholineserine (PPCS)HighModerateNot consistently reported
Trihydroxycholanic acid glycinate (TCG)99.4599.82Superior to C-triol and PPCS[3]

Table 2: Plasma Concentrations of Oxysterols in NPC Patients and Controls (ng/mL)

AnalyteNPC Patients (Range)Control Subjects (Range)
This compound (C-triol)34 - 98 (late infantile, juvenile, adult)[1]1.1 - 21.9[12]
7-Ketocholesterol (7-KC)73 - 203 (late infantile, juvenile, adult)[1]3.8 - 39.8[12]

Experimental Protocols

Accurate quantification of this compound and other biomarkers is critical for their clinical utility. The most common methods employed are High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for this compound Quantification by GC-MS

This protocol is a summary of a validated method for C-triol analysis in plasma.

  • Sample Preparation:

    • 1440 plasma samples are subjected to alkaline saponification.

  • Extraction:

    • C-triol is extracted from the saponified plasma using carbon tetrachloride.

  • Derivatization:

    • The extracted C-triol is transformed into its trimethylsilyl (B98337) ether derivatives. This step is crucial for volatility and thermal stability required for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a fused silica (B1680970) capillary column with a nonpolar silicone stationary phase.

    • The separated compounds are detected by a mass spectrometer.

  • Quantification:

    • Isotope dilution is used for accurate quantification.

    • The method is linear over a concentration range of 0.03-200 ng/mL.

    • The limit of quantification (LOQ) is 0.03 ng/mL, and the limit of detection (LOD) is 0.01 ng/mL[11].

Protocol for this compound and 7-Ketocholesterol Quantification by HPLC-ESI-MS/MS

This protocol outlines a method for the simultaneous analysis of C-triol and 7-KC in plasma.

  • Sample Preparation:

    • Plasma samples are analyzed.

  • Derivatization:

    • C-triol and 7-KC are derivatized to their mono-dimethylglycine derivatives to enhance ionization efficiency and chromatographic separation.

  • HPLC-ESI-MS/MS Analysis:

    • The derivatized oxysterols are separated using a high-performance liquid chromatography system.

    • Detection and quantification are performed using an electrospray ionization tandem mass spectrometer.

  • Method Validation:

    • The calibration curve is linear from 3 to 800 ng/mL.

    • The limit of detection (LOD) is 1 ng/mL, and the limit of quantification (LOQ) is 3 ng/mL for both compounds.

    • Within-day and between-day imprecision is less than 6% for C-triol and less than 8% for 7-KC[1].

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound Formation in Niemann-Pick C Disease

In NPC, mutations in the NPC1 or NPC2 genes lead to the accumulation of unesterified cholesterol in late endosomes and lysosomes. This accumulation is thought to induce oxidative stress, leading to the non-enzymatic oxidation of cholesterol to various oxysterols, including C-triol.

NPC_Metabolism cluster_blood Bloodstream Cholesterol Accumulated Cholesterol OxidativeStress Oxidative Stress (ROS) Cholesterol->OxidativeStress Ctriol This compound (C-triol) OxidativeStress->Ctriol Non-enzymatic Oxidation ElevatedCtriol Elevated Plasma C-triol Ctriol->ElevatedCtriol Release

Caption: Formation of this compound in NPC.

Diagnostic Workflow for Niemann-Pick C Disease

The current recommended diagnostic workflow for NPC integrates clinical suspicion with biomarker analysis and genetic testing for confirmation.

NPC_Diagnosis_Workflow Start Clinical Suspicion of NPC Biomarker Biomarker Analysis (Plasma C-triol, TCG, etc.) Start->Biomarker Positive Positive Biomarker Result Biomarker->Positive Elevated Negative Negative Biomarker Result Biomarker->Negative Normal Genetics NPC1/NPC2 Gene Sequencing Positive->Genetics ConsiderOther Consider Other Diagnoses Negative->ConsiderOther Confirm Confirmed NPC Diagnosis Genetics->Confirm Pathogenic Variants Identified

Caption: Recommended diagnostic workflow for NPC.

Conclusion

This compound is a highly sensitive and well-validated biomarker for Niemann-Pick disease type C. While it lacks complete specificity, its integration into a diagnostic workflow that includes other biomarkers like TCG and is followed by genetic confirmation provides a powerful and minimally invasive approach to diagnosing this complex disorder. The detailed experimental protocols and understanding of its metabolic origin further solidify its role in both clinical diagnostics and future therapeutic monitoring. Researchers and drug development professionals can confidently utilize C-triol as a reliable tool in the study and management of Niemann-Pick C disease.

References

A Comparative Analysis of Cholestane-3,5,6-triol and 7-ketocholesterol as Diagnostic Biomarkers for Niemann-Pick Disease, Type C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niemann-Pick disease, Type C (NPC) is a rare, autosomal recessive neurovisceral lysosomal storage disorder characterized by impaired intracellular cholesterol trafficking. This leads to the accumulation of unesterified cholesterol and other lipids in various tissues, resulting in a heterogeneous clinical presentation that makes diagnosis challenging. In recent years, the measurement of specific oxysterols, which are oxidation products of cholesterol, has emerged as a valuable tool for the diagnosis of NPC. This guide provides a detailed comparison of two of the most prominent oxysterol biomarkers: Cholestane-3,5,6-triol (C-triol) and 7-ketocholesterol (B24107) (7-KC).

Performance Comparison: C-triol vs. 7-KC

Both C-triol and 7-KC are significantly elevated in the plasma of NPC patients compared to healthy individuals.[1][2] However, their diagnostic performance, particularly in terms of specificity, shows notable differences.

Key Performance Indicators:

BiomarkerSensitivitySpecificityKey AdvantagesKey Disadvantages
This compound (C-triol) High (approaching 100% in some studies)[3][4]Moderate to High (88.7% - 95.3%)[3][4]Generally considered more specific for NPC than 7-KC.[5]Can be elevated in other lysosomal storage diseases like Lysosomal Acid Lipase (B570770) Deficiency (LALD) and Cerebrotendinous Xanthomatosis (CTX).[6][7]
7-ketocholesterol (7-KC) High (approaching 100% in some studies)[8]Lower than C-triol[6][7]A sensitive marker for NPC.[9][10]Considered a very unspecific biomarker, as it can be elevated in a wide range of other lysosomal storage diseases, peroxisomal disorders, and other conditions with hepatic or neurological involvement.[6][7]

Quantitative Data Summary

The following tables summarize the plasma concentrations of C-triol and 7-KC in various patient populations as reported in several key studies. These values highlight the significant elevation of both biomarkers in NPC patients.

Table 1: Plasma this compound (C-triol) Concentrations (ng/mL)

StudyNPC Patients (Mean ± SD or Range)Control Subjects (Mean ± SD or Range)Other Lysosomal Diseases (Mean ± SD or Range)
Porter et al. (2010)[1]193.6 (82.9–328.8)20.1 (7.9–42.9)-
Pajares et al. (2015)[3][6]95% CI: 62–275-LAL deficiency: Elevated; CTX: Elevated
Romanello et al. (2016)[2]Median: 85.5 (IQR: 45.3-155.5)Median: 4.0 (IQR: 2.8-5.8)Niemann-Pick Type B: Elevated

Table 2: Plasma 7-ketocholesterol (7-KC) Concentrations (ng/mL)

StudyNPC Patients (Mean ± SD or Range)Control Subjects (Mean ± SD or Range)Other Lysosomal Diseases (Mean ± SD or Range)
Porter et al. (2010)[1]725.9 (311.6–1294.1)77.4 (39.4–338.8)-
Pajares et al. (2015)[3][6]Elevated-Elevated in most studied diseases
Lin et al. (2014)[11]279 (Mean)-ASM-deficient NPD: 245 (Mean)
Zhang et al. (2016)[12]Early-infantile: 348.5 ± 168.7; Late-infantile: 150.6; Juvenile: 145.0 ± 46.3; Adult: 32.0Normal Range-

Experimental Protocols

The quantification of C-triol and 7-KC in plasma is typically performed using mass spectrometry-based methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Oxysterol Analysis

LC-MS/MS is a widely used method for the sensitive and specific quantification of oxysterols.[11][13][14]

1. Sample Preparation:

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d7-C-triol, d7-7-KC) is added to the plasma sample (typically 50-100 µL).

  • Protein Precipitation & Lipid Extraction: Proteins are precipitated and lipids are extracted using an organic solvent (e.g., methanol (B129727), acetonitrile, or a mixture of hexane/isopropanol).

  • Saponification (Optional): To measure total oxysterols (both free and esterified), an alkaline hydrolysis step (saponification) with potassium hydroxide (B78521) is performed to release oxysterols from their esterified forms.

  • Derivatization (Optional but common): To enhance ionization efficiency and chromatographic separation, oxysterols can be derivatized. A common derivatization agent is dimethylaminobutyrate (DMAB).[15]

  • Solid-Phase Extraction (SPE) (Optional): SPE can be used for sample cleanup and to concentrate the analytes of interest.

2. LC Separation:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

3. MS/MS Detection:

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) is used. ESI often requires derivatization for better sensitivity.[16]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is extract Protein Precipitation & Lipid Extraction is->extract sapon Saponification (Optional) extract->sapon deriv Derivatization (Optional) sapon->deriv spe Solid-Phase Extraction (Optional) deriv->spe lc LC Separation (C18 Column) spe->lc ms MS/MS Detection (MRM) lc->ms data data ms->data Data Acquisition & Quantification

Fig. 1: Generalized workflow for LC-MS/MS analysis of oxysterols.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Oxysterol Analysis

GC-MS is another robust technique for oxysterol analysis, which requires derivatization to increase the volatility of the analytes.[9][17][18]

1. Sample Preparation:

  • Internal Standard Spiking: Similar to the LC-MS/MS protocol, a deuterated internal standard is added.

  • Saponification: This step is generally required to hydrolyze esterified oxysterols.

  • Extraction: The non-saponifiable lipids, including the oxysterols, are extracted with a non-polar solvent like hexane.

  • Derivatization: This is a mandatory step. The hydroxyl groups of the oxysterols are derivatized, typically by silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable.[18]

2. GC Separation:

  • Column: A fused-silica capillary column with a nonpolar or medium-polarity stationary phase is used.

  • Carrier Gas: Helium is typically used.

  • Temperature Program: A temperature gradient is applied to the GC oven to separate the different sterols based on their boiling points.

3. MS Detection:

  • Ionization: Electron Ionization (EI) is commonly used.

  • Detection Mode: Selected Ion Monitoring (SIM) or full-scan mode can be used. SIM provides higher sensitivity by monitoring only specific fragment ions for each analyte.

Signaling Pathways and Pathophysiology

The elevation of C-triol and 7-KC in NPC is a direct consequence of the underlying pathophysiology of the disease. Mutations in the NPC1 or NPC2 genes lead to defective intracellular cholesterol trafficking, resulting in the accumulation of unesterified cholesterol within the late endosomes and lysosomes.[19] This accumulation is thought to induce a state of chronic oxidative stress.[3][20]

The excess cholesterol becomes a substrate for non-enzymatic oxidation by reactive oxygen species (ROS), leading to the formation of various oxysterols, including C-triol and 7-KC.[8] These oxysterols are not only biomarkers but may also contribute to the cellular pathology of NPC. For instance, oxysterols can influence cellular signaling pathways that regulate cholesterol homeostasis, such as the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) pathways, although the precise roles of C-triol and 7-KC in these pathways in the context of NPC are still under investigation.[2] Furthermore, the accumulation of cholesterol and oxysterols can lead to lysosomal dysfunction and has been linked to the hyperactivation of the mTORC1 signaling pathway, contributing to the neurodegenerative aspects of the disease.[4] Some oxysterols have also been shown to act as pharmacological chaperones for certain NPC1 mutations, suggesting a complex role in the disease.[5][21]

signaling_pathway cluster_genetic_defect Genetic Defect cluster_cellular_dysfunction Cellular Dysfunction cluster_biomarker_generation Biomarker Generation cluster_pathophysiology Pathophysiological Consequences npc1_gene NPC1/NPC2 Gene Mutations chol_traffick Impaired Intracellular Cholesterol Trafficking npc1_gene->chol_traffick chol_accum Lysosomal Cholesterol Accumulation chol_traffick->chol_accum ox_stress Oxidative Stress (Increased ROS) chol_accum->ox_stress oxysterol_formation Non-enzymatic Cholesterol Oxidation ox_stress->oxysterol_formation ctriol This compound (C-triol) oxysterol_formation->ctriol seven_kc 7-ketocholesterol (7-KC) oxysterol_formation->seven_kc signaling Altered Cellular Signaling (LXR, SREBP, mTORC1) oxysterol_formation->signaling neurodegen Neurodegeneration signaling->neurodegen

Fig. 2: Proposed signaling cascade in Niemann-Pick Type C.

Conclusion

Both this compound and 7-ketocholesterol are sensitive biomarkers for Niemann-Pick disease, Type C, with their elevated levels reflecting the underlying cholesterol trafficking defect and subsequent oxidative stress. While both are valuable diagnostic tools, C-triol generally offers higher specificity for NPC compared to the more promiscuous 7-KC. The choice of biomarker and analytical method will depend on the specific clinical and research context. For a definitive diagnosis, the results of biomarker analysis should always be interpreted in conjunction with the clinical presentation and confirmed by genetic testing.[10][18] The ongoing research into the precise roles of these oxysterols in NPC pathophysiology may open new avenues for therapeutic interventions.

References

A Comparative Guide to Cholestane-3,5,6-triol and Lysosphingolipids as Diagnostic Markers for Niemann-Pick Disease Type C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niemann-Pick disease type C (NPC) is a rare, autosomal recessive neurovisceral lysosomal storage disorder characterized by impaired intracellular trafficking of cholesterol and other lipids.[1] Historically, the diagnosis of NPC relied on the invasive and time-consuming filipin (B1216100) staining of cultured fibroblasts, which has limitations in sensitivity, particularly for juvenile and adult-onset forms.[2][3] In recent years, blood-based biomarkers have emerged as crucial tools for a more rapid and accurate diagnosis. This guide provides an objective comparison of two key classes of biomarkers: the oxysterol cholestane-3β,5α,6β-triol (C-triol) and various lysosphingolipids.

Performance Comparison of Diagnostic Biomarkers

The diagnostic utility of a biomarker is primarily assessed by its sensitivity and specificity. The following tables summarize the quantitative performance of C-triol and key lysosphingolipids in the diagnosis of NPC.

BiomarkerMethodSensitivitySpecificityKey Findings
Cholestane-3β,5α,6β-triol (C-triol) LC-MS/MS, GC-MSHigh (approaching 100%)[3][4][5]Good to Excellent (93.4% - 99.6%)[4][5]C-triol is a well-established and widely used biomarker for NPC.[6] It is significantly elevated in the plasma of most NPC patients.[2] However, elevated levels can also be observed in other lysosomal storage disorders such as Acid Sphingomyelinase Deficiency (ASMD) and Lysosomal Acid Lipase (B570770) (LAL) deficiency, as well as in cerebrotendinous xanthomatosis (CTX).[2][4][7]
Lysosphingomyelin (Lyso-SM) LC-MS/MSVariableModerateInitial studies showed a modest 2.8-fold elevation in NPC patients with high sensitivity and specificity.[8][9] However, subsequent studies have reported inconsistent findings, with some showing no significant increase and considerable overlap with control groups.[3] Its utility for primary diagnosis of NPC is now considered limited, but it may be valuable in differentiating NPC from ASMD, where it is more significantly elevated.[3][10]
N-palmitoyl-O-phosphocholineserine (PPCS or Lyso-SM-509) LC-MS/MSHigh (100%)[5]High (96.6%)[5]Initially identified as an unknown lysosphingomyelin isoform ("lysoSM-509"), PPCS has been shown to be a highly sensitive and specific biomarker for NPC1.[5] It is significantly elevated in NPC1 patients and can effectively distinguish them from healthy controls and carriers.[5][11] Some overlap may occur with ASMD patients.[5]

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is critical for their clinical application. The most common analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol for Cholestane-3β,5α,6β-triol Measurement by LC-MS/MS

This protocol is a generalized representation based on common methodologies.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard (e.g., deuterated C-triol).

    • Perform alkaline saponification to release esterified oxysterols.

    • Extract the oxysterols using a suitable organic solvent (e.g., carbon tetrachloride or hexane).[7]

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization (Optional but common for GC-MS):

    • Reconstitute the dried extract in a derivatizing agent (e.g., trimethylsilyl (B98337) ether) to increase volatility for GC-MS analysis.[7] For LC-MS/MS, derivatization to enhance ionization efficiency may be employed.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A reverse-phase C18 or C8 column is typically used.[12]

      • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid to improve ionization.[12][13]

      • Flow Rate: Typically in the range of 0.4-0.8 mL/min.[12][13]

    • Tandem Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for C-triol and its internal standard.

Protocol for Lysosphingolipid Measurement by LC-MS/MS

This protocol provides a general workflow for the simultaneous analysis of multiple lysosphingolipids.

  • Sample Preparation:

    • To a small volume of plasma (e.g., 100 µL), add a mixture of internal standards (e.g., deuterated analogs of the lysosphingolipids of interest).[14]

    • Perform protein precipitation and lipid extraction using a mixture of organic solvents (e.g., methanol/acetone/water).[14]

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant containing the lipids to a new tube and evaporate to dryness.

    • Reconstitute the dried extract in the initial mobile phase.[15]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A reverse-phase C18 or a HILIC column can be used depending on the specific lysosphingolipids being analyzed.[15]

      • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile) containing additives like formic acid and ammonium (B1175870) formate.[13]

    • Tandem Mass Spectrometry:

      • Ionization: ESI in positive mode.

      • Detection: MRM is used to quantify each lysosphingolipid by monitoring its specific precursor and product ion transitions.

Signaling Pathways and Experimental Workflows

To visualize the metabolic origin of these biomarkers and the diagnostic workflow, the following diagrams are provided.

NPC_Metabolic_Pathway Metabolic Origin of NPC Biomarkers cluster_cholesterol Cholesterol Metabolism cluster_sphingolipid Sphingolipid Metabolism Cholesterol Cholesterol (Accumulates in Lysosomes) OxidativeStress Oxidative Stress Cholesterol->OxidativeStress Non-enzymatic oxidation CTriol Cholestane-3β,5α,6β-triol (C-triol) OxidativeStress->CTriol Sphingomyelin Sphingomyelin (Accumulates in Lysosomes) Deacylation Deacylation Sphingomyelin->Deacylation LysoSM Lysosphingomyelin (Lyso-SM) Deacylation->LysoSM OtherSphingolipids Other Complex Sphingolipids PPCS PPCS (Lyso-SM-509) OtherSphingolipids->PPCS Metabolic Conversion NPC_Defect NPC1/NPC2 Protein Deficiency NPC_Defect->Cholesterol Impairs Egress NPC_Defect->Sphingomyelin Secondary Accumulation

Caption: Metabolic pathways leading to the formation of C-triol and lysosphingolipids in NPC.

NPC_Diagnostic_Workflow Diagnostic Workflow for Niemann-Pick Type C ClinicalSuspicion Clinical Suspicion of NPC (e.g., Ataxia, Splenomegaly) BiomarkerAnalysis Plasma Biomarker Analysis (LC-MS/MS) ClinicalSuspicion->BiomarkerAnalysis GeneticTesting Genetic Testing (NPC1/NPC2 Sequencing) BiomarkerAnalysis->GeneticTesting Elevated C-triol and/or PPCS DiagnosisUncertain Diagnosis Uncertain/ Other Disorder BiomarkerAnalysis->DiagnosisUncertain Normal Biomarker Levels DiagnosisConfirmed NPC Diagnosis Confirmed GeneticTesting->DiagnosisConfirmed Pathogenic Variants Identified GeneticTesting->DiagnosisUncertain No Pathogenic Variants/ VUS

Caption: A simplified workflow for the diagnosis of Niemann-Pick disease type C.

Conclusion

Both cholestane-3,5,6-triol and specific lysosphingolipids, particularly PPCS (lyso-SM-509), have demonstrated high diagnostic accuracy for Niemann-Pick disease type C, representing a significant advancement over traditional diagnostic methods. C-triol is a well-validated and widely used first-tier diagnostic marker. PPCS has emerged as a highly sensitive and specific alternative or complementary biomarker. While lysosphingomyelin has shown promise, its diagnostic utility is less consistent. The choice of biomarker may depend on the specific clinical context and the availability of validated assays. For a definitive diagnosis, positive biomarker results should be confirmed by genetic testing for mutations in the NPC1 or NPC2 genes. The continued development and refinement of these biomarker assays are crucial for the early diagnosis and monitoring of therapeutic interventions in NPC.

References

A Comparative Guide to Biomarkers for Niemann-Pick Type C Diagnosis: Spotlight on Cholestane-3,5,6-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niemann-Pick disease type C (NPC) is a rare, neurovisceral lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids within cells. Timely and accurate diagnosis is crucial for disease management and the development of therapeutic interventions. This guide provides an objective comparison of the clinical sensitivity and specificity of cholestane-3,5,6-triol (C-triol) and other key biomarkers for the diagnosis of NPC, supported by experimental data and detailed methodologies.

Performance of this compound and Alternatives

C-triol has emerged as a primary biomarker for NPC, demonstrating high sensitivity in detecting affected individuals.[1][2] However, its specificity is limited by elevations in other lysosomal storage disorders, such as Lysosomal Acid Lipase (B570770) Deficiency (LALD) and Cerebrotendinous Xanthomatosis (CTX).[2][3] This has spurred the investigation of alternative biomarkers to improve diagnostic accuracy.

The following table summarizes the clinical sensitivity and specificity of C-triol and its main alternatives: 7-ketocholesterol, N-palmitoyl-O-phosphocholineserine (PPCS, also known as lysosphingomyelin-509), and N-(3β,5α,6β-trihydroxy-cholan-24-oyl)glycine (TCG).

BiomarkerSensitivitySpecificityKey AdvantagesKey Limitations
This compound (C-triol) 100%[1][2]88.7% - 93.4%[1][2]High sensitivity, well-established.Elevated in other conditions (LALD, CTX).[2][3]
7-ketocholesterol HighLower than C-triolElevated in NPC.Considered a very unspecific biomarker.[3]
PPCS (lyso-SM-509) 100%[4][5]91.0% - 96.6%[4][5]High sensitivity and good specificity.Also elevated in Acid Sphingomyelinase Deficiency (ASMD).[6]
TCG (glycinated bile acid) 99.45% - 100%[7][8]96.2% - 99.82%[7][9]High sensitivity and specificity, stable molecule.[7]Also elevated in LALD and ASMD.[7]

Experimental Protocols

Accurate quantification of these biomarkers is critical for their clinical utility. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of this compound by GC-MS

This method involves the chemical derivatization of C-triol to enhance its volatility for gas chromatography.

  • Sample Preparation: Plasma samples are subjected to alkaline saponification to release the oxysterol from its esterified form.

  • Extraction: C-triol is then extracted from the saponified sample using an organic solvent such as carbon tetrachloride.[10]

  • Derivatization: The extracted C-triol is converted into its trimethylsilyl (B98337) ether derivative.[10] This step is crucial for making the molecule suitable for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The components are separated on a fused silica (B1680970) capillary column with a nonpolar stationary phase.[10] The mass spectrometer is used for detection and quantification, often using an isotope-labeled internal standard for accuracy.

Quantification of this compound and Other Biomarkers by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method that can be used to measure C-triol, 7-ketocholesterol, PPCS, and TCG, often in a multiplexed panel.

  • Sample Preparation: Plasma or serum samples are typically subjected to protein precipitation using a solvent like acetonitrile (B52724) to remove interfering proteins. For oxysterols, a derivatization step to form mono-dimethylglycine derivatives may be performed to improve ionization efficiency.[3]

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. The biomarkers are separated on a C18 reversed-phase column with a gradient elution using a mixture of solvents, such as water and methanol/acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

  • Mass Spectrometric Detection: The separated biomarkers are introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. Quantification is achieved by comparing the signal of the endogenous analyte to that of a stable isotope-labeled internal standard.

Diagnostic Workflow for Niemann-Pick Type C

The current diagnostic workflow for NPC often involves a multi-tiered approach, starting with clinical suspicion, followed by biomarker analysis, and ultimately confirmation by genetic testing.

NPC_Diagnostic_Workflow cluster_0 Initial Assessment cluster_1 Biomarker Analysis cluster_2 Confirmatory Testing cluster_3 Outcome Clinical_Suspicion Clinical Suspicion of NPC (e.g., hepatosplenomegaly, ataxia, vertical supranuclear gaze palsy) Biomarker_Screening First-line Biomarker Screening (e.g., C-triol, TCG, PPCS) Clinical_Suspicion->Biomarker_Screening Positive_Biomarkers Elevated Biomarker(s) Biomarker_Screening->Positive_Biomarkers Positive Negative_Biomarkers Normal Biomarker Levels Biomarker_Screening->Negative_Biomarkers Negative Genetic_Testing NPC1/NPC2 Gene Sequencing Positive_Biomarkers->Genetic_Testing Consider_Other_Diagnoses Consider Alternative Diagnoses Negative_Biomarkers->Consider_Other_Diagnoses Diagnosis_Confirmed NPC Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed Pathogenic Variants Found Genetic_Testing->Consider_Other_Diagnoses No Pathogenic Variants Found

Caption: A simplified workflow for the diagnosis of Niemann-Pick disease type C.

Conclusion

This compound is a highly sensitive biomarker for Niemann-Pick type C, playing a crucial role in its initial diagnosis. However, its limited specificity necessitates a comprehensive diagnostic approach that includes the analysis of more specific biomarkers, such as TCG and PPCS, and is ultimately confirmed by genetic testing. The choice of biomarker and analytical methodology should be guided by the specific clinical context and the availability of resources. Continued research into novel and more specific biomarkers remains essential for improving the early and accurate diagnosis of NPC, which is paramount for timely therapeutic intervention and patient care.

References

Plasma Cholestane-3,5,6-triol: A Biomarker Correlated with Niemann-Pick C Disease Severity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

Niemann-Pick type C (NPC) disease is a rare, progressive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids in lysosomes. The clinical presentation of NPC is heterogeneous, making diagnosis and monitoring of disease progression challenging. In recent years, plasma cholestane-3β,5α,6β-triol (C-triol), a cholesterol oxidation product, has emerged as a promising biomarker for NPC. This guide provides a comprehensive comparison of C-triol with other potential biomarkers, supported by experimental data, to aid researchers in their efforts to understand and combat this devastating disease.

Correlation of C-triol with NPC Disease Severity

Multiple studies have demonstrated a positive correlation between plasma C-triol concentrations and the severity of NPC disease.[1][2][3][4][5] Higher levels of C-triol are associated with more severe clinical phenotypes and earlier age of disease onset.[1][2] For instance, the neonatal form of NPC presents with the highest levels of C-triol, while late infantile, juvenile, and adult forms show progressively lower concentrations.[1] This correlation suggests that C-triol levels can reflect the underlying disease activity and may serve as a valuable tool for monitoring disease progression and response to therapeutic interventions.

Quantitative Data: C-triol and NPC Severity

The following table summarizes quantitative data from studies investigating the correlation between plasma C-triol levels and NPC disease severity.

Disease Severity/PhenotypePlasma Cholestane-3β,5α,6β-triol (C-triol) Concentration (ng/mL)Reference
NPC1 Patients
Neonatal form>400[1]
Severe infantile form64 - 158[1]
Late infantile, juvenile, and adult forms34 - 98[1]
Overall NPC1 Subjects (Mean)193.6 (range: 82.9–328.8)[2]
Control Subjects
Healthy Controls (Mean)20.1 (range: 7.9–42.9)[2]
Correlation with Severity Scores
Correlation with age of onset (r)-0.40 (p<0.05)[2]
Correlation with disease severity rank (r)0.39 (p<0.05)[2]
Correlation with 5-domain NPCCSS (Spearman's correlation coefficient)0.265 (p = 0.0411)[3][4][5]

Comparison with Alternative Biomarkers

While C-triol is a well-established biomarker for NPC, other molecules have also been investigated. The following table compares C-triol with other potential biomarkers for NPC.

BiomarkerAdvantagesDisadvantagesCorrelation with SeverityReference
Cholestane-3β,5α,6β-triol (C-triol) High sensitivity for NPC.[1] Correlates with disease severity.[1][2][3][4][5]Not entirely specific; elevated in other lysosomal storage diseases like LAL deficiency and CTX.[1][6]Positive correlation.[1][2][3][4][5]
7-Ketocholesterol (7-KC) Elevated in NPC.[1][2]Very unspecific; elevated in a wide range of diseases.[1][6]Positive correlation.[1][2]
N-(3β,5α,6β-trihydroxy-cholan-24-oyl)glycine (TCG) Highly specific for NPC.[7][8] High sensitivity.[7]Newer biomarker, less widely established than C-triol.Not explicitly detailed in search results.[7][8]
N-palmitoyl-O-phosphocholine-serine (PPCS or lysoSM-509) Elevated in NPC.[7]Less specific than TCG.[8]Correlates with neurological disease severity scores.[9][7][9]
Galectin-3 (LGALS3) Significantly increased in NPC1 patients.[10]Did not correlate with C-triol or 7-KC levels.Positive correlation with neurological disease severity.[10]
Cathepsin D (CTSD) Significantly increased in NPC1 patients.[10]Correlated with C-triol and 7-KC levels.Positive correlation with neurological disease severity.[10]

Experimental Protocols

The primary method for quantifying plasma C-triol is mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).

A generalized experimental protocol is as follows:

  • Sample Preparation:

    • Plasma samples are collected from patients, typically in EDTA-containing tubes.[1]

    • An internal standard (e.g., a deuterated version of C-triol) is added to the plasma for accurate quantification.

    • Alkaline saponification is performed to release the oxysterols from their esterified forms.[9][11]

  • Extraction:

    • The saponified sample is then subjected to liquid-liquid extraction using an organic solvent (e.g., carbon tetrachloride or hexane) to isolate the oxysterols.[11]

  • Derivatization (for GC-MS):

    • The extracted oxysterols are derivatized to increase their volatility and improve their chromatographic properties. A common method is transformation into trimethylsilyl (B98337) (TMS) ethers.[11]

  • Chromatographic Separation:

    • GC-MS: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a nonpolar silicone stationary phase) to separate the different oxysterols.[11]

    • LC-MS/MS: The extracted sample is injected into a high-performance liquid chromatograph (HPLC) to separate the oxysterols.[1][6]

  • Mass Spectrometric Detection:

    • The separated oxysterols are introduced into a mass spectrometer for detection and quantification.

    • The instrument is operated in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS to specifically detect and quantify C-triol and its internal standard.

Visualizing the Workflow and Pathophysiology

The following diagrams illustrate the experimental workflow for C-triol analysis and the underlying pathological pathway in NPC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Patient Plasma Sample saponification Alkaline Saponification plasma->saponification extraction Liquid-Liquid Extraction saponification->extraction derivatization Derivatization (for GC-MS) extraction->derivatization chromatography Chromatographic Separation (GC or LC) derivatization->chromatography ms Mass Spectrometric Detection chromatography->ms quantification Quantification of C-triol Levels ms->quantification

Caption: Experimental workflow for plasma C-triol analysis.

npc_pathway cluster_cellular Cellular Pathology in NPC cluster_biomarker Biomarker Formation & Disease Manifestation gene_mutation NPC1 or NPC2 Gene Mutation protein_dysfunction Dysfunctional NPC1/NPC2 Protein gene_mutation->protein_dysfunction cholesterol_trafficking Impaired Intracellular Cholesterol Trafficking protein_dysfunction->cholesterol_trafficking cholesterol_accumulation Lysosomal Accumulation of Unesterified Cholesterol cholesterol_trafficking->cholesterol_accumulation oxidative_stress Increased Oxidative Stress cholesterol_accumulation->oxidative_stress ctriol_formation Non-enzymatic Oxidation of Cholesterol to Cholestane-3,5,6-triol oxidative_stress->ctriol_formation plasma_ctriol Elevated Plasma C-triol Levels ctriol_formation->plasma_ctriol disease_severity Increased Disease Severity plasma_ctriol->disease_severity

Caption: Pathological pathway leading to elevated C-triol in NPC disease.

References

Comparative Validation of Cholestane-3,5,6-triol as a Biomarker for Cerebrotendinous Xanthomatosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cholestane-3,5,6-triol against established and emerging biomarkers for the diagnosis and monitoring of Cerebrotendinous Xanthomatosis (CTX). The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological and analytical pathways to aid in the objective evaluation of these biomarkers.

Executive Summary

Cerebrotendinous Xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene, leading to a deficiency in the mitochondrial enzyme sterol 27-hydroxylase. This enzymatic defect disrupts bile acid synthesis, resulting in the accumulation of cholestanol (B8816890) and other cholesterol metabolites in various tissues, leading to a range of clinical manifestations including juvenile cataracts, tendon xanthomas, and progressive neurological dysfunction.[1][2] Early diagnosis and treatment with chenodeoxycholic acid (CDCA) are crucial to prevent irreversible neurological damage. Consequently, the validation of sensitive and specific biomarkers is of paramount importance.

This guide focuses on the validation of This compound and compares its diagnostic performance with the hallmark biomarker, cholestanol , and a promising alternative, 7α-hydroxy-4-cholesten-3-one . While elevated levels of this compound are observed in CTX, its utility as a primary diagnostic marker is limited by a lack of specificity. In contrast, cholestanol remains a key diagnostic indicator, despite the existence of rare atypical cases with normal levels. Emerging evidence strongly supports 7α-hydroxy-4-cholesten-3-one as a highly sensitive and specific biomarker for both initial diagnosis and therapeutic monitoring of CTX.

Biomarker Performance Comparison

The diagnostic utility of a biomarker is determined by its ability to accurately distinguish between affected individuals and healthy controls or those with other conditions. The following table summarizes the quantitative performance of this compound, cholestanol, and 7α-hydroxy-4-cholesten-3-one in the context of CTX diagnosis.

BiomarkerMethodPopulationKey FindingsReference
This compound HPLC-ESI-MS/MSCTX, NPC, LAL deficiency, and other metabolic disordersElevated in CTX, but also in Niemann-Pick type C (NPC) and Lysosomal Acid Lipase (B570770) (LAL) deficiency, indicating a lack of specificity for CTX.[3][4][5][6][7][3][4][5]
Cholestanol GC-MSCTX and healthy controlsConsidered the hallmark biomarker for CTX, with plasma concentrations typically 5-10 times above the upper limit of normal in affected individuals.[1][2] However, rare, genetically confirmed cases of CTX with normal cholestanol levels have been reported.[8][1][2][8][9]
7α-hydroxy-4-cholesten-3-one LC-ESI-MS/MSCTX and healthy controlsDemonstrates high sensitivity and specificity for CTX. Mean plasma concentration in untreated CTX patients was found to be 107-fold higher than in unaffected individuals, with no overlap between the two groups in the studied cohort.[10][11] It is also a valuable marker for monitoring treatment efficacy.[10][10][11]

Table 1: Quantitative Comparison of Biomarker Performance for CTX Diagnosis

BiomarkerHealthy Control RangeCTX Patient Range (Untreated)
This compound 3.5–4.4 ng/mL[4]Significantly elevated, but specific range for CTX is not well-defined due to overlap with other diseases.
Cholestanol Typically < 6 µg/mL[11]13–150 µg/mL[11]
7α-hydroxy-4-cholesten-3-one Median: 12 ng/mL (range 3-40 ng/mL)[12]>10-fold higher than the highest concentration in unaffected subjects.[10][11]

Table 2: Reference Ranges of Key Biomarkers

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the underlying biology and analytical procedures, the following diagrams illustrate the bile acid synthesis pathway and a typical workflow for biomarker quantification by LC-MS/MS.

Bile_Acid_Synthesis_Pathway Bile Acid Synthesis Pathway and the Role of CYP27A1 cluster_ctx In Cerebrotendinous Xanthomatosis (CTX) Cholesterol Cholesterol Intermediates_Classic 7α-hydroxycholesterol Cholesterol->Intermediates_Classic CYP7A1 (Classic Pathway) Intermediates_Alternative 27-hydroxycholesterol Cholesterol->Intermediates_Alternative CYP27A1 (Alternative Pathway) Cholestanol Cholestanol Accumulates Cholesterol->Cholestanol Alternative Metabolism Cholestane_triol This compound Cholesterol->Cholestane_triol Oxidative Stress Cholestenone 7α-hydroxy-4-cholesten-3-one Accumulates Intermediates_Classic->Cholestenone Bile_Alcohols Bile Alcohols Accumulates Intermediates_Alternative->Bile_Alcohols CDCA Chenodeoxycholic Acid (CDCA) Deficient Cholestenone->CDCA CYP27A1 (Deficient in CTX) Bile_Alcohols->CDCA CYP27A1 (Deficient in CTX) CA Cholic Acid (CA) Reduced

Caption: Defective CYP27A1 in CTX disrupts bile acid synthesis, leading to the accumulation of precursors like 7α-hydroxy-4-cholesten-3-one and cholestanol.

Biomarker_Analysis_Workflow General Workflow for Biomarker Analysis by LC-MS/MS Sample Plasma/Serum Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation Liquid Chromatography (LC) Separation Derivatization->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Acquisition and Analysis MS_Detection->Data_Analysis Quantification Biomarker Quantification Data_Analysis->Quantification

References

Comparative Analysis of Cholestane-3,5,6-triol Levels in Lysosomal Storage Diseases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biochemical landscape of lysosomal storage diseases (LSDs) is paramount. Cholestane-3,5,6-triol, an oxysterol derived from cholesterol, has emerged as a significant biomarker in the diagnosis and study of several LSDs. This guide provides a comparative analysis of this compound levels across different LSDs, supported by experimental data and detailed methodologies to aid in research and development efforts.

Quantitative Data Summary

The concentration of this compound in plasma varies significantly among different lysosomal storage diseases. The following table summarizes the quantitative levels of this biomarker in Niemann-Pick type C (NPC), Lysosomal Acid Lipase (LAL) deficiency, and Cerebrotendinous Xanthomatosis (CTX), alongside values for healthy controls.

ConditionNumber of Subjects (n)Median this compound (ng/mL)Range of this compound (ng/mL)
Niemann-Pick type C (NPC) 1655.316.3 - 608
Lysosomal Acid Lipase (LAL) Deficiency 225.522.8 - 45.1
Cerebrotendinous Xanthomatosis (CTX) 11Markedly Elevated5- to 10-fold increase above normal
Healthy Controls 512.40.5 - 11.2

Note: The data for CTX is presented as a fold-increase due to the format in the source literature. Specific quantitative ranges in ng/mL were not available in the reviewed studies.

Signaling Pathways and Experimental Workflows

To visualize the role of this compound in the diagnostic pathway and the general workflow of its analysis, the following diagrams are provided.

logical_relationship cluster_diagnosis Diagnostic Evaluation cluster_diseases Associated Lysosomal Storage Diseases Clinical Suspicion Clinical Suspicion Biochemical Screening Biochemical Screening Clinical Suspicion->Biochemical Screening Elevated C356T Elevated this compound Biochemical Screening->Elevated C356T Differential Diagnosis Differential Diagnosis Elevated C356T->Differential Diagnosis Genetic Confirmation Genetic Confirmation Differential Diagnosis->Genetic Confirmation NPC Niemann-Pick type C Differential Diagnosis->NPC LALD LAL Deficiency Differential Diagnosis->LALD CTX Cerebrotendinous Xanthomatosis Differential Diagnosis->CTX Final Diagnosis Final Diagnosis Genetic Confirmation->Final Diagnosis

Caption: Diagnostic workflow for lysosomal storage diseases using this compound.

experimental_workflow cluster_workflow Analytical Workflow for this compound Measurement cluster_methods Analytical Techniques Plasma Sample Plasma Sample Sample Preparation Sample Preparation Plasma Sample->Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Data Analysis Data Analysis Instrumental Analysis->Data Analysis GCMS GC-MS Instrumental Analysis->GCMS HPLCMS HPLC-MS/MS Instrumental Analysis->HPLCMS Concentration Report Concentration Report Data Analysis->Concentration Report

Caption: General experimental workflow for the quantification of this compound.

Experimental Protocols

Accurate quantification of this compound is critical for its use as a biomarker. Below are detailed methodologies for two common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust and widely used technique for the quantification of sterols.

1. Sample Preparation:

  • Saponification: To 100 µL of plasma, add an internal standard (e.g., deuterated this compound). Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters.

  • Extraction: After cooling, add 1 mL of water and 3 mL of hexane (B92381). Vortex vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases. Carefully transfer the upper hexane layer to a clean tube. Repeat the extraction with another 2 mL of hexane and combine the hexane layers.

  • Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and incubate at 60°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Temperature Program: A typical program starts at 180°C, holds for 1 minute, then ramps to 280°C at 20°C/min, and holds for 10 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for this compound-TMS ether and its internal standard.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and specificity for the analysis of oxysterols.

1. Sample Preparation:

  • Protein Precipitation and Extraction: To 50 µL of plasma, add an internal standard (e.g., deuterated this compound). Add 150 µL of methanol (B129727), vortex for 30 seconds, and centrifuge at 16,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to a new tube and dry under nitrogen.

2. Derivatization:

  • To the dried extract, add 20 µL of 0.5 M N,N-dimethylglycine hydrochloride in chloroform (B151607) and 20 µL of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide in chloroform. Incubate at 45°C for 1 hour to form the dimethylglycine esters, which enhances ionization efficiency.

3. HPLC-MS/MS Analysis:

  • High-Performance Liquid Chromatograph: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) methanol with 0.1% formic acid. A typical gradient starts at 80% B, increases to 100% B over 8 minutes, holds for 2 minutes, and then returns to initial conditions.

  • Mass Spectrometer: Operate with an electrospray ionization (ESI) source in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the dimethylglycine derivative of this compound and its internal standard for high selectivity and sensitivity.

A Comparative Guide to the Inter-Laboratory Measurement of Cholestane-3,5,6-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methodologies for the quantification of Cholestane-3,5,6-triol: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is a critical biomarker for Niemann-Pick disease type C (NPC), a rare neurodegenerative disorder characterized by abnormal intracellular cholesterol trafficking.[1][2] Accurate and reproducible measurement of this oxysterol is paramount for clinical diagnosis, monitoring disease progression, and evaluating therapeutic interventions.

While no formal inter-laboratory comparison studies for this compound have been published, this guide synthesizes performance data from validated, peer-reviewed methods to offer an objective comparison. This will aid laboratories in selecting the most appropriate method for their research and clinical needs.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of validated GC-MS and LC-MS/MS methods for the measurement of this compound in human plasma.

Table 1: Performance Characteristics of a Validated GC-MS Method [3]

Performance MetricReported Value
Linearity Range0.03 - 200 ng/mL
Limit of Quantification (LOQ)0.03 ng/mL
Limit of Detection (LOD)0.01 ng/mL
Intra-day Variation< 15%
Inter-day Variation< 15%
Mean Recovery98.6%

Table 2: Performance Characteristics of a Validated HPLC-ESI-MS/MS Method [4]

Performance MetricReported Value
Linearity Range3 - 800 ng/mL
Limit of Quantification (LOQ)3 ng/mL
Limit of Detection (LOD)1 ng/mL
Within-day Imprecision< 6%
Between-day Imprecision< 8%
Within-day Accuracy< 9%
Between-day Accuracy< 6%
Recovery> 91%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and validated methods in the scientific literature.

Protocol 1: Quantification of this compound by GC-MS[3]

This protocol describes an isotope dilution GC-MS method for the screening of NPC in plasma.

1. Sample Preparation:

  • Saponification: Plasma samples are subjected to alkaline saponification.
  • Extraction: this compound is extracted with carbon tetrachloride.
  • Derivatization: The extracted analyte is transformed into its trimethylsilyl (B98337) ether derivative.

2. GC-MS Analysis:

  • Separation: The derivatized sample is separated on a fused silica (B1680970) capillary column with a nonpolar silicone stationary phase.
  • Detection: The analyte is detected and quantified by mass spectrometry.

Protocol 2: Quantification of this compound by HPLC-ESI-MS/MS[4]

This protocol details the analysis of this compound and 7-ketocholesterol (B24107) by HPLC-ESI-MS/MS as mono-dimethylglycine derivatives.

1. Sample Preparation:

  • Internal Standard Addition: An internal standard, cholestane-3β,5α,6β-triol-d7, is added to the plasma sample.
  • Protein Precipitation and Extraction: Proteins are precipitated and the analyte is extracted with methanol.
  • Derivatization: The extracted analyte is derivatized.
  • Reconstitution: The dried extract is reconstituted in an acetonitrile-water mixture.

2. HPLC-ESI-MS/MS Analysis:

  • Chromatographic Separation: The derivatized sample is separated on a C18 column.
  • Mass Spectrometric Detection: The analyte is detected and quantified using a mass spectrometer in the electrospray positive ion mode with multiple reaction monitoring (MRM).

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for this compound measurement and its metabolic context.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Plasma Sample saponification Alkaline Saponification (GC-MS) start->saponification extraction Liquid-Liquid Extraction saponification->extraction derivatization Derivatization (e.g., Silylation for GC-MS) extraction->derivatization lcmsms LC-MS/MS Analysis extraction->lcmsms Derivatization may also be post-extraction for LC-MS/MS gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification lcmsms->quantification end Result quantification->end

A generalized experimental workflow for this compound measurement.

logical_comparison cluster_methods Analytical Platforms cluster_criteria Comparison Criteria start Selection of Analytical Method gcms Gas Chromatography-Mass Spectrometry (GC-MS) start->gcms lcmsms Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) start->lcmsms sensitivity Sensitivity (LOQ/LOD) gcms->sensitivity precision Precision (Intra/Inter-day) gcms->precision accuracy Accuracy/Recovery gcms->accuracy throughput Sample Throughput gcms->throughput lcmsms->sensitivity lcmsms->precision lcmsms->accuracy lcmsms->throughput end Informed Method Choice sensitivity->end precision->end accuracy->end throughput->end

Logical flow for comparing analytical methods for this compound.

npc_pathway cluster_lysosome Lysosome in Niemann-Pick C cluster_downstream Cellular Consequences cholesterol Cholesterol lysosomal_cholesterol Accumulated Lysosomal Cholesterol cholesterol->lysosomal_cholesterol Impaired trafficking due to NPC1/NPC2 mutation oxidative_stress Oxidative Stress lysosomal_cholesterol->oxidative_stress neurodegeneration Neurodegeneration lysosomal_cholesterol->neurodegeneration liver_dysfunction Liver Dysfunction lysosomal_cholesterol->liver_dysfunction cholestane_triol This compound (Biomarker) oxidative_stress->cholestane_triol

References

Evaluating Cholestane-3,5,6-triol as a Therapeutic Monitoring Biomarker for Niemann-Pick Disease Type C

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Niemann-Pick disease type C (NPC) is a rare, progressive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids within lysosomes.[1][2][3] This accumulation is a direct consequence of mutations in the NPC1 or NPC2 genes, which are critical for intracellular cholesterol trafficking.[4] The development of effective therapies for NPC is an active area of research, and the identification of reliable biomarkers to monitor disease progression and therapeutic response is paramount. Among the promising candidates, Cholestane-3β,5α,6β-triol (C-triol), a cholesterol oxidation product, has emerged as a key biomarker for both diagnosis and therapeutic monitoring of NPC.[5][6][7]

This guide provides a comprehensive comparison of C-triol with other potential biomarkers for NPC, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their evaluation.

Comparative Performance of NPC Biomarkers

The ideal biomarker for therapeutic monitoring should be sensitive to changes in disease state, specific to the disease, and readily measurable in accessible biological fluids. C-triol has been extensively studied and compared to other biomarkers in plasma and serum.

BiomarkerMatrixKey AdvantagesKey LimitationsRelevant Findings
Cholestane-3β,5α,6β-triol (C-triol) Plasma, Serum- Significantly elevated in NPC patients.[5][8] - Levels correlate with disease severity and age of onset.[1][6] - Shows reduction in response to therapies like hydroxypropyl-β-cyclodextrin (HPβCD).[5][9]- Not entirely specific to NPC; elevated levels are also observed in Lysosomal Acid Lipase (B570770) (LAL) deficiency and Cerebrotendinous Xanthomatosis (CTX).[1][3] - Some false negatives and positives have been reported.[2]A sensitive biomarker for NPC, with a reported clinical sensitivity of 100% in some studies.[10] Its utility in monitoring therapeutic response has been demonstrated in preclinical and clinical settings.[5][9]
7-Ketocholesterol (7-KC) Plasma, Serum- Elevated in NPC patients.[1]- Highly nonspecific; elevated in a wide range of other metabolic and neurodegenerative diseases.[1][3]Often measured alongside C-triol, but its lack of specificity limits its use as a standalone monitoring biomarker.[1]
N-palmitoyl-O-phosphocholine-serine (PPCS) / Lyso-SM-509 Plasma- Shows good sensitivity for identifying NPC1.[7]- Less specific than some other markers, with some false positives reported.[7]An emerging biomarker with potential for diagnosis and possibly monitoring.[11]
N-(3β,5α,6β-trihydroxy-cholan-24-oyl)glycine (TCG) Plasma- Demonstrated high sensitivity (0.9945) and specificity (0.9982) for NPC1.[7] - Superior specificity compared to C-triol and PPCS in some studies.[7] - Levels are reduced following HPβCD treatment.[7]- Also elevated in LAL deficiency and Acid Sphingomyelinase Deficiency (ASMD).[7]A promising new biomarker that may offer advantages in specificity for NPC1 diagnosis and monitoring.[7]
24(S)-Hydroxycholesterol (24(S)-HC) Plasma- Primarily derived from the central nervous system (CNS).[5] - Plasma levels increase in response to CNS-directed therapies, providing a peripheral measure of a central effect.[5]- Reduced in the plasma of NPC1 subjects, so monitoring involves tracking an increase towards normal levels.[5]Offers a unique window into the CNS effects of therapies, complementing biomarkers of systemic disease.[5]
Galectin-3 (LGALS3) & Cathepsin D (CTSD) Serum- Serum levels are significantly increased in NPC1 patients.[12] - Correlate with the severity of neurological disease.[12] - Levels were normalized after HPβCD treatment in a mouse model.[12]- Not directly related to cholesterol metabolism, reflecting broader pathological processes like inflammation.[12]These protein biomarkers could provide independent information on the pathological cascade in NPC.[12]
Neurofilament Light Chain (NfL) Plasma, CSF- A general marker of neuroaxonal damage.- Not specific to NPC, elevated in many neurodegenerative conditions.[8]Can be used to monitor the neurodegenerative component of the disease.[8]

Experimental Protocols

Accurate and reproducible quantification of biomarkers is essential for their clinical application. Below are summaries of commonly employed methods for C-triol analysis.

Quantification of Cholestane-3β,5α,6β-triol by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is frequently used for the routine screening and diagnosis of NPC.

  • Sample Preparation: Plasma samples are subjected to alkaline saponification to release the C-triol from any esterified forms.

  • Extraction: C-triol is then extracted from the aqueous matrix using an organic solvent such as carbon tetrachloride.

  • Derivatization: The extracted C-triol is converted into its trimethylsilyl (B98337) ether derivative to increase its volatility for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a fused silica (B1680970) capillary column with a nonpolar stationary phase for separation. The eluting compounds are then detected by a mass spectrometer. Isotope dilution using a deuterated internal standard is employed for accurate quantification.[2]

A reported GC-MS method demonstrated linearity over a concentration range of 0.03–200 ng/mL with a limit of quantification (LOQ) of 0.03 ng/mL and a limit of detection (LOD) of 0.01 ng/mL. The receiver operating characteristic (ROC) analysis showed an area under the curve of 0.997, indicating excellent discriminatory power for identifying NPC subjects.[2]

Quantification of Cholestane-3β,5α,6β-triol by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

This method is another sensitive and specific approach for the analysis of oxysterols.

  • Sample Preparation: Plasma samples are processed, often involving protein precipitation and liquid-liquid or solid-phase extraction.

  • Derivatization: To enhance ionization efficiency and chromatographic separation, C-triol can be derivatized, for example, as a mono-dimethylglycine derivative.[1][3]

  • HPLC Separation: The derivatized extract is injected onto an HPLC system for chromatographic separation.

  • MS/MS Detection: The separated compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. Deuterated internal standards are used for quantification.[1]

Visualizing the Pathophysiology and Biomarker Workflow

To better understand the context of C-triol as a biomarker, the following diagrams illustrate the core pathological pathway of NPC and a typical experimental workflow for biomarker analysis.

NPC_Pathway cluster_lysosome Late Endosome / Lysosome cluster_cell Cellular Consequences NPC1 NPC1 (Membrane Protein) ER Endoplasmic Reticulum NPC1->ER Cholesterol Egress PM Plasma Membrane NPC1->PM NPC2 NPC2 (Soluble Protein) NPC2->NPC1 Transfers to LDL_Chol LDL-derived Cholesterol LDL_Chol->NPC2 Binds Free_Chol Free Cholesterol Accumulation Ox_Stress Oxidative Stress Free_Chol->Ox_Stress Induces C_triol Cholestane-3,5,6-triol (C-triol) Free_Chol->C_triol Non-enzymatic oxidation Toxicity Cellular Dysfunction & Neurodegeneration Free_Chol->Toxicity Bloodstream Bloodstream (Plasma/Serum) C_triol->Bloodstream Released into Mutation NPC1/NPC2 Gene Mutation Mutation->NPC1 Loss of function Mutation->NPC2 Loss of function Biomarker_Workflow cluster_sample Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Interpretation Plasma Patient Plasma Sample Spike Spike with Deuterated Internal Std Plasma->Spike Saponify Alkaline Saponification Spike->Saponify Extract Liquid-Liquid Extraction Saponify->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize GCMS GC-MS or LC-MS/MS Analysis Derivatize->GCMS Quantify Quantification vs. Calibration Curve GCMS->Quantify Compare Comparison to Reference Range Quantify->Compare Monitor Therapeutic Monitoring (Longitudinal Analysis) Compare->Monitor

References

A Head-to-Head Comparison: Cholestane-3,5,6-triol vs. Filipin Staining for Niemann-Pick Type C Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niemann-Pick disease type C (NPC) is a rare, neurodegenerative lysosomal storage disorder characterized by the accumulation of unesterified cholesterol within late endosomes and lysosomes. Accurate and timely diagnosis is crucial for patient management and the development of therapeutic interventions. Historically, filipin (B1216100) staining of cultured fibroblasts has been the "gold standard" for NPC diagnosis. However, the emergence of biomarker analysis, specifically the measurement of cholestane-3,5,6-triol (C-triol), has significantly advanced the diagnostic landscape. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers and clinicians in selecting the most appropriate diagnostic approach.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance metrics of this compound analysis and filipin staining for the diagnosis of NPC.

FeatureThis compound (C-triol) AnalysisFilipin Staining
Principle Quantitative measurement of a specific oxysterol biomarker in plasma/serum using mass spectrometry.Qualitative/semi-quantitative visualization of unesterified cholesterol accumulation in cultured fibroblasts using a fluorescent dye.
Sample Type Plasma or serum.Cultured skin fibroblasts from a skin biopsy.
Invasiveness Minimally invasive (blood draw).Invasive (skin biopsy).
Turnaround Time Rapid (days).Lengthy (weeks to months for cell culture).
Sensitivity High, reported as 100% in several studies for routine diagnostic specimens.[1][2]Variable, identifies approximately 80-85% of "classical" NPC cases.[3] One retrospective study showed it identified only 65% of known NPC1 patients.[3]
Specificity High, reported as 93.4% alone and 95.3% when combined with lysosomal enzymology.[1][2] However, elevated levels can be seen in other conditions like cerebrotendinous xanthomatosis (CTX) and lysosomal acid lipase (B570770) (LAL) deficiency.[4][5]Good, but interpretation can be subjective and may show atypical "variant" patterns.[6][7] In up to 15% of referrals, the filipin test can be inconclusive without molecular analysis.[6][7]
Quantitative Nature Fully quantitative, allowing for precise measurement of biomarker levels.Semi-quantitative, relies on visual assessment of fluorescence intensity.
Operator Dependence Less operator-dependent, relies on standardized analytical instrumentation.Highly operator-dependent, requiring experienced personnel for accurate interpretation of staining patterns.[8]

Experimental Protocols

This compound Measurement by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the key steps for the quantitative analysis of C-triol in plasma or serum.

  • Sample Preparation (Alkaline Saponification and Extraction):

    • Plasma samples are subjected to alkaline saponification to release esterified oxysterols.

    • C-triol is then extracted from the saponified sample using an organic solvent, such as carbon tetrachloride.[9][10]

  • Derivatization:

    • The extracted C-triol is chemically modified by transforming it into a more volatile trimethylsilyl (B98337) (TMS) ether derivative. This step is crucial for enabling analysis by gas chromatography.[9][10]

  • Gas Chromatography (GC) Separation:

    • The derivatized sample is injected into a gas chromatograph.

    • The different components of the sample are separated as they travel through a fused silica (B1680970) capillary column with a nonpolar silicone stationary phase. The separation is based on the volatility and interaction of the compounds with the column.[9][10]

  • Mass Spectrometry (MS) Detection and Quantification:

    • As the separated compounds exit the GC column, they enter a mass spectrometer.

    • The molecules are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio.

    • The mass spectrometer is set to specifically detect the characteristic ions of the C-triol-TMS derivative, allowing for its precise quantification.[9][10] An isotope-labeled internal standard is typically used to ensure accurate quantification.

Filipin Staining of Cultured Fibroblasts

This protocol describes the established method for visualizing unesterified cholesterol in cultured fibroblasts.

  • Cell Culture:

    • Fibroblasts are obtained from a patient's skin biopsy and cultured in a suitable medium until they reach a sufficient number for analysis.[11][12]

  • Cell Fixation:

    • The cultured fibroblasts are washed with phosphate-buffered saline (PBS) and then fixed with a solution of 3% paraformaldehyde for one hour at room temperature.[13][14]

  • Quenching:

    • The cells are washed again with PBS and then incubated with a solution of 1.5 mg/ml glycine (B1666218) in PBS for 10 minutes at room temperature. This step quenches any remaining paraformaldehyde, reducing background fluorescence.[13][14]

  • Filipin Staining:

    • The fixed and quenched cells are incubated with a working solution of filipin (typically 0.05 mg/ml in PBS containing 10% fetal bovine serum) for two hours at room temperature in the dark. Filipin is light-sensitive.[13][14]

  • Microscopy:

    • After staining, the cells are washed with PBS and then observed under a fluorescence microscope using a UV filter set (e.g., excitation at 340-380 nm and emission above 430 nm).[14]

    • In NPC cells, a characteristic perinuclear accumulation of fluorescently labeled cholesterol is observed, whereas in healthy cells, the fluorescence is more diffuse and primarily associated with the plasma membrane. It is important to note that filipin fluorescence is prone to rapid photobleaching.[14]

Mandatory Visualizations

Signaling Pathway

NPC_Cholesterol_Trafficking cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytic Endocytic Pathway cluster_key Legend LDL LDL Particle LDLR LDL Receptor LDL->LDLR Binding EarlyEndosome Early Endosome LDLR->EarlyEndosome Endocytosis LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome Maturation NPC2 NPC2 LateEndosome->NPC2 Cholesterol Release NPC1 NPC1 NPC2->NPC1 Cholesterol Transfer NPC2->NPC1 Dysfunctional in NPC2 mutation ER Endoplasmic Reticulum NPC1->ER Cholesterol Egress NPC1->ER Dysfunctional in NPC1 mutation PlasmaMembrane Plasma Membrane NPC1->PlasmaMembrane Golgi Golgi Apparatus ER->Golgi Golgi->PlasmaMembrane Cholesterol Free Cholesterol Normal_Flow Normal Cholesterol Trafficking Blocked_Flow Pathway in NPC Disease (Blocked)

Caption: Intracellular cholesterol trafficking pathway and the points of disruption in NPC disease.

Experimental Workflow

NPC_Diagnosis_Workflow cluster_Ctriol This compound (C-triol) Analysis cluster_Filipin Filipin Staining cluster_Confirmation Confirmatory Testing C_Start Patient with Suspected NPC C_Sample Blood Draw (Plasma/Serum) C_Start->C_Sample C_Analysis GC-MS Analysis C_Sample->C_Analysis C_Result Quantitative C-triol Level C_Analysis->C_Result C_Diagnosis Diagnosis C_Result->C_Diagnosis Genetics NPC1/NPC2 Gene Sequencing C_Diagnosis->Genetics F_Start Patient with Suspected NPC F_Sample Skin Biopsy F_Start->F_Sample F_Culture Fibroblast Culture F_Sample->F_Culture F_Stain Filipin Staining F_Culture->F_Stain F_Microscopy Fluorescence Microscopy F_Stain->F_Microscopy F_Result Qualitative Assessment of Cholesterol Accumulation F_Microscopy->F_Result F_Diagnosis Diagnosis F_Result->F_Diagnosis F_Diagnosis->Genetics

References

A Head-to-Head Comparison of Derivatization Reagents for the GC-MS Analysis of Cholestane-3,5,6-triol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of oxysterols, the accurate quantification of Cholestane-3,5,6-triol is crucial for studies related to various physiological and pathological processes. However, the inherent structure of this triol, particularly the sterically hindered 5α-hydroxyl group, presents a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for sterol analysis, but it necessitates a derivatization step to improve the volatility and thermal stability of the analytes. This guide provides a head-to-head comparison of common derivatization reagents, offering experimental data and protocols to aid in method selection and optimization.

The choice of derivatization reagent is critical for achieving complete reaction, good chromatographic peak shape, and high sensitivity. In this comparison, we evaluate two major classes of reagents: silylating agents and acylating agents, with a focus on their efficacy for this compound analysis.

Silylating Agents: The Common but Complicated Choice

Silylation is the most prevalent derivatization technique for sterols, involving the replacement of active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[1] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[2]

Advantages:

  • Readily available and widely used for sterol analysis.

  • TMS derivatives are generally volatile and suitable for GC-MS.

Disadvantages for this compound:

  • Incomplete Derivatization: The tertiary 5α-hydroxyl group of this compound is sterically hindered, making it difficult to derivatize with standard silylating reagents.[3][4] This often results in the formation of a di-TMS derivative, with the 5α-hydroxyl group remaining free.

  • Poor Chromatography: The underivatized polar hydroxyl group leads to tailing peaks in the gas chromatogram, which compromises peak integration and reduces analytical sensitivity.[3][4]

  • Derivative Instability: TMS derivatives can be susceptible to hydrolysis, requiring analysis within a relatively short timeframe.[2][5]

Acylating Agents: A Superior Alternative for Triol Analysis

Acylation, specifically trifluoroacetylation using Trifluoroacetic Anhydride (B1165640) (TFAA), has emerged as a more robust method for the derivatization of sterically hindered sterols like this compound.[3][4]

Advantages:

  • Complete Derivatization: TFAA effectively derivatizes all three hydroxyl groups of this compound, including the challenging 5α-position, with high yields (>95%).[4]

  • Improved Chromatography: The resulting tris-trifluoroacetate derivatives exhibit better chromatographic properties, including shorter retention times and symmetrical peak shapes, compared to their silylated counterparts.[3][4]

  • Enhanced Stability: Trifluoroacetylated derivatives are generally more stable than TMS ethers.[3]

  • Specific Mass Spectra: These derivatives produce specific fragmentation patterns in mass spectrometry, which can enhance detection limits in selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes.[3]

Quantitative Performance Comparison

Performance MetricSilylation (as Trimethylsilyl Ethers)Trifluoroacetylation (with TFAA)
Reaction Yield Incomplete for the 5α-hydroxyl group> 95% for all three hydroxyl groups[4]
Linearity Range 0.03 - 200 ng/mL[6]Not explicitly reported, but high yield suggests good linearity
Limit of Quantification (LOQ) 0.03 ng/mL[6]Expected to be very low due to specific ions for SIM/MRM[3]
Limit of Detection (LOD) 0.01 ng/mL[6]Not explicitly reported, but expected to be very low[3]
Mean Recovery 98.6%[6]Not explicitly reported
Derivative Stability Lower, prone to hydrolysis[5]Higher than TMS ethers[3]
Chromatographic Peak Shape Prone to tailing due to incomplete derivatization[3][4]Symmetrical and sharp[3][4]

Experimental Protocols

Protocol 1: Silylation with BSTFA and Pyridine (B92270)

This protocol is a general procedure for the silylation of sterols and may result in incomplete derivatization of this compound.

  • Sample Preparation: Transfer the dried extract containing this compound to a GC vial. Ensure the sample is free of moisture, as it can deactivate the silylating reagent.[7]

  • Reagent Addition: Add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 25 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst to improve the reaction with sterically hindered hydroxyl groups.

  • Reaction: Tightly cap the vial and heat at 65-70°C for 60 minutes.[5]

  • Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS or diluted with an appropriate solvent (e.g., hexane) if necessary.

Protocol 2: Silylation with MSTFA and a Catalyst

For sterically hindered hydroxyl groups, a more potent silylating mixture is often required.

  • Sample Preparation: Evaporate the sample containing the sterol to dryness under a stream of nitrogen.

  • Reagent Addition: Add 50 µL of a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 1-(trimethylsilyl)imidazole (TSIM) (9:1, v/v).[8]

  • Reaction: Allow the reaction to proceed at room temperature for 30 minutes.[8]

  • Analysis: Add 950 µL of a suitable solvent like methyl tert-butyl ether (MtBE) before GC-MS analysis.[8]

Protocol 3: Trifluoroacetylation with TFAA

This is the recommended protocol for complete derivatization of this compound.

  • Sample Preparation: Evaporate the sample containing the sterol to dryness under a stream of nitrogen at 50°C.

  • Reagent Addition: To the dried residue, add an internal standard, 200 µL of anhydrous tetrahydrofuran (B95107) (THF), and 100 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Seal the vial and heat the mixture at 68-70°C for 24 hours.

  • Work-up: After cooling, evaporate the reagents to dryness under a stream of nitrogen at 50°C. To remove any traces of trifluoroacetic acid that could damage the GC column, redissolve the residue in a small amount of BSTFA before analysis.

Visualizing the Analytical Workflow

The following diagrams illustrate the key steps in the analysis of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Hydrolysis Alkaline Hydrolysis (Saponification) Sample->Hydrolysis Extraction Lipid Extraction Derivatization Derivatization Reagent Addition (e.g., Silylation or Trifluoroacetylation) Extraction->Derivatization Dried Lipid Extract Hydrolysis->Extraction Heating Heating / Reaction Derivatization->Heating GCMS GC-MS Analysis Heating->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for this compound analysis.

G cluster_silylation Silylation (e.g., BSTFA) cluster_tfa Trifluoroacetylation (TFAA) Triol This compound Silylation_Product Incomplete Derivatization (Di-TMS Ether) Triol->Silylation_Product Incomplete Reaction TFA_Product Complete Derivatization (Tris-TFA Ester) Triol->TFA_Product Complete Reaction Tailing Peak Tailing & Reduced Sensitivity Silylation_Product->Tailing Good_Chroma Symmetrical Peak & High Sensitivity TFA_Product->Good_Chroma

Caption: Comparison of derivatization outcomes for this compound.

Conclusion and Recommendation

For the routine and accurate analysis of this compound by GC-MS, derivatization with silylating agents such as BSTFA or MSTFA is not recommended due to the high probability of incomplete reaction at the sterically hindered 5α-hydroxyl group. This leads to poor chromatographic performance and potentially inaccurate quantification.

Trifluoroacetylation with TFAA is the superior and recommended method. It ensures complete derivatization of all three hydroxyl groups, resulting in a stable derivative with excellent chromatographic properties. This leads to improved sensitivity, accuracy, and overall reliability of the analytical method for this challenging but important oxysterol. Researchers should consider adopting this method to overcome the analytical hurdles associated with this compound quantification.

References

A Cross-Species Glimpse into Cholestane-3,5,6-triol Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of oxysterols like cholestane-3,5,6-triol across different species is paramount for preclinical and clinical studies. This guide provides a comparative overview of the metabolism of this compound, focusing on key differences and similarities in metabolic pathways and enzymatic activities in humans, mice, and rats. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Cholestane-3β,5α,6β-triol, a major metabolite of cholesterol, is formed through the enzymatic hydration of cholesterol-5,6-epoxide by the enzyme cholesterol epoxide hydrolase (ChEH). This oxysterol is not merely a metabolic byproduct; it has been shown to possess neuroprotective properties and is implicated in various physiological and pathological processes. Its subsequent metabolism, primarily leading to the formation of bile acids, is a critical pathway for cholesterol elimination. However, the rate and profile of this metabolism can vary significantly between species, impacting the compound's biological activity and pharmacokinetic profile.

Comparative Metabolism of this compound

The primary step in the metabolism of this compound is its formation from cholesterol-5,6-epoxide, a reaction catalyzed by cholesterol epoxide hydrolase (ChEH). Comparative studies have revealed species-specific differences in the activity of this enzyme.

Enzymatic Activity:

One study determined the kinetic parameters for ChEH in rat liver microsomes, providing a Vmax of 1.68 ± 0.15 x 10⁻⁷ M min⁻¹ and a Km of 10.6 ± 1.5 µM for the α-epoxide substrate[1]. Such quantitative data is crucial for developing accurate in vitro models to predict in vivo metabolism.

Metabolic Pathways:

Following its formation, this compound is further metabolized, primarily into bile acids. This conversion is a key route for cholesterol excretion. In vivo studies in rats have shown that after administration of radiolabeled this compound, the majority of the radioactivity is recovered in the feces, indicating biliary excretion of its metabolites[3]. The identification of specific bile acid metabolites derived from this compound in different species is an area of ongoing research.

It is important to note that the enzyme responsible for this compound formation, ChEH, is distinct from the microsomal epoxide hydrolase that metabolizes a wide range of xenobiotics[4][5]. This specificity has implications for drug-drug interaction studies, as compounds that induce or inhibit general epoxide hydrolases may not affect the metabolism of this compound.

Quantitative Data Summary

ParameterHumanMouseRatRabbitReference
Cholesterol Epoxide Hydrolase Activity (Liver Microsomes) HighActivity confirmed, quantitative data pendingHigh-[1][2]
Vmax (nmol/min/mg protein) for Cholesterol-5,6α-epoxide --0.168 ± 0.015-[1]
Km (µM) for Cholesterol-5,6α-epoxide --10.6 ± 1.5-[1]
Plasma this compound Concentration Detected-Detected in various tissuesDetected[6][7]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for replicating and building upon existing research.

In Vitro Cholesterol Epoxide Hydrolase (ChEH) Activity Assay

This protocol provides a general framework for a comparative in vitro assay to determine ChEH activity in liver microsomes from different species.

1. Preparation of Liver Microsomes:

  • Obtain fresh or frozen liver tissue from the species of interest (human, mouse, rat).

  • Homogenize the tissue in ice-cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose).

  • Perform differential centrifugation to isolate the microsomal fraction. A general procedure can be found in various publications[8][9][10].

  • Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford or BCA assay).

2. Incubation:

  • In a microcentrifuge tube, combine the following:

    • Liver microsomes (e.g., 0.2-0.5 mg/mL final protein concentration).

    • Cholesterol-5,6α-epoxide (substrate) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to achieve a final concentration range spanning the expected Km (e.g., 1-50 µM).

    • Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate.

  • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a cold organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol).

3. Extraction and Analysis:

  • Add an internal standard (e.g., a structurally similar but chromatographically distinct compound) to each sample for accurate quantification.

  • Vortex the samples vigorously and centrifuge to separate the organic and aqueous phases.

  • Transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

  • Analyze the formation of this compound using a validated analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[11].

In Vivo Analysis of this compound Metabolites

This protocol outlines a general approach for studying the in vivo metabolism of this compound.

1. Animal Dosing:

  • Use adult male or female animals from the desired species (e.g., mice, rats).

  • Administer a known dose of this compound (radiolabeled or unlabeled) via an appropriate route (e.g., oral gavage or intravenous injection).

  • House the animals in metabolic cages to allow for the separate collection of urine and feces.

2. Sample Collection:

  • Collect feces and urine at predetermined time points (e.g., 0-24h, 24-48h) after dosing.

  • At the end of the study, collect blood and various tissues if required.

3. Sample Processing and Analysis:

  • Feces:

    • Homogenize the fecal samples in a suitable solvent (e.g., ethanol).

    • Perform a solid-phase or liquid-liquid extraction to isolate the metabolites.

    • Analyze the extracts using LC-MS or GC-MS to identify and quantify this compound and its metabolites, including potential bile acid conjugates. Alkaline saponification may be necessary to hydrolyze conjugated metabolites prior to extraction[11].

  • Urine and Plasma:

    • Process urine and plasma samples using appropriate extraction methods.

    • Analyze the extracts using LC-MS or GC-MS.

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Cholestane_Metabolism_Pathway Cholesterol Cholesterol Cholesterol_Epoxide Cholesterol-5,6-epoxide Cholesterol->Cholesterol_Epoxide Oxidation Triol This compound Cholesterol_Epoxide->Triol Cholesterol Epoxide Hydrolase (ChEH) Bile_Acids Bile Acids Triol->Bile_Acids Further Metabolism Experimental_Workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism Liver_Microsomes Liver Microsome Isolation (Human, Mouse, Rat) Incubation Incubation with This compound Liver_Microsomes->Incubation Analysis_IV LC-MS/GC-MS Analysis of Metabolites Incubation->Analysis_IV Dosing Animal Dosing (Mouse, Rat) Collection Feces/Urine/Tissue Collection Dosing->Collection Extraction Metabolite Extraction Collection->Extraction Analysis_IVV LC-MS/GC-MS Analysis of Metabolites Extraction->Analysis_IVV

References

A Comparative Guide to the Diagnostic Performance of an Oxysterol Panel Featuring Cholestane-3,5,6-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diagnostic performance of an oxysterol panel that includes Cholestane-3,5,6-triol (C-triol). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating novel biomarkers for various pathological conditions. This document outlines supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Introduction to this compound and Oxysterol Panels

Oxysterols are oxidized derivatives of cholesterol that play crucial roles in numerous physiological and pathological processes. This compound, a specific oxysterol, has emerged as a significant biomarker, particularly for the diagnosis of Niemann-Pick disease type C (NPC), a rare neurodegenerative disorder characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes.[1] Oxysterol panels, which simultaneously measure a range of these cholesterol metabolites, are increasingly utilized in clinical research to diagnose and monitor various diseases.

Comparative Diagnostic Performance

The diagnostic utility of an oxysterol panel is determined by its sensitivity and specificity for a particular disease. This compound has demonstrated high sensitivity and specificity for NPC, though it's also found to be elevated in other lysosomal storage diseases.

Niemann-Pick Disease Type C (NPC)

C-triol is a well-established biomarker for NPC.[2] Studies have shown its excellent diagnostic performance, often in comparison to other biomarkers like 7-ketocholesterol (B24107) (7-KC) and lysosphingomyelin-509 (lyso-SM-509).

Biomarker/PanelDiseaseSensitivitySpecificityArea Under the Curve (AUC)Citation(s)
This compound (C-triol) Niemann-Pick Type C100%93.4%0.9958[1][3][4]
7-Ketocholesterol (7-KC) Niemann-Pick Type C--0.9907[1][4]
Lyso-SM-509 Niemann-Pick Type C91%100%0.99[5]
C-triol & Lyso-SM-509 Combination Niemann-Pick Type C---[2]

Note: A dash (-) indicates that the specific data point was not provided in the cited sources.

A study directly comparing C-triol, N-(3β,5α,6β-trihydroxy-cholan-24-oyl)glycine (TCG), and N-palmitoyl-O-phosphocholineserine (PPCS, also known as lyso-SM-509) for the diagnosis of NPC1 found that all three biomarkers were sensitive in detecting NPC1 patients. However, TCG was found to be more specific, with C-triol and PPCS leading to more misdiagnosed non-NPC1 patients.[6][7]

Other Lysosomal Storage Diseases

It is crucial to note that elevated levels of C-triol are not exclusive to NPC. Increased concentrations have also been observed in other lysosomal storage diseases, which can impact its specificity when used as a standalone marker.

BiomarkerDiseaseObservationCitation(s)
This compound (C-triol) Lysosomal Acid Lipase (B570770) (LAL) DeficiencyElevated levels[8]
This compound (C-triol) Cerebrotendinous Xanthomatosis (CTX)Elevated levels[8]
This compound (C-triol) Niemann-Pick Type A/BElevated levels[9]

Experimental Protocols

Accurate quantification of oxysterols is paramount for their use as diagnostic biomarkers. The two primary analytical methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Oxysterol Analysis

GC-MS is a robust technique for oxysterol analysis but typically requires a derivatization step to increase the volatility of the analytes.

  • Sample Preparation:

    • Plasma samples (approximately 1 mL) are subjected to alkaline saponification to hydrolyze cholesteryl esters.

    • C-triol and other oxysterols are then extracted using an organic solvent such as carbon tetrachloride.

  • Derivatization:

    • The extracted oxysterols are transformed into their trimethylsilyl (B98337) (TMS) ethers to increase their volatility for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a fused silica (B1680970) capillary column with a nonpolar stationary phase.

    • The separated compounds are then detected by a mass spectrometer. Isotope dilution with a deuterated internal standard is often used for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Oxysterol Analysis

LC-MS/MS has gained popularity for oxysterol analysis due to its high sensitivity and specificity, often without the need for derivatization.

  • Sample Preparation:

    • To a plasma or serum sample (typically 100 µL), an internal standard (e.g., deuterated C-triol) is added.

    • Proteins are precipitated using a solvent like acetonitrile.

    • The supernatant is collected for analysis.

  • Chromatographic Separation:

    • The sample is injected into a liquid chromatograph.

    • Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid.

  • MS/MS Detection:

    • The eluent from the LC is introduced into a tandem mass spectrometer, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

    • The analytes are detected and quantified using multiple reaction monitoring (MRM).

Signaling Pathways and Biological Roles of this compound

Understanding the biological context of a biomarker is essential for its clinical interpretation. C-triol is implicated in several key signaling pathways.

GSDME-Mediated Pyroptosis

Recent studies have shown that C-triol can induce a form of inflammatory cell death called pyroptosis.[7][10] This process is mediated by Gasdermin E (GSDME) and is dependent on the activation of caspase-3.[10]

GSDME_Pyroptosis CT This compound Casp3 Caspase-3 activation CT->Casp3 induces GSDME GSDME cleavage Casp3->GSDME mediates Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDME->Pyroptosis leads to

Caption: C-triol induces GSDME-mediated pyroptosis via caspase-3 activation.

Neuroprotection via NMDA Receptor Modulation

C-triol has been identified as an endogenous neuroprotectant. It exerts its protective effects by negatively modulating N-methyl-D-aspartate (NMDA) receptors, which are key players in excitotoxic neuronal injury.

Neuroprotection CT This compound NMDAR NMDA Receptor CT->NMDAR inhibits Neuroprotection Neuroprotection CT->Neuroprotection Ca_influx Ca2+ Influx NMDAR->Ca_influx mediates Excitotoxicity Excitotoxicity & Neuronal Injury Ca_influx->Excitotoxicity leads to

Caption: C-triol provides neuroprotection by inhibiting NMDA receptor activity.

Vascular Calcification

In the context of vascular biology, C-triol has been shown to promote vascular smooth muscle cell calcification. This process is thought to be mediated by the generation of reactive oxygen species (ROS).[4]

Vascular_Calcification CT This compound ROS Reactive Oxygen Species (ROS) Generation CT->ROS induces VSMC_Calcification Vascular Smooth Muscle Cell Calcification ROS->VSMC_Calcification promotes

Caption: C-triol promotes vascular calcification through ROS generation.

Conclusion

An oxysterol panel including this compound offers significant diagnostic potential, particularly for Niemann-Pick disease type C. Its high sensitivity makes it an excellent screening tool. However, the observation of elevated C-triol levels in other lysosomal storage diseases underscores the importance of using it as part of a broader diagnostic panel and in conjunction with clinical findings and genetic testing for a definitive diagnosis. The continuous development of advanced analytical methods like LC-MS/MS is improving the accuracy and throughput of oxysterol analysis, paving the way for their wider application in clinical research and drug development. Further research into the intricate roles of C-triol in various signaling pathways will undoubtedly provide deeper insights into disease mechanisms and potential therapeutic targets.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Cholestane-3,5,6-triol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Cholestane-3,5,6-triol, a cholesterol analog. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, it is crucial to follow institutional and local regulations for chemical waste management.

Summary of Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a substance is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₇H₄₈O₃
Molecular Weight 420.67 g/mol [1]
Melting Point 230-232 °C[1]
Boiling Point (Predicted) 515.7 ± 40.0 °C[2]
Density (Predicted) 1.065 ± 0.06 g/cm³[2]
Solubility Slightly soluble in Methanol[2]
Appearance White to Off-White Solid[2]

Detailed Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the disposal of non-hazardous solid chemical waste, specifically tailored for this compound.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

2. Waste Characterization:

  • Confirm that the this compound waste is not mixed with any hazardous substances, such as halogenated solvents, heavy metals, or corrosive materials. If it is contaminated, it must be treated as hazardous waste.

3. Solid Waste Collection:

  • Place the solid this compound waste into a designated, clearly labeled, and sealable container.

  • The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is suitable.

  • Do not mix with other waste streams to prevent cross-contamination.

4. Labeling of Waste Container:

  • Label the waste container clearly with "Non-Hazardous Chemical Waste" and the full chemical name: "this compound".

  • Include the date of waste accumulation and the name of the generating researcher or lab.

5. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

6. Disposal of Empty Containers:

  • For the original container of this compound, ensure it is completely empty.

  • Deface or remove the original manufacturer's label to avoid confusion.

  • Dispose of the empty, defaced container in the regular laboratory trash, unless institutional policy dictates otherwise.

7. Final Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal service to arrange for pickup.

  • Follow their specific procedures for waste collection and documentation.

Visual Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

Cholestane_Disposal_Workflow start Start: this compound Waste ppe 1. Don Appropriate PPE start->ppe characterize 2. Characterize Waste (Non-Hazardous) ppe->characterize is_contaminated Is it mixed with hazardous waste? characterize->is_contaminated collect_solid 3. Collect Solid Waste in Designated Container is_contaminated->collect_solid No hazardous_protocol Follow Hazardous Waste Protocol is_contaminated->hazardous_protocol Yes label_container 4. Label Container Clearly collect_solid->label_container store_waste 5. Store in Satellite Accumulation Area label_container->store_waste dispose_empty 6. Dispose of Empty Original Container store_waste->dispose_empty arrange_pickup 7. Arrange for EHS Pickup dispose_empty->arrange_pickup end End: Proper Disposal arrange_pickup->end hazardous_protocol->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Cholestane-3,5,6-triol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, procedural guidance for the safe use of Cholestane-3,5,6-triol, a cholesterol metabolite. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper laboratory safety protocols is essential to minimize any potential risks.

Personal Protective Equipment (PPE)

When handling this compound in a solid or powdered form, appropriate personal protective equipment should be worn to prevent inhalation and contact with skin and eyes.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or glassesProtects eyes from dust particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Nitrile is a good general-use laboratory glove material.[1]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection N95 NIOSH-approved respiratorRecommended when handling the powder outside of a chemical fume hood to minimize inhalation of dust particles.[2][3][4][5]

Handling and Operational Plan

Preparation and Weighing:

  • Before handling, ensure the work area is clean and uncluttered.

  • Conduct all weighing and handling of powdered this compound within a chemical fume hood or a designated area with adequate ventilation to minimize dust dispersion.

  • Wear all recommended PPE as outlined in the table above.

Dissolving the Compound:

  • When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • If sonication is required, ensure the container is properly sealed.

Experimental Use:

  • Clearly label all containers with the name of the compound, concentration, solvent, and date.

  • Avoid leaving containers of this compound solutions open.

Spill and Emergency Procedures

In Case of a Spill:

  • Solid Spill:

    • If a small amount of powder is spilled, gently sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal.

    • Clean the area with a wet cloth or paper towel.

  • Solution Spill:

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).

    • Place the absorbent material into a sealed container for disposal.

    • Clean the spill area with an appropriate solvent.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Disposal Plan

As this compound is not classified as hazardous waste, disposal should follow institutional and local guidelines for non-hazardous chemical waste.

Waste Collection:

  • Collect solid waste, including unused compound and contaminated materials (e.g., weigh boats, paper towels), in a designated, sealed, and clearly labeled container.

  • Collect liquid waste containing this compound in a separate, sealed, and clearly labeled container.

Disposal Procedure:

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures for disposing of non-hazardous chemical waste.[6][7]

  • Solid, non-hazardous chemical waste may be suitable for disposal in the regular trash, but it is crucial to confirm this with your EHS office.[6]

  • Liquid waste may require treatment or can be disposed of down the drain if permitted by local regulations and your institution's policies. Always check with your EHS office before disposing of any chemical waste in the sewer system.

Cholestane_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator prep_area Prepare well-ventilated work area (fume hood) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure experiment Conduct Experiment dissolve->experiment dissolve->spill dissolve->exposure collect_solid Collect Solid Waste experiment->collect_solid Solid Waste collect_liquid Collect Liquid Waste experiment->collect_liquid Liquid Waste experiment->spill experiment->exposure dispose Dispose per EHS Guidelines collect_solid->dispose collect_liquid->dispose spill_solid Clean Solid Spill spill->spill_solid Solid spill_liquid Clean Liquid Spill spill->spill_liquid Liquid first_aid Administer First Aid exposure->first_aid spill_solid->dispose spill_liquid->dispose seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.